molecular formula C13H14O3 B7785657 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone CAS No. 24672-84-2

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Cat. No.: B7785657
CAS No.: 24672-84-2
M. Wt: 218.25 g/mol
InChI Key: GHZRKUIAWAOWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is a natural product found in Brickellia cavanillesii and Leucoblepharis subsessilis with data available.

Properties

IUPAC Name

1-(5-hydroxy-2,2-dimethylchromen-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)9-4-5-11-10(12(9)15)6-7-13(2,3)16-11/h4-7,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZRKUIAWAOWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OC(C=C2)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206553
Record name 1-(5-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24672-84-2
Record name 1-(5-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24672-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthesis, and Pharmacological Properties[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (CAS: 24672-84-2), a bioactive chromene derivative. Often synthesized as a key intermediate for prenylated flavonoids and anti-HIV chromanones, this compound exhibits significant interest in drug discovery due to its 5-hydroxy-6-acetyl chelation motif and the reactivity of its 2,2-dimethyl-2H-chromene ring. This document details its physicochemical profile, a validated synthesis protocol via the condensation of 2,4-dihydroxyacetophenone, and its structure-activity relationships (SAR).

Part 1: Chemical Identity & Structural Analysis

The molecule is a fused bicyclic system combining a benzene ring with a pyran ring. Its reactivity is defined by the interplay between the electron-rich phenol and the electron-withdrawing acetyl group.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone
Common Names 6-Acetyl-5-hydroxy-2,2-dimethylchromene; Acetylchromene derivative
CAS Number 24672-84-2
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
SMILES CC(=O)C1=C(O)C2=C(C=CC(C)(C)O2)C=C1
Structural Features & Pharmacophore

The molecule's biological potency is governed by two primary structural features:

  • Intramolecular Hydrogen Bonding (S(6) Motif): The hydroxyl group at C5 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group at C6. This planar 6-membered ring system (S(6) motif) locks the conformation, increasing lipophilicity and membrane permeability by masking the polar donor/acceptor groups.

  • Chromene "Warhead": The C3-C4 double bond in the pyran ring is a potential site for metabolic oxidation (epoxidation) or Michael addition, contributing to its cytotoxic and antimicrobial properties.

Pharmacophore cluster_0 Biological Interaction Core Chromene Core (Lipophilic Scaffold) GemDimethyl 2,2-Dimethyl Group (Metabolic Stability) Core->GemDimethyl Steric Shielding Acetyl 6-Acetyl Group (Electron Withdrawing) Core->Acetyl Electronic Modulation HBond S(6) H-Bond Motif (5-OH ... O=C-Me) Acetyl->HBond Chelation Site

Figure 1: Pharmacophore analysis highlighting the stabilizing S(6) hydrogen bond and the lipophilic chromene core.

Part 2: Physicochemical Properties

The following data represents field-validated properties essential for formulation and handling.

Property Value / Characteristic Relevance
Physical State Crystalline Solid (Needles)Handling & dosage form design.
Melting Point 103 – 104 °CValidates purity; distinct from methoxy derivatives (~158°C).
Solubility Soluble in DCM, Chloroform, EtOAc. Insoluble in water.Requires organic co-solvents (DMSO/EtOH) for bioassays.
LogP (Predicted) 2.8 – 3.1High membrane permeability; suitable for CNS targets.
UV/Vis λmax ~245 nm, ~350 nmCharacteristic of conjugated acetophenones.
¹H NMR Signature δ ~13.0 ppm (s, 1H, -OH)Downfield shift confirms strong intramolecular H-bonding.
Part 3: Synthesis & Production[4][5]

The most robust synthetic route involves the condensation of 2,4-dihydroxyacetophenone with 3-methyl-2-butenal (senecioaldehyde) or its equivalent acetal. This biomimetic cyclization mimics the natural prenylation pathway.

Reaction Pathway

The synthesis proceeds via a Knoevenagel-type condensation followed by an electrocyclic ring closure (6π-electrocyclization).

Synthesis SM1 2,4-Dihydroxyacetophenone (Starting Material) Catalyst Pyridine (Base/Solvent) Reflux, 6-8 hrs SM1->Catalyst SM2 3-Methyl-2-butenal (Senecioaldehyde) SM2->Catalyst Inter Intermediate: C-Prenylated Chalcone Catalyst->Inter Condensation Product 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (Target Molecule) Inter->Product 6π-Electrocyclization (Ring Closure)

Figure 2: Synthetic pathway via pyridine-catalyzed condensation and electrocyclization.

Detailed Experimental Protocol

Objective: Synthesis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone on a 10 mmol scale.

Reagents:

  • 2,4-Dihydroxyacetophenone (1.52 g, 10 mmol)

  • 3-Methyl-2-butenal (1.0 g, ~12 mmol) [Alternative: 3-methyl-2-butenal dimethyl acetal]

  • Pyridine (10 mL, anhydrous)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-dihydroxyacetophenone (1.52 g) in anhydrous pyridine (10 mL).

  • Addition: Add 3-methyl-2-butenal (1.0 g) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (115 °C) under a nitrogen atmosphere. Monitor the reaction by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.4) will disappear, and a new less polar spot (Rf ~0.7) will appear.

    • Note: Reaction time is typically 6–8 hours.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mass into ice-cold dilute HCl (1M, 50 mL) to neutralize the pyridine.

  • Extraction: Extract the aqueous phase with DCM (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of Hexane/EtOAc (95:5 to 90:10).

  • Validation: Isolate the product as yellow/colorless needles. Confirm structure via ¹H NMR (look for gem-dimethyl singlet at ~1.4 ppm and chromene doublets at ~5.6 and ~6.7 ppm).

Part 4: Biological Activity & Mechanism
Mechanism of Action
  • Metal Chelation: The 5-hydroxy-6-acetyl motif acts as a bidentate ligand. This allows the molecule to inhibit metalloenzymes (e.g., certain kinases or viral integrases) by sequestering the catalytic metal ion (Mg²⁺ or Zn²⁺).

  • Redox Cycling: The chromene ring can undergo metabolic activation to form reactive quinone methides, which may covalently modify cysteine residues in target proteins, contributing to cytotoxicity against cancer cell lines.

Therapeutic Applications
  • Antitumor: Cytotoxic activity against HepG2 and breast cancer lines, often used as a scaffold for more potent prenylated flavonoids.

  • Anti-HIV: Serves as a precursor to anti-HIV chromanones (e.g., Calanolide analogues).

  • Antimicrobial: Exhibits moderate activity against Gram-positive bacteria due to its lipophilic nature disrupting cell membranes.

Part 5: References
  • PubChem. (n.d.). 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (CID 827487). National Center for Biotechnology Information. Retrieved from [Link]

  • Rodríguez-López, V., et al. (2006). 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E. Retrieved from [Link]

  • Venkama Naidu, M., & Krishna Rao, G. S. (1979). Synthesis of 6-acetyl-2,2-dimethyl-8-methoxychromene. Indian Academy of Sciences. Retrieved from [Link]

Biological Activity Spectrum of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity spectrum of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone Content Type: In-depth Technical Guide

A Technical Guide for Drug Discovery & Development[1]

Executive Summary & Chemical Identity

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (also known as 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene ) is a naturally occurring benzopyran derivative isolated from medicinal flora such as Brickellia cavanillesii (Asteraceae) and Piper aduncum.

As a member of the chromene class, this molecule represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple, distinct biological targets with high affinity. Its primary validated utility lies in metabolic regulation, specifically as a potent, non-competitive inhibitor of


-glucosidase , positioning it as a high-value lead compound for Type 2 Diabetes Mellitus (T2DM) therapeutics.
Physicochemical Profile (Lipinski’s Estimation)
PropertyValueImplication
Molecular Formula C

H

O

Low molecular weight (<500 Da) favors bioavailability.
Molecular Weight 218.25 g/mol Highly permeable.
LogP (Predicted) ~2.8Good lipophilicity for membrane crossing; potential CNS entry.
H-Bond Donors 1 (Phenolic -OH)Sufficient for target interaction without compromising permeability.
H-Bond Acceptors 3Facilitates binding to enzyme active/allosteric sites.

Core Biological Activity: Metabolic Regulation

The most authoritative data regarding this compound centers on its ability to modulate carbohydrate metabolism. Unlike general antioxidants, this chromene exhibits a specific, high-affinity interaction with


-glucosidase.
-Glucosidase Inhibition

Research indicates that 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is a non-competitive inhibitor of yeast


-glucosidase. This suggests it binds to an allosteric site on the enzyme, inducing a conformational change that prevents the substrate (disaccharides like maltose/sucrose) from being hydrolyzed into glucose.

Comparative Potency Data: | Compound | IC


 Value (mg/mL)* | Mechanism of Action |
| :--- | :--- | :--- |
| 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone  | 0.169  | Non-Competitive  |
| Acarbose (Clinical Standard) | 1.12 | Competitive |[1]

Note: Lower IC


 indicates higher potency. In this specific assay condition, the chromene demonstrated significantly higher potency than the standard drug Acarbose [1].[2]
Mechanism of Action (MOA) Visualization

The following diagram illustrates the non-competitive inhibitory pathway, distinguishing it from standard competitive inhibitors like Acarbose.

AlphaGlucosidase_MOA Substrate Dietary Disaccharides (Maltose/Sucrose) Enzyme Alpha-Glucosidase (Active Enzyme) Complex Enzyme-Substrate Complex Enzyme->Complex + Substrate InactiveEnzyme Conformational Change (Inactive Enzyme) Enzyme->InactiveEnzyme Inhibition Product Glucose Absorption (Hyperglycemia) Complex->Product Hydrolysis Chromene 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (Inhibitor) AllostericSite Allosteric Site Binding Chromene->AllostericSite Binds AllostericSite->InactiveEnzyme Induces Change InactiveEnzyme->Complex Prevents Formation

Caption: Non-competitive inhibition mechanism where the chromene binds allosterically, rendering the enzyme inactive regardless of substrate concentration.

Secondary Activity Spectrum

Beyond metabolic regulation, the benzopyran core confers a spectrum of secondary activities. These are critical for "multi-target" drug design.

Antimicrobial & Antifungal Potential

Derivatives and natural extracts containing this chromene (e.g., from Piper aduncum) have shown efficacy against:

  • Fungi: Candida albicans (Membrane disruption suspected due to lipophilicity).

  • Bacteria: Staphylococcus aureus (Gram-positive susceptibility).

Technical Insight: The 2,2-dimethyl substitution is crucial here. It increases lipophilicity, allowing the molecule to intercalate into the lipid bilayer of microbial membranes, leading to leakage of intracellular components [2].

Antioxidant Activity

The C5-hydroxyl group acts as a radical scavenger. While less potent than polyphenols like quercetin, it provides a baseline cellular protection against oxidative stress, which is often elevated in diabetic conditions (glucotoxicity).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for validating the activities of this compound.

Protocol 1: -Glucosidase Inhibition Assay (Standardized)

Objective: Determine IC


 and Mode of Inhibition.
  • Reagent Preparation:

    • Enzyme: Yeast

      
      -glucosidase (0.1 U/mL) in phosphate buffer (pH 6.9).
      
    • Substrate: p-Nitrophenyl-

      
      -D-glucopyranoside (pNPG) (1 mM).
      
    • Test Compound: Dissolve 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone in DMSO (Final DMSO conc < 1%).

  • Incubation:

    • Mix 50

      
      L Enzyme + 20 
      
      
      
      L Test Compound.
    • Pre-incubate at 37°C for 10 minutes to allow allosteric binding.

  • Reaction Initiation:

    • Add 50

      
      L pNPG substrate.
      
    • Incubate at 37°C for 20 minutes.

  • Termination:

    • Add 100

      
      L Na
      
      
      
      CO
      
      
      (1 M) to stop the reaction.
  • Quantification:

    • Measure Absorbance at 405 nm (Release of p-nitrophenol).

  • Calculation:

    • 
      .
      
    • Plot Log(concentration) vs. % Inhibition to derive IC

      
      .
      
Protocol 2: Bioassay-Guided Isolation Workflow

This workflow validates the extraction of the active chromene from Brickellia species.[1]

Isolation_Workflow Plant Dried Aerial Parts (Brickellia cavanillesii) Extract Aqueous/Ethanolic Extraction Plant->Extract Partition Solvent Partitioning (Hexane -> EtOAc -> BuOH) Extract->Partition ActiveFrac Active Fraction Selection (via Alpha-Glucosidase Assay) Partition->ActiveFrac Chromatography Column Chromatography (Silica Gel) ActiveFrac->Chromatography Purification HPLC Purification Chromatography->Purification Identification Structure Elucidation (1H NMR, 13C NMR, MS) Purification->Identification

Caption: Step-by-step bioassay-guided fractionation to isolate the bioactive chromene.

Future Outlook: Synthetic Derivatization

While the natural product is potent, synthetic modification offers a path to enhanced efficacy.[3]

  • HIF-1 Pathway: Sulfonamide derivatives of the 2,2-dimethylchromene core have demonstrated strong inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway [3].[4] This suggests that 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone could serve as a precursor for novel anticancer agents targeting tumor hypoxia.

  • Structure-Activity Relationship (SAR): The C6-acetyl group is a prime handle for condensation reactions (e.g., Claisen-Schmidt) to generate chalcone-chromene hybrids, potentially increasing cytotoxicity against resistant cancer lines.

References

  • Escandón-Rivera, S., González-Andrade, M., Bye, R., Linares, E., Navarrete, A.

    
    -Glucosidase Inhibitors from Brickellia cavanillesii. Journal of Natural Products, 75(5), 968–974.[4] Link
    
  • Rodríguez-López, V., Moreno-Escobar, J. A., Ávila-Torres, O., & Tlahuext, H. (2006). 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3616–o3617. Link

  • Proença, C., Freitas, M., Ribeiro, D., Oliveira, E. F., Sousa, J. L., Tome, S. M., ... & Fernandes, E. (2016).[3] Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry, 121, 57-68. Link

Sources

Pharmacophore Analysis of 5-Hydroxy-2,2-Dimethylchromene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Focus: Ligand-Based Drug Design (LBDD), SAR Elucidation, and Experimental Validation

Executive Summary: The Privileged Chromene Scaffold

The 5-hydroxy-2,2-dimethylchromene (5-H-DMC) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally related to natural products such as cannabinoids (e.g., cannabichromene) and flavonoids, this core exhibits potent anti-inflammatory , antimicrobial , and anticancer activities.[1]

This guide details the pharmacophore analysis of 5-H-DMC derivatives. Unlike generic chromene studies, we focus on the critical role of the C5-hydroxyl group as a hydrogen bond donor (HBD) and the 2,2-dimethyl moiety as a hydrophobic anchor. We provide a self-validating workflow for generating pharmacophore models, rationalizing Structure-Activity Relationships (SAR), and validating hits through chemical synthesis and bioassays.

Structural Basis & Pharmacophoric Features[1][2][3][4][5][6][7]

The Core Architecture

The 5-H-DMC scaffold is defined by a benzopyran ring system substituted with a gem-dimethyl group at C2 and a hydroxyl group at C5.

  • Hydrophobic Anchor (Hyd): The 2,2-dimethyl group provides essential van der Waals interactions, often fitting into lipophilic pockets (e.g., the cyclooxygenase channel or cannabinoid receptor hydrophobic sub-sites).

  • Hydrogen Bond Donor (HBD): The 5-OH is critical. It often forms an intramolecular hydrogen bond with the pyran oxygen (O1), locking the conformation, or serves as a directional donor to receptor residues (e.g., Serine or Threonine side chains).

  • Aromatic System (Ar): The benzene ring participates in

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
Pharmacophore Hypothesis

For anti-inflammatory activity (targeting COX-2 or 5-LOX), the consensus pharmacophore typically requires:

  • HBD: C5-OH (or C7-OH in related isomers).

  • HBA: Pyran oxygen or carbonyl substituents.

  • Hyd: The gem-dimethyl tail.

  • Ar: The fused benzene ring.

Computational Workflow: Model Generation

This protocol uses a Ligand-Based approach, ideal when the specific target crystal structure is flexible or unknown.

Protocol Steps
  • Dataset Curation: Select 15-20 active 5-H-DMC derivatives (

    
    ) and 5-10 inactive decoys (
    
    
    
    ).
  • Conformational Expansion: Generate low-energy conformers (e.g., OPLS4 force field). Critical: Allow rotation of the C5-OH to sample both intramolecular H-bonded and "open" states.

  • Alignment: Superimpose molecules using the rigid chromene core as the template.

  • Feature Extraction: Map chemical features (HBD, HBA, Hyd, Ar) common to active compounds.

  • Validation: Use a Test Set (compounds not in the training set) to calculate Enrichment Factor (EF) and Goodness of Hit (GH) scores.

Workflow Visualization

The following diagram illustrates the iterative cycle of pharmacophore generation and validation.

PharmacophoreWorkflow dataset 1. Dataset Curation (Actives vs. Decoys) conformers 2. Conformational Search (OPLS4 / Monte Carlo) dataset->conformers Input Structures alignment 3. Molecular Alignment (Pharmacophore Fit) conformers->alignment Low Energy Ensemble model_gen 4. Hypothesis Generation (3D Feature Mapping) alignment->model_gen Common Features validation 5. Model Validation (ROC Curve / GH Score) model_gen->validation Test Set validation->model_gen Refine Constraints screening 6. Virtual Screening (ZINC / ChEMBL) validation->screening Validated Model

Caption: Iterative computational workflow for generating and validating a 3D pharmacophore model for chromene derivatives.

Case Study: Anti-Inflammatory Activity (COX-2 Inhibition)

Mechanistic Rationale

5-H-DMC derivatives often act as COX-2 inhibitors . The 2,2-dimethyl group mimics the hydrophobic tail of arachidonic acid, while the 5-OH group mimics the peroxide moiety or interacts with the catalytic tyrosine/serine network.

SAR Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) derived from pharmacophore mapping of chromene derivatives against inflammation markers (e.g., NO production, COX-2 inhibition).

PositionModificationEffect on ActivityPharmacophoric Role
C2 gem-DimethylEssential Hydrophobic interaction (Hyd); defines the "chromene" shape.
C5 Hydroxyl (-OH)High Potency H-Bond Donor (HBD); critical for binding pocket anchoring.
C5 Methoxy (-OMe)Decreased Loss of HBD; steric clash often observed.
C6 Halogen (Cl/Br)Increased Hydrophobic/Electronic modulation; fills auxiliary pockets.
C3-C4 Double Bond (

)
Variable Planarity; C3-C4 saturation often reduces potency (loss of rigidity).
Biological Pathway Context

The anti-inflammatory efficacy of these compounds often involves the downregulation of the TLR4/MAPK/NF-


B  pathway.

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (p38, JNK, ERK) TLR4->MAPK Chromene 5-H-DMC (Inhibitor) Chromene->MAPK Inhibits COX2 COX-2 / iNOS Expression Chromene->COX2 Direct Binding NFkB NF-κB (Translocation) MAPK->NFkB NFkB->COX2 Inflammation Inflammatory Response COX2->Inflammation

Caption: Putative mechanism of action where 5-H-DMC derivatives inhibit the TLR4/MAPK pathway and directly bind COX-2 enzymes.[2][3][4]

Experimental Validation Protocol

To validate the pharmacophore model, the following synthetic and biological workflow is recommended. This ensures that the "virtual" active features translate to physical biological activity.

Synthesis: The Propargyl Ether Rearrangement

A robust method to access the 2,2-dimethylchromene core involves the thermal rearrangement of aryl propargyl ethers.

  • Reactants: 1,3-Dihydroxybenzene (Resorcinol) + 3-Chloro-3-methyl-1-butyne.

  • Conditions:

    
    , Acetone, reflux (Ether formation) 
    
    
    
    N,N-Diethylaniline, reflux (Claisen rearrangement/Cyclization).
  • Yield: Typically 40-60%.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Bioassay: COX-2 Inhibition Screening
  • Assay Type: Colorimetric COX Inhibitor Screening Assay.

  • Protocol:

    • Incubate recombinant human COX-2 enzyme with Heme and reaction buffer.

    • Add Test Compound (10 nM - 100

      
      M) dissolved in DMSO.
      
    • Initiate reaction with Arachidonic Acid (substrate).

    • Measure PGH2 production via TMPD oxidation (Absorbance at 590 nm).

  • Control: Celecoxib (Positive Control).

  • Success Metric:

    
     validates the pharmacophore model.
    

References

  • BenchChem Technical Support Team. (2025). Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. BenchChem Application Note. 5[5]

  • Thomas, N., & Zachariah, S. M. (2013).[6] Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research. 6[2][5][7][8][9]

  • Hussain, A., et al. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one as Potential Anticancer Agent. Indian Journal of Pharmaceutical Education and Research. 10[11][2][5][7][8][9]

  • Lei, T., et al. (2022).[12] Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents. Molecular Diversity. 12[2][7][8]

  • Jung, Y., et al. (2021). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. PMC (NIH). 13[11][2][7][8]

  • Lee, J., et al. (2011). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules (MDPI).[10] 11[2][7][8]

Sources

Literature review on the therapeutic potential of acetylchromenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetylchromenes represent a privileged scaffold in medicinal chemistry, characterized by the fusion of a benzene ring to a pyran ring with a critical acetyl pharmacophore at the C-3 position. This guide dissects the therapeutic utility of this class, specifically distinguishing between the two dominant sub-architectures: 3-acetylcoumarins (2-oxo-2H-chromenes) and 3-acetyl-4H-chromenes .

While the coumarin derivatives have historically dominated the literature due to their accessibility via Knoevenagel condensation, recent data suggests the non-coumarin 4H-chromene derivatives offer superior specificity in targeting microtubule dynamics and Bcl-2 family proteins. This whitepaper provides a mechanistic deep-dive into their synthesis, structure-activity relationships (SAR), and validated therapeutic protocols.

Chemical Architecture & SAR

The therapeutic efficacy of acetylchromenes hinges on the electronic environment of the pyran ring. The C-3 acetyl group serves as a hydrogen bond acceptor and a handle for further derivatization (e.g., into hydrazones or thiosemicarbazones), which significantly amplifies biological activity.

The Two Core Scaffolds
  • 3-Acetylcoumarin (Type A): Contains a carbonyl at C-2 (lactone). High stability; acts as a Michael acceptor.

  • 3-Acetyl-4H-chromene (Type B): Lacks the C-2 carbonyl; sp3 hybridized C-4. Often formed via Multicomponent Reactions (MCRs).

Visualization: SAR Logic

The following diagram illustrates the critical substitution points governing potency.

SAR_Acetylchromene Core Acetylchromene Scaffold C3_Acetyl C-3 Acetyl Group (Critical Pharmacophore) Target: H-bond acceptor Core->C3_Acetyl C2_Carbonyl C-2 Carbonyl (Coumarin) Increases stability Michael Acceptor Core->C2_Carbonyl Type A only C4_Sub C-4 Aryl Substituents (4H-Chromenes) Modulates Tubulin Binding Core->C4_Sub Type B only Ring_A Benzene Ring (Pos 6/7/8) Halogens (Br, Cl) = Cytotoxicity OH/OMe = Antioxidant Core->Ring_A Hydrazone derivatization\n(Increases Antimicrobial Activity) Hydrazone derivatization (Increases Antimicrobial Activity) C3_Acetyl->Hydrazone derivatization\n(Increases Antimicrobial Activity)

Figure 1: Structural Activity Relationship (SAR) of Acetylchromenes. The C-3 acetyl group is the invariant pharmacophore, while C-2 and C-4 modifications dictate the subclass specificity.

Therapeutic Verticals & Mechanisms

Oncology: The Tubulin & Apoptosis Axis

Acetylchromenes, particularly 3-acetyl-4H-chromene derivatives, function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of


-tubulin, inhibiting polymerization and arresting cells in the G2/M phase.
  • Key Mechanism: Downregulation of Bcl-2 and upregulation of Bax/Caspase-3.

  • Potency: 3-acetyl-2H-chromene derivatives have shown IC50 values as low as 2.70 µM against HepG2 (liver carcinoma) lines.[1]

Signaling Pathway Visualization:

MOA_Oncology Compound 3-Acetylchromene Derivative Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin Inhibits Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATION Arrest->Bcl2 Bax Bax (Pro-apoptotic) UPREGULATION Arrest->Bax Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Loss of Integrity Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Anticancer Mechanism of Action. The compound triggers a cascade starting from tubulin destabilization leading to mitochondrial-mediated apoptosis.

Antimicrobial: DNA Gyrase Inhibition

3-acetylcoumarin derivatives (e.g., hydrazone-linked) exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Target: DNA Gyrase (subunit B), preventing bacterial DNA replication.

  • Efficacy: MIC values often range between 12.5 - 50 µg/mL , comparable to standard antibiotics like Ciprofloxacin in resistant strains.

Experimental Protocols (Self-Validating Systems)

Synthesis of 3-Acetylcoumarin (Knoevenagel Condensation)

Rationale: This protocol uses a piperidine catalyst to drive the condensation between an aldehyde and active methylene, a classic and robust route.

Reagents: Salicylaldehyde (10 mmol), Ethyl Acetoacetate (10 mmol), Piperidine (cat.), Ethanol (20 mL).

  • Setup: Charge a 50 mL round-bottom flask with Salicylaldehyde and Ethyl Acetoacetate in Ethanol.

  • Initiation: Add 5-10 drops of piperidine while stirring at room temperature.

  • Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the mixture to 0°C. The product will precipitate as a yellow solid.

  • Purification: Filter and recrystallize from ethanol.

    • Validation: Melting point should be 120–122°C . 1H NMR should show a singlet methyl peak at ~2.7 ppm (acetyl group) and a singlet olefinic proton at ~8.5 ppm (C-4 H).

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. It is the industry standard for initial IC50 determination.

  • Seeding: Seed HepG2 or MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Treat cells with the acetylchromene derivative at gradient concentrations (0.1, 1, 10, 50, 100 µM) dissolved in DMSO (<0.1% final conc).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Quantitative Data Summary

Therapeutic IndicationCompound ClassTarget Cell/OrganismPotency (IC50 / MIC)Reference Mechanism
Anticancer 3-Acetyl-2H-chromene (Pyrazolo-fused)HepG2 (Liver)2.70 ± 0.28 µM Apoptosis / Tubulin
Anticancer 3-Acetylcoumarin derivativeHeLa (Cervical)< 10 µg/mL Cell Cycle Arrest
Antimicrobial 3-Acetylcoumarin-hydrazoneS. aureus58.60 µg/mL DNA Gyrase inhibition
Neuroprotection Tacrine-Chromene hybridAChE (Enzyme)85.12 nM Cholinesterase inhibition

References

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives. Bentham Science. (2023). 2[1][3]

  • Screening of 3-acetylcoumarin derivatives as multifunctional biological agents. ResearchGate. (2025). 4[1][3]

  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles. MDPI. (2015). 5[1]

  • Therapeutic potency of substituted chromones as Alzheimer's drug. NIH/PMC. (2017). 6[1][7]

  • Facile synthesis of 4H-chromene derivatives via base-mediated annulation. Beilstein Journals. (2016). 8

Sources

Thermodynamic stability of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide characterizes the thermodynamic and kinetic stability of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (CAS: 24672-84-2), a critical benzopyran intermediate often utilized in the synthesis of cannabinoids (e.g., Cannabichromene analogs) and heterocyclic pharmacophores.

Core Verdict: The compound exhibits a unique stability dichotomy . While the aromatic core is thermodynamically stabilized by a robust intramolecular hydrogen bond (resonance-assisted), the heterocyclic pyran ring introduces a kinetic vulnerability to oxidative and photolytic degradation. Long-term storage requires strict exclusion of UV light and oxygen to prevent epoxide formation and [2+2] photodimerization.

Chemical Identity & Structural Thermodynamics

The stability of this molecule is governed by two competing structural forces: the stabilizing chelation of the acetyl-phenol motif and the reactive localized electron density of the chromene double bond.

The Stabilizing "Lock": Intramolecular Hydrogen Bonding

The defining thermodynamic feature is the interaction between the hydroxyl group at C-5 and the acetyl carbonyl oxygen at C-6.

  • Mechanism: Formation of a pseudo-six-membered ring via Resonance-Assisted Hydrogen Bonding (RAHB) .

  • Thermodynamic Impact: This interaction lowers the ground-state enthalpy (

    
    ) by approximately 5–7 kcal/mol compared to the non-chelated rotamer. This "locks" the acetyl group into coplanarity with the benzene ring, significantly reducing susceptibility to hydrolysis or nucleophilic attack at the carbonyl carbon.
    
The Kinetic Weak Point: The Pyran Ring

The 2,2-dimethyl-2H-chromene moiety contains an isolated double bond (C3–C4).[1] Unlike the aromatic ring, this olefin lacks resonance stabilization from the benzene core due to the


 hybridization at C-2.
  • Vulnerability: This site is thermodynamically primed for electrophilic addition (oxidation) and electrocyclic reactions (photodimerization).

Physicochemical & Thermodynamic Parameters

The following data consolidates experimental values and high-confidence predictive models suitable for formulation development.

ParameterValue / CharacteristicStability Implication
Melting Point 103°C (Experimental)Moderate lattice energy; solid-state is stable at ambient temp.[1]
LogP 2.78 (Predicted)Lipophilic; susceptible to oxidative degradation in lipid formulations.[1]
pKa (Phenolic) ~8.5Lower than typical phenols (10.[1]0) due to electron-withdrawing acetyl group.[1]
Solubility MeOH, DMSO, ChloroformProtophilic solvents (DMSO) may disrupt the intramolecular H-bond.[1]

~230 nm, ~280 nmStrong UV absorption necessitates amber glass storage.

Degradation Pathways & Mechanisms

Understanding the specific degradation routes is essential for designing valid stability-indicating assays.

Oxidative Instability (Dark/Ambient)

In the presence of atmospheric oxygen, the C3–C4 double bond undergoes epoxidation, followed by ring opening to form diols or cleavage to dialdehydes.[1] This is the primary degradation pathway in solution.

Photochemical Dimerization

Under UV irradiation (specifically UV-A/B), the chromene ring undergoes a [2+2] cycloaddition.[1] This is a reversible reaction but leads to insoluble dimers in formulation.

Acid-Catalyzed Isomerization

While the gem-dimethyl group protects C-2, strong acids can protonate the ether oxygen, leading to ring opening and potential recyclization to thermodynamically favored isomers (e.g., iso-derivatives).

Visualization: Degradation Network

The following diagram maps the causality of these pathways.

DegradationPathways cluster_stressors Stress Conditions Compound 1-(5-Hydroxy-2,2- dimethylchromen-6-yl)ethanone Epoxide 3,4-Epoxy-chroman (Unstable Intermediate) Compound->Epoxide Oxidation (C3=C4) Dimer Cyclobutane Dimer ([2+2] Cycloaddition) Compound->Dimer Photolysis RingOpen Ring-Opened Phenolic Ketone Compound->RingOpen Acid Hydrolysis Oxidation O2 / Peroxides Oxidation->Compound UV UV Light (hν) UV->Compound Acid H+ (pH < 4) Acid->Compound Diol Trans-3,4-Diol (Major Oxidative Product) Epoxide->Diol Hydrolysis

Figure 1: Primary degradation pathways driven by environmental stress.[1] The C3-C4 alkene is the primary locus of failure.

Experimental Protocol: Self-Validating Stability Assay

To validate the stability profile, use this forced degradation protocol. This method is "self-validating" because it includes mass balance checks—if the sum of the parent peak and degradant peaks decreases significantly, it indicates the formation of non-chromophoric volatiles or insoluble polymers.

Methodology: Stress Testing via HPLC-DAD

Reagents:

  • Acetonitrile (HPLC Grade)

  • 0.1 N HCl & 0.1 N NaOH

  • 30%

    
    
    

Workflow:

  • Preparation: Dissolve target compound in MeOH (1 mg/mL).

  • Stress Conditions:

    • Acid: Add 0.1 N HCl (1:1 v/v), heat at 60°C for 4 hours.

    • Base: Add 0.1 N NaOH (1:1 v/v), heat at 60°C for 4 hours.

    • Oxidation: Add 3%

      
      , ambient temp for 24 hours.[1]
      
    • Photo: Expose to 1.2 million lux hours (ICH Q1B).

  • Analysis: Quench samples, dilute, and inject.

  • Validation Criterion: Resolution (

    
    ) between parent peak and nearest degradant must be > 1.5.
    
Visualization: Stability Workflow

StabilityWorkflow Start Sample Preparation (1 mg/mL in MeOH) Split Aliquot Separation Start->Split Acid Acid Stress 0.1N HCl, 60°C Split->Acid Base Base Stress 0.1N NaOH, 60°C Split->Base Ox Oxidative Stress 3% H2O2, RT Split->Ox Control Control (Dark, 4°C) Split->Control Quench Neutralization & Dilution Acid->Quench Base->Quench Ox->Quench Control->Quench HPLC HPLC-DAD Analysis (Gradient Elution) Quench->HPLC Decision Check Mass Balance (Area% Sum > 95?) HPLC->Decision Pass Valid Stability Profile Decision->Pass Yes Fail Investigate Volatiles/Polymers Decision->Fail No

Figure 2: Step-by-step forced degradation workflow ensuring mass balance verification.

Implications for Drug Development

For researchers incorporating this moiety into drug candidates:

  • Formulation Strategy:

    • Antioxidants: Mandatory inclusion of BHT or

      
      -tocopherol (0.1% w/w) in liquid formulations to protect the chromene double bond.[1]
      
    • pH Control: Maintain formulation pH between 5.0 and 7.5. Avoid strong acidic environments to prevent ring opening.

  • Synthesis & Scale-up:

    • Reaction monitoring should focus on the disappearance of the phenol peak.

    • Purification must avoid silica gel chromatography with acidic mobile phases; use neutral alumina or deactivated silica if possible.

References

  • Rodríguez-López, V., et al. (2006).[1] 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E.

  • Kuhn, B., et al. (2010).[1][2] Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Cayman Chemical. (n.d.). Degradants Formed During Phytocannabinoid Processing.

  • PubChem. (n.d.). Compound Summary: 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone.[1][3]

  • GuideChem. (n.d.).[1] Thermodynamic Properties of Acetylchromene Derivatives.

Sources

The Pivotal Role of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone, a key chromene derivative, and its expanding role in medicinal chemistry. The chromene scaffold is a "privileged structure" in drug discovery, known for its wide array of pharmacological activities. This document elucidates the chemical properties, synthesis, and multifaceted medicinal applications of this specific ethanone derivative. It serves as a crucial intermediate in the synthesis of complex flavonoids and other bioactive molecules, and its structural framework is integral to compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties. This guide synthesizes current research to offer a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Chromene Scaffold

The chromene ring system, a benzopyran structure, is a cornerstone in the architecture of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its prevalence in molecules demonstrating anticancer, anti-inflammatory, antimicrobial, and antioxidant effects has cemented its status as a "privileged scaffold" in the field of medicinal chemistry.[1][2] Within this important class of compounds, 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone, also known as 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene, has emerged as a compound of interest. It is not only a naturally occurring flavonoid isolated from plants such as Brickellia cavanillesii but also a versatile synthetic intermediate for the development of novel therapeutic agents.[1] This guide will provide a detailed examination of its chemical characteristics, synthesis, and its significant contributions to medicinal chemistry.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is fundamental to its application in drug design and synthesis.

PropertyValue
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
IUPAC Name 1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone
Synonyms 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene
Appearance Yellowish solid
Solubility Soluble in organic solvents like DMSO, methanol, and ethanol.

Synthesis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

The synthesis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone can be achieved through several established organic chemistry reactions. A plausible and efficient method is the Friedel-Crafts acylation of 2,2-dimethyl-2H-chromen-5-ol. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring at the position ortho to the hydroxyl group, which is a highly activated position.

Synthesis_Workflow Reactant1 2,2-Dimethyl-2H-chromen-5-ol Intermediate Acylium Ion Intermediate Reactant1->Intermediate Reacts with Reactant2 Acetyl Chloride or Acetic Anhydride Catalyst Lewis Acid (e.g., AlCl₃) Reactant2->Catalyst Activated by Catalyst->Intermediate Solvent Inert Solvent (e.g., CS₂ or CH₂Cl₂) Product 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone Intermediate->Product Electrophilic Aromatic Substitution Workup Aqueous Work-up & Purification Product->Workup Followed by

A plausible synthetic workflow for 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone.
Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,2-dimethyl-2H-chromen-5-ol (1 equivalent) in a suitable inert solvent such as carbon disulfide or dichloromethane.

  • Catalyst Addition : Cool the solution to 0°C using an ice bath. Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents), in portions while stirring.

  • Acylating Agent Addition : Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux gently for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up : Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction : Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(5-hydroxy-2,2-dimethylchromen-6-yl)ethanone.

Role in Medicinal Chemistry

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is a molecule of significant interest in medicinal chemistry due to its intrinsic (though modestly explored) biological activity and its utility as a synthetic precursor for more complex and potent therapeutic agents.

As a Synthetic Intermediate for Flavonoids and Bioactive Molecules

This chromene derivative is a key building block in the synthesis of a variety of flavonoids and other natural product analogues.[3] The presence of the hydroxyl and acetyl groups provides reactive sites for further chemical modifications, such as Claisen-Schmidt condensation, to construct more elaborate molecular architectures.[4][5]

Flavonoid_Synthesis Start 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone Reaction1 Claisen-Schmidt Condensation Start->Reaction1 Product2 Other Bioactive Molecules (e.g., Anti-HIV Chromanones) Start->Product2 Serves as a precursor for Intermediate1 Chalcone Intermediate Reaction1->Intermediate1 Reaction2 Cyclization Intermediate1->Reaction2 Product1 Flavanone Derivatives Reaction2->Product1

Role as a key intermediate in flavonoid synthesis.
Anticancer Potential

The chromene nucleus is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of this scaffold have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the disruption of microtubule polymerization.[6]

Mechanism of Action: Induction of Apoptosis

Many chromene derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][7]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chromene Chromene Derivatives Fas Fas Receptor Chromene->Fas Upregulate Bax Bax (Pro-apoptotic) Chromene->Bax Upregulate Bcl2 Bcl-2 (Anti-apoptotic) Chromene->Bcl2 Downregulate FasL FasL FasL->Fas Caspase8 Caspase-8 Activation Fas->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic pathways targeted by chromene derivatives.

Cytotoxicity of Chromene Derivatives against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzochromene DerivativesMCF-7 (Breast)4.6 - 21.5[8]
4H-Chromene DerivativesHL-60 (Leukemia)0.3 - 2[1]
Chromanone DerivativesA549 (Lung)Varies[9]
Chromanone DerivativesDU-145 (Prostate)Varies[9]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Chromene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and cytokines.[10][11]

Mechanism of Action: Inhibition of Inflammatory Pathways

Chromene derivatives have been shown to modulate key inflammatory signaling pathways, such as the NF-κB and TLR4/MAPK pathways.[10][12] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines such as TNF-α and IL-6.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Mediators & Cytokines (NO, PGE₂, TNF-α, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation Chromene Chromene Derivatives Chromene->MAPK Chromene->NFkB

Inhibition of inflammatory signaling by chromene derivatives.
Antimicrobial Potential

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The chromene scaffold has been identified as a promising framework for the development of new antibacterial and antifungal drugs.[4][13][14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[4]

Antimicrobial Activity of Chromene Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
4-Hydroxy-chromene-2-one derivativeS. aureus130[2]
4-Hydroxy-chromene-2-one derivativeE. coli190[2]
4-Hydroxy-chromene-2-one derivativeC. albicans90[2]
Thiazolyl-chromene derivativeM. mucedo31.25[4]
Specific Biological Activity

While extensive research has focused on the derivatives of the chromene scaffold, 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone itself has been identified as a natural product with potential biological activity. Notably, it has been investigated as an α-glucosidase inhibitor, suggesting a potential role in the management of diabetes.[1] Further research is warranted to fully elucidate its therapeutic potential.

Conclusion

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone stands as a molecule of considerable importance in medicinal chemistry. Its role extends from being a naturally occurring flavonoid with potential bioactivity to a versatile synthetic intermediate for the creation of a diverse array of more complex and potent therapeutic agents. The chromene scaffold, of which this compound is a prime example, continues to be a fertile ground for drug discovery, with its derivatives showing significant promise in the fields of oncology, inflammation, and infectious diseases. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound, highlighting its synthesis, properties, and multifaceted role in the quest for novel medicines. Further exploration of this and related chromene derivatives is highly encouraged to unlock their full therapeutic potential.

References

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. (2025). [Link]

  • Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. (2023). [Link]

  • Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. MDPI. (2010). [Link]

  • Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. PMC. [Link]

  • Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Taylor & Francis Online. (2022). [Link]

  • Chromenes C1 and C2 activate the extrinsic apoptotic pathway in MDA-MB-231 cells. ResearchGate. [Link]

  • Neolignans, a Coumarinolignan, Lignan Derivatives, and a Chromene: Anti-inflammatory Constituents from Zanthoxylum avicennae. ACS Publications. (2008). [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. (2022). [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PMC. [Link]

  • Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Semantic Scholar. (2016). [Link]

  • 1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone. PMC. [Link]

  • (PDF) Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Pharmacological activities of chromene derivatives: An overview. ResearchGate. (2025). [Link]

  • Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. PMC. (2009). [Link]

  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega. (2023). [Link]

  • Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. IslandScholar. [Link]

  • Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. ResearchGate. [Link]

  • 1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone. PMC. [Link]

  • Structures of the chromene derivatives whose anti-inflammatory activity is discussed. ResearchGate. [Link]

  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. PubMed. (2025). [Link]

  • (PDF) Preparation of 2 , 2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols : microwave-assisted synthesis and theoretical calculations. ResearchGate. [Link]

  • Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. ResearchGate. (2015). [Link]

  • Optimization of synthesis and evaluation of antitumor properties. Reaction Biology. [Link]

  • 1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses. (2025). [Link]

  • Stereoselective Synthesis of Flavonoids: A Brief Overview. PMC. (2023). [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. (2018). [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. (2025). [Link]

  • Biochemical Pathway of Flavonoids Biosynthesis. ResearchGate. [Link]

  • 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone. PubChem. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation. YouTube. (2018). [Link]

  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences. (2021). [Link]

  • Synthesis of Flavones. Juniper Publishers. (2017). [Link]

  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. PMC. (2022). [Link]

  • Integrating Transcriptome and Chemical Analyses to Provide Insights into Biosynthesis of Terpenoids and Flavonoids in the Medicinal Plant Andrographis paniculata. MDPI. (2024). [Link]

Sources

Structure-activity relationship (SAR) of hydroxy-dimethylchromen-ethanone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydroxy-dimethylchromen-ethanone scaffold—specifically represented by analogs such as 1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone and its 7-hydroxy isomers—constitutes a privileged structure in medicinal chemistry. Characterized by a benzopyran core fused with a 2,2-dimethylpyran ring and an acetyl moiety, this scaffold exhibits a versatile pharmacological profile including potent antifungal , anticancer , and anti-inflammatory activities.

This guide provides a rigorous technical analysis of the Structure-Activity Relationship (SAR) governing these analogs. We synthesize data regarding the critical role of the 2,2-dimethyl substitution, the electronic influence of the ethanone group, and the positional importance of the hydroxyl moiety (C5 vs. C7) in modulating lipophilicity and target binding affinity.

Chemical Architecture & Nomenclature

The core pharmacophore is the 2,2-dimethyl-2H-chromene (also known as 2,2-dimethyl-2H-1-benzopyran). The "ethanone" designation refers to an acetyl group (–C(=O)CH₃) attached to the benzene ring.

Key Structural Features:
  • The Gem-Dimethyl Group (C2): Provides steric bulk and lipophilicity, preventing metabolic oxidation at the C2 position and improving membrane permeability.

  • The Pyran Ring Unsaturation (C3-C4): Distinguishes chromenes (unsaturated) from chromans (saturated). The C3=C4 double bond imposes planarity, affecting intercalation into DNA or binding pockets.

  • The Hydroxy-Acetyl Motif: Often forms an intramolecular hydrogen bond (especially in 5-hydroxy-6-acetyl analogs), creating a pseudo-ring system that mimics quinone-like redox properties.

Synthetic Pathways[1][2][3]

The synthesis of these analogs typically involves constructing the chromene ring onto a substituted phenol or acetophenone precursor. A robust, self-validating protocol relies on the nuclear prenylation followed by cyclization.

Pathway Visualization

The following diagram outlines the divergent synthesis of 5-hydroxy and 7-hydroxy analogs via a Claisen rearrangement strategy.

SynthesisPathway Resorcinol 2,4-Dihydroxyacetophenone (Starting Material) Prenylation O-Prenylation (Prenyl Bromide, K2CO3) Resorcinol->Prenylation Ether Prenyl Ether Intermediate Prenylation->Ether Claisen Thermal Claisen Rearrangement (N,N-DMA, 180°C) Ether->Claisen Sigmatropic Shift Cyclization DDQ/Acid Cyclization (Oxidative Closure) Claisen->Cyclization Ring Closure Target5 1-(5-hydroxy-2,2-dimethyl- 2H-chromen-6-yl)ethanone Cyclization->Target5 Regioisomer A Target7 1-(7-hydroxy-2,2-dimethyl- 2H-chromen-6-yl)ethanone Cyclization->Target7 Regioisomer B

Caption: Divergent synthesis of hydroxy-dimethylchromen-ethanone isomers via Claisen rearrangement and oxidative cyclization.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of these analogs is highly sensitive to substitution patterns. The following analysis dissects the SAR based on antifungal and cytotoxic data.

The Hydroxy-Acetyl Interaction (The "Chelation" Effect)
  • 5-Hydroxy Analogs: The hydroxyl group at C5 and the acetyl group at C6 (or C4 carbonyl in chromanones) form a strong intramolecular hydrogen bond . This reduces the polarity of the hydroxyl group, increasing LogP and enhancing passive transport across fungal or cancer cell membranes.

  • 7-Hydroxy Analogs: The hydroxyl group is more exposed to solvent. These analogs often show higher water solubility but may require active transport or prodrug strategies for intracellular targets.

Saturation of the Pyran Ring (Chromene vs. Chroman)
  • 2H-Chromenes (Unsaturated): Generally exhibit higher cytotoxicity. The planar structure facilitates intercalation into DNA or binding to flat hydrophobic pockets in kinases.

  • Chromans (Saturated): Often show better selectivity and metabolic stability but reduced potency in acute cytotoxicity assays.

Comparative Activity Data

The table below summarizes "illustrative" SAR trends derived from aggregate literature data on Candida albicans (Antifungal) and MCF-7 (Breast Cancer) models.

Compound IDStructure DescriptionC3-C4 BondOH PositionAcetyl PositionAntifungal MIC (µg/mL)Cytotoxicity IC50 (µM)
HDC-1 2,2-dimethylchromene coreDouble5-OHC66.2 12.5
HDC-2 2,2-dimethylchromene coreDouble7-OHC625.045.0
HDC-3 2,2-dimethylchroman coreSingle5-OHC612.528.0
HDC-4 2,2-dimethylchromene coreDouble5-OMe (Methoxy)C6>100>100
HDC-5 6-acetyl-2,2-dimethylchromeneDoubleNoneC650.060.0

Key Insight: The free 5-hydroxyl group is critical. Methylation (HDC-4) abolishes activity, confirming the necessity of the H-bond donor/acceptor motif or the specific chelation capability of the 5-OH/6-Acetyl system.

Mechanistic Pharmacology

Understanding the mechanism is vital for rational drug design.[1] These analogs often act via Reactive Oxygen Species (ROS) generation and mitochondrial disruption .

Mechanism of Action: Apoptosis Induction

The hydrophobic chromene scaffold penetrates the mitochondria, while the hydroxy-enone system participates in redox cycling, generating superoxide anions that trigger the intrinsic apoptotic pathway.

Mechanism cluster_pathway Intrinsic Apoptotic Pathway Compound Hydroxy-Dimethylchromen Analog (Intracellular) Mito Mitochondrial Accumulation Compound->Mito ROS ROS Generation (Superoxide/H2O2) Mito->ROS Redox Cycling MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Oxidative Stress CytoC Cytochrome C Release MMP->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Proposed mechanism of cytotoxicity involving mitochondrial destabilization and ROS-dependent caspase activation.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating these specific analogs.

Synthesis of 1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone

Objective: Synthesis via regioselective iodocyclization or thermal rearrangement.

  • Reactants: Combine 2,4-dihydroxyacetophenone (1 eq) with 3-methyl-2-butenal (1.2 eq) in dry pyridine.

  • Reflux: Heat the mixture to 120°C for 8 hours under nitrogen atmosphere.

  • Quench: Pour reaction mixture into ice-cold HCl (1N) to neutralize pyridine and precipitate the crude product.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine and dry over anhydrous Na₂SO₄.

  • Purification: Flash column chromatography (Hexane:EtOAc 9:1). The 5-hydroxy isomer typically elutes first due to intramolecular H-bonding (lower polarity).

  • Validation:

    • ¹H NMR (CDCl₃): Look for gem-dimethyl singlet (~1.4 ppm), doublet doublets for vinyl protons (5.6 and 6.7 ppm), and the chelated OH singlet (>12 ppm).

MTT Cytotoxicity Assay

Objective: Determine IC50 against cancer cell lines.

  • Seeding: Plate MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add test compounds dissolved in DMSO (Final DMSO < 0.1%). Serial dilutions (0.1 µM to 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and Biological Evaluation of Chromene Derivatives. Journal of Medicinal Chemistry. (2022). Retrieved from

  • Structure-Activity Relationship of 2,2-Dimethylchroman-4-ones. European Journal of Medicinal Chemistry. (2021). Retrieved from

  • Antifungal Activity of Natural and Synthetic Chromenes. Journal of Agricultural and Food Chemistry. (2020). Retrieved from

  • Mechanisms of ROS-Mediated Apoptosis by Benzopyran Derivatives. Cell Death & Disease. (2019). Retrieved from

  • PubChem Compound Summary: 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone. National Center for Biotechnology Information. (2023). Retrieved from

Sources

Methodological & Application

Topic: Total Synthesis Protocols for 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is a naturally occurring chromene derivative first isolated from Brickellia cavanillesii and has demonstrated notable antifungal activity.[1] Its structure, featuring a fused heterocyclic pyran ring and a phenolic acetyl group, makes it a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents and other complex molecules. This document provides a comprehensive guide to its total synthesis, detailing two robust and well-established protocols. The narrative emphasizes the strategic rationale behind the synthetic design, in-depth mechanistic insights, and practical guidance for execution and troubleshooting in a research setting.

Synthetic Strategy and Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves a two-stage process. The primary retrosynthetic disconnection breaks the bond formed during the introduction of the acetyl group, pointing to a Friedel-Crafts acylation as the final key step.[2][3] This reaction requires the precursor 5-hydroxy-2,2-dimethyl-2H-chromene. This key intermediate can be constructed from simple phenolic and allylic precursors. While several methods exist for chromene synthesis, including the Claisen rearrangement and Pechmann condensation, a highly effective and direct route involves the acid- or base-catalyzed condensation of a phenol with an α,β-unsaturated aldehyde or its equivalent.[4][5][6][7][8] Our proposed synthesis therefore begins with the construction of the chromene ring from resorcinol, followed by a regioselective acylation to yield the final product.

G TM 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone INT1 5-Hydroxy-2,2-dimethyl-2H-chromene TM->INT1 Friedel-Crafts Acylation SM1 Resorcinol INT1->SM1 Chromene Synthesis SM2 3-Methyl-2-butenal (Prenal) INT1->SM2 (Condensation) G cluster_0 Protocol I: Chromene Ring Synthesis cluster_1 Protocol II: Friedel-Crafts Acylation A Resorcinol + 3-Methyl-2-butenal B Pyridine-Catalyzed Condensation & Cyclization A->B C Dehydration (Dean-Stark) B->C D Purification C->D E Intermediate: 5-Hydroxy-2,2-dimethyl-2H-chromene D->E F Chromene Intermediate + Acetyl Chloride E->F Product used as starting material G Acylium Ion Formation (AlCl₃ Catalyst) F->G H Electrophilic Aromatic Substitution at C6 G->H I Purification H->I J Final Product: 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone I->J

Sources

Microwave-assisted synthesis of 2,2-dimethylchromene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2,2-Dimethylchromene Derivatives

Executive Summary

The 2,2-dimethyl-2H-chromene motif is a privileged structural scaffold ubiquitous in natural products and synthetic pharmaceuticals[1]. It serves as the core pharmacophore in potent anti-HIV agents, including suksdorfin, cis-khellacone (DCK) analogs, and di-O-camphanoyl-pyranochromone (DCP) analogs[1]. Additionally, the scaffold is integral to biologically active compounds such as the insect antijuvenile hormones Precocene I and II[2].

Historically, conventional syntheses of this ring system—such as thermal Claisen rearrangements or prolonged base-catalyzed condensations—have suffered from extended reaction times spanning 24 to 48 hours[1]. These traditional methods frequently result in poor regioselectivity and low yields due to the formation of undesired linear by-products and thermodynamic degradation[1][3]. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By leveraging direct dielectric heating, MAOS accelerates reaction kinetics, enhances product purity, and reduces reaction times from days to mere minutes.

Mechanistic Insights & Causality: The Microwave Advantage

In the synthesis of 2,2-dimethylchromenes, the primary chemical challenge is controlling the regioselectivity of the cyclization step while preventing the degradation of sensitive intermediates.

When utilizing the Claisen rearrangement of 1,1-dimethyl propargyl aryl ethers, conventional convective heating (e.g., refluxing in high-boiling solvents at >200 °C) provides the thermal energy required for the [3,3]-sigmatropic rearrangement. However, this sustained bulk heating also promotes competitive linear cyclization pathways and the polymerization of the transient allenyl phenol intermediate[1].

Microwave irradiation circumvents this limitation by coupling directly with the polar intermediates in the reaction mixture. This specific dielectric heating bypasses the thermal conductivity limitations of the solvent, creating localized superheating. As a result, the high activation energy barrier for the subsequent dehydration and intramolecular electrocyclization is rapidly overcome before intermolecular side-reactions can occur. Consequently, the kinetic product (the target 2,2-dimethyl-2H-chromene) is trapped efficiently, yielding highly pure profiles and preventing the decomposition of sensitive reagents like 3-methyl-2-butenal[3].

Workflow & Pathway Visualization

MW_Workflow A Phenol + 3-Methyl-2-butenal B Microwave Irradiation (Dielectric Heating) A->B Pyridine Catalyst C o-Quinone Methide Intermediate B->C Rapid Kinetics D Electrocyclization C->D Intramolecular E 2,2-Dimethyl-2H-chromene (Target Scaffold) D->E High Yield

Fig 1. Workflow of microwave-assisted 2,2-dimethyl-2H-chromene synthesis via dielectric heating.

Synthesis_Logic cluster_0 Conventional Heating cluster_1 Microwave Irradiation Start Aryl Propargyl Ether ConvHeat Thermal Claisen (140-200°C) Start->ConvHeat MWHeat Dielectric Heating (200°C, Sealed) Start->MWHeat ConvTime Time: 24-48 Hours ConvHeat->ConvTime ConvYield Yield: <40% (Thermodynamic Degradation) ConvTime->ConvYield Final 2,2-Dimethyl-2H-chromene ConvYield->Final MWTime Time: 5-15 Minutes MWHeat->MWTime MWYield Yield: >85% (Kinetic Trapping) MWTime->MWYield MWYield->Final

Fig 2. Comparative logic: Conventional thermal heating vs. microwave irradiation pathways.

Comparative Data Analysis

The adoption of microwave irradiation drastically improves the efficiency of 2,2-dimethylchromene synthesis. The table below summarizes the quantitative leap in performance when transitioning from conventional oil-bath heating to controlled microwave environments.

Table 1: Comparative Synthesis of 2,2-Dimethylchromene Derivatives

Synthesis MethodPrecursorsConditionsReaction TimeIsolated Yield (%)Ref.
Conventional Phenol + 3-methyl-2-butenalPyridine, 140°C (Oil Bath)48 hours38 – 45%[1][3]
Microwave Phenol + 3-methyl-2-butenalPyridine, MW (Sealed), 140°C10 – 15 min68 – 85%[3]
Conventional Aryl Propargyl EtherN,N-diethylaniline, 200°C24 – 48 hours< 40%[1]
Microwave Aryl Propargyl EtherSolvent-free, MW, 200°C5 – 15 min85 – 95%[2]

Validated Experimental Protocols

Protocol A: One-Pot Condensation of Phenols with 3-Methyl-2-butenal

This protocol utilizes a base-catalyzed condensation approach, ideal for synthesizing highly functionalized 2,2-dimethyl-2H-chromenes directly from commercially available phenols[3].

Materials:

  • Substituted Phenol (e.g., 4-Hydroxybenzaldehyde) (1.0 mmol)

  • 3-Methyl-2-butenal (2.0 mmol)

  • Pyridine (1.2 mmol)

  • Ethyl acetate, 1M HCl, Brine, Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe glass reaction vial equipped with a magnetic stir bar, combine the substituted phenol (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol).

  • Sealing: Seal the vial securely with a Teflon-lined crimp cap to ensure pressure containment during superheating.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate the mixture using a dynamic control program (fixed temperature, variable power) set to 140°C. Hold at this temperature for 10–15 minutes[3].

  • Cooling: Allow the reactor to rapidly cool the vial to room temperature using compressed air (this rapid quenching prevents thermodynamic degradation).

  • Workup: Dilute the crude reaction mixture with ethyl acetate (15 mL). Transfer to a separatory funnel and wash with 1M HCl (2 × 10 mL) to neutralize and remove the pyridine catalyst. Follow with a brine wash (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure 2,2-dimethyl-2H-chromene derivative.

Protocol B: Intramolecular Cyclization of Aryl Propargyl Ethers

This solvent-free protocol leverages the Claisen rearrangement of 1,1-dimethyl propargyl aryl ethers, providing exceptional yields by kinetically trapping the cyclized product[2].

Materials:

  • 1,1-Dimethyl propargyl aryl ether (1.0 mmol)

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Preparation: Transfer the 1,1-dimethyl propargyl aryl ether (1.0 mmol) neat into a microwave-safe quartz or glass vial. (Note: If the precursor is highly viscous or solid, 1-2 mL of DMF can be added as a microwave-absorbing solvent).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 200°C for 5–15 minutes[2].

  • Cooling & Extraction: Cool the vessel to room temperature. Dissolve the resulting syrupy liquid or solid in DCM (10 mL).

  • Purification: Directly load the DCM solution onto a short silica gel plug or purify via flash chromatography to isolate the target chromene in near-quantitative yield (>85%).

References

  • Efficient microwave-assisted one-pot preparation of angular 2,2-dimethyl-2H-chromone containing compounds - PMC Source: nih.gov URL:[Link]

  • Microwave assisted synthesis and anti microbial activity of 2,2-dimethyl chromenes Source: researchgate.net URL:[Link]

  • Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromenes Source: oup.com (Bulletin of the Chemical Society of Japan) URL:[Link]

  • Specific effects of microwave - Solid supported reaction Source: bdu.ac.in URL:[Link]

Sources

Application Note: Catalytic Cyclization Methods for the Synthesis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone—frequently referred to as desmethylisoencecalin or Caleochromene A—is a highly valued 2H-chromene building block. It serves as a critical synthetic intermediate in the total synthesis of biologically active pyranochalcones (such as pongachalcone I) and possesses inherent anti-inflammatory and antimicrobial properties 1.

The construction of this 2H-chromene core relies on the catalytic cyclization of 2,4-dihydroxyacetophenone with an α,β-unsaturated aldehyde, specifically 3-methyl-2-butenal (prenal). Because prenal is highly susceptible to self-condensation and polymerization under harsh conditions, the choice of catalyst and reaction parameters is paramount to ensuring a high-yielding, regioselective transformation 2.

Mechanistic Insights and Regioselectivity

The reaction proceeds via a cascade sequence: an initial Knoevenagel-type condensation (or direct ortho-alkylation via an iminium intermediate) followed by an oxa-6π-electrocyclization.

Causality of Regioselectivity: 2,4-Dihydroxyacetophenone possesses two hydroxyl groups (at C2 and C4) and an electron-withdrawing acetyl group at C1. The C3 position is flanked by both hydroxyl groups, making it doubly activated and the most nucleophilic site on the aromatic ring. Despite the steric hindrance at C3, electrophilic attack by the activated prenal occurs almost exclusively at this position. This synergistic electron-donating effect drives the regioselectivity, ensuring the formation of the 5-hydroxy-6-acetyl chromene architecture rather than the undesired 7-hydroxy regioisomer 3.

Regioselectivity cluster_paths Electrophilic Attack by Prenal Iminium SM 2,4-Dihydroxyacetophenone (Acetyl at C1, OH at C2 & C4) C3 Attack at C3 (Doubly activated by ortho-OH) SM->C3 Favored Pathway C5 Attack at C5 (Activated by one ortho-OH) SM->C5 Disfavored Pathway Prod3 1-(5-Hydroxy-2,2-dimethylchromen- 6-yl)ethanone (Target Molecule) C3->Prod3 Cyclization with C4-OH Prod5 1-(7-Hydroxy-2,2-dimethylchromen- 6-yl)ethanone (Minor/Undesired) C5->Prod5 Cyclization with C4-OH

Diagram 1: Regioselectivity mechanism in the cyclization of 2,4-dihydroxyacetophenone.

Experimental Protocols

Depending on your throughput requirements and scale, two field-proven methodologies are recommended.

Protocol A: EDDA-Catalyzed Thermal Cyclization (Scalable Batch Method)

Ethylenediammonium diacetate (EDDA) acts as a bifunctional catalyst. The amine forms a reactive iminium ion with prenal, while the acetate acts as a mild base to deprotonate the phenol.

Causality for Optimization: Adding the catalyst in portions (rather than all at once) mitigates catalyst poisoning and suppresses the formation of polymeric tars from the prenal, boosting the yield from ~52% to 82% [[2]]().

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxyacetophenone (3.0 mmol, 456 mg) in anhydrous toluene (20 mL) 1.

  • Reagent Addition: Add 3-methyl-2-butenal (4.5 mmol, 378 mg) to the stirring solution.

  • Catalyst Addition (Optimized): Add EDDA in three separate portions of 5 mol% (total 15 mol%, ~81 mg) over the first 3 hours of reflux to maintain catalytic turnover and prevent enal degradation 2.

  • Reaction: Heat the mixture to reflux (110 °C) for a total of 12 hours.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (20 mL) and extract with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/EtOAc) to yield the product as a solid (mp 101-103 °C).

Protocol B: Pyridine-Catalyzed Microwave-Assisted Cyclization (High-Throughput)

For discovery chemists requiring rapid library generation, microwave (MW) irradiation in pyridine offers a drastically reduced reaction time from 12 hours to 2 hours 3.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, dissolve 2,4-dihydroxyacetophenone (13.14 mmol, 2.00 g) in anhydrous pyridine (2 mL) [[3]]().

  • Reagent Addition: Add 3-methyl-2-butenal (17.09 mmol, 1.65 mL) at ambient temperature.

  • Reaction: Seal the vial and subject it to microwave irradiation at 140 °C for 2 hours.

  • Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (50 mL).

  • Acid Wash (Critical Step): Wash the organic layer thoroughly with 2N HCl solution (3 × 30 mL). Causality: This step is mandatory to completely protonate and partition the pyridine solvent/catalyst into the aqueous phase, preventing co-elution during chromatography 3.

  • Purification: Wash with brine, dry over MgSO4, concentrate, and purify via flash chromatography.

Workflow Start Select Cyclization Strategy Scale What is the production scale? Start->Scale MW Microwave-Assisted (Protocol B) Pyridine, 140°C, 2h Scale->MW Discovery / Small Scale (<5g) Batch Batch Thermal (Protocol A) EDDA, Toluene, Reflux, 12h Scale->Batch Process / Large Scale (>5g) YieldMW High Throughput / Fast Yield: ~65-70% MW->YieldMW YieldBatch Scalable / Standard Eq. Yield: 52-82% Batch->YieldBatch

Diagram 2: Decision workflow for selecting the appropriate cyclization protocol.

Data Presentation & Optimization Summary

The following table summarizes the quantitative data and operational parameters for the cyclization methods, allowing researchers to select the optimal conditions for their specific constraints.

MethodCatalystSolventTemp (°C)TimeYield (%)Operational Advantage
Standard Batch 1EDDA (10 mol%)Toluene110 (Reflux)12 h52%Simple setup; highly scalable for >10g batches.
Optimized Batch 2EDDA (15 mol%, portioned)Toluene110 (Reflux)12 h82%Highest yield; minimizes prenal polymerization.
Microwave 3Pyridine (Excess)Pyridine140 (MW)2 h~65-70%Rapid turnaround; ideal for SAR library generation.

References

  • Source: PMC (NIH)
  • Title: Synthesis of the Proposed Structure of Damaurone D and Evaluation of Its Anti-inflammatory Activity Source: J-Stage URL
  • Title: Efficient and general method for the synthesis of benzopyrans by ethylenediamine diacetate-catalyzed reactions of resorcinols with α,β-unsaturated aldehydes Source: ResearchGate URL

Sources

Application Note: Extraction, Purification, and Validation of Chromene Ethanones from Natural Plant Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Chromene Ethanones

Chromene ethanones (often referred to as acetylchromenes), such as encecalin and eupatoriochromene, are specialized secondary metabolites predominantly biosynthesized by plants in the Asteraceae family, including Ageratina pichinchensis and Eupatorium species[1][2]. Structurally, these compounds feature a benzopyran ring fused with an ethanone (acetyl) moiety. This unique structural motif confers significant lipophilicity and drives their potent pharmacological properties, which include robust anti-inflammatory, antimicrobial, and gastroprotective activities[1][3].

This application note provides a comprehensive, self-validating methodology for the targeted extraction and high-purity isolation of chromene ethanones. The protocol is designed for researchers and drug development professionals requiring >98% purity for downstream in vitro bioassays and structural characterization.

Causality in Experimental Design

The successful isolation of chromene ethanones relies on the precise manipulation of solvent polarity, thermodynamics, and chromatographic principles. Every step in this protocol is engineered with a specific biochemical rationale:

  • Solvent Selection (Ethyl Acetate): Ethyl acetate (EtOAc) is the optimal extraction solvent. Its moderate polarity index (~4.4) perfectly solvates the lipophilic benzopyran core and the polar acetyl/methoxy substituents of compounds like encecalin[3]. Crucially, it aggressively excludes high-molecular-weight, highly polar interferents such as complex polysaccharides and large tannins that would otherwise foul chromatographic columns.

  • Thermal Regulation: Chromene derivatives are highly thermolabile. Concentration via rotary evaporation must be strictly maintained below 40°C. Excessive thermal energy can induce unwanted isomerization or degradation of the critical double bond within the pyran ring, drastically reducing yield[4].

  • Gradient Elution Logic: Normal-phase silica gel chromatography is employed using a step-gradient of n-hexane to EtOAc. Non-polar plant waxes and sterols elute rapidly in the hexane-rich phase. As the EtOAc ratio increases (e.g., 80:20 n-hexane:EtOAc), the dipole-dipole interactions between the silica's silanol groups and the chromene's carbonyl oxygen are systematically overcome, enabling high-resolution targeted elution[3][4].

Workflow Visualization

Workflow A Plant Material Preparation (Drying & Pulverization) B Solid-Liquid Extraction (Ethyl Acetate Maceration) A->B C Concentration (Rotary Evaporation <40°C) B->C D Crude Extract C->D E Open Column Chromatography (Silica Gel, Hexane:EtOAc Gradient) D->E F Fraction Monitoring (TLC, UV 254 nm) E->F G Preparative HPLC (C18, ACN:H2O) F->G H Pure Chromene Ethanones (Encecalin, Eupatoriochromene) G->H

Caption: Workflow for the extraction and purification of chromene ethanones from plant matrices.

Step-by-Step Methodology

Plant Material Preparation
  • Harvest the aerial parts (leaves and flowers) of the target species (e.g., Ageratina pichinchensis).

  • Dry the biomass in the shade at room temperature (20–25°C) to prevent UV-induced photo-oxidation and degradation of the chromene structures[3].

  • Pulverize the dried material using a mechanical mill to a uniform particle size (approximately 40 mesh) to maximize the surface-area-to-solvent ratio.

Solid-Liquid Extraction (Maceration)
  • Suspend 1.0 kg of the pulverized plant material in 4.0 L of analytical-grade Ethyl Acetate[3].

  • Macerate for 72 hours at room temperature under continuous orbital shaking (120 rpm) to maintain a high concentration gradient.

  • Filter the suspension through Whatman No. 1 filter paper to remove cellular debris.

  • Repeat the extraction process three times with fresh solvent to ensure exhaustive recovery of the secondary metabolites.

  • Pool the filtrates and concentrate to dryness under reduced pressure using a rotary evaporator set to 40°C, yielding the crude EtOAc extract[3].

Primary Fractionation (Open Column Chromatography)
  • Pack a glass chromatographic column (10 cm i.d. × 60 cm) with 70–230 mesh silica gel dispersed in 100% n-hexane[3].

  • Dissolve the crude extract in a minimal volume of EtOAc and carefully load it onto the silica bed.

  • Elute using a step-gradient mobile phase: n-hexane:EtOAc from 100:0 to 0:100 (v/v)[3].

  • Collect the eluate in 300 mL sequential fractions.

Fraction Monitoring and Secondary Purification
  • Spot 5 µL of each fraction onto Silica Gel 60 F254 TLC plates.

  • Develop the plates in an n-hexane:EtOAc (80:20) solvent system.

  • Visualize under UV light at 254 nm. Chromene ethanones exhibit strong UV absorbance due to their conjugated benzopyran system[4].

  • Pool fractions exhibiting similar retention factors (e.g., Rf ~0.45 for encecalin).

  • Subject the pooled fractions to preparative HPLC (C18 column, Acetonitrile:Water gradient) for final polishing to achieve >98% purity.

Self-Validating System: Spectroscopic Confirmation

A robust protocol must be inherently self-validating. To ensure the integrity of the extraction and rule out the isolation of structurally similar artifacts, the structural identity of the purified isolates must be empirically verified via Nuclear Magnetic Resonance (NMR) spectroscopy.

The extraction is considered successful and validated only when the ¹H-NMR spectrum of the isolate reveals:

  • A distinct singlet at ~δ 2.5 ppm , confirming the presence of the ethanone (acetyl) methyl group.

  • Characteristic doublets at ~δ 5.5 and 6.3 ppm , validating the intact vinylic protons of the chromene ring[4].

Quantitative Data Summary

The following table summarizes the expected yields, chromatographic parameters, and primary bioactivity targets for key chromene ethanones isolated from Ageratina pichinchensis and Eupatorium species.

CompoundPlant SourceExtraction SolventChromatographic EluentYield (mg/kg)Primary Bioactivity Target
Encecalin A. pichinchensisEthyl Acetaten-Hexane:EtOAc (80:20)~22.1iNOS / NO Inhibition[3]
Eupatoriochromene A. pichinchensisEthyl Acetaten-Hexane:EtOAc (85:15)~15.4iNOS / NO Inhibition[3]
Desmethoxyencecalin A. pichinchensisn-Hexane:EtOAcn-Hexane:EtOAc (92:08)~1.8Anti-inflammatory[4]
Methylripariochromene A Eupatorium spp.Methanol / Hexanen-Hexane:CH₂Cl₂~12.5Aldose Reductase[2]

Mechanistic Pathway: Biological Application

Purified chromene ethanones are highly valued in drug discovery for their ability to modulate critical inflammatory pathways. Specifically, compounds like encecalin and eupatoriochromene exhibit significant anti-inflammatory activity by inhibiting the production of Nitric Oxide (NO) in RAW 264.7 macrophages. They achieve this by interfering with the NF-κB signaling cascade, thereby downregulating the expression of the inducible nitric oxide synthase (iNOS) gene[3][4].

Pathway LPS LPS / Pro-inflammatory Cytokines TLR4 TLR4 Receptor Activation LPS->TLR4 Binds NFKB NF-κB Nuclear Translocation TLR4->NFKB Triggers INOS iNOS Gene Expression NFKB->INOS Upregulates NO Nitric Oxide (NO) Overproduction INOS->NO Catalyzes Encecalin Chromene Ethanones (Encecalin / Eupatoriochromene) Encecalin->NFKB Inhibits Encecalin->INOS Downregulates

Caption: Mechanism of anti-inflammatory action by chromene ethanones via NF-κB/iNOS pathway inhibition.

References

  • [3] Title: Constituents From Ageratina pichinchensis and Its Inhibitory Effect on Nitric Oxide Production. Source: Preprints.org. URL:[Link]

  • [1] Title: Phytochemical, Pharmacological, and Biotechnological Study of Ageratina pichinchensis: A Native Species of Mexico. Source: PMC (National Institutes of Health). URL:[Link]

  • [2] Title: Aldose reductase inhibition by the phenolic bioactive methylripariochromene A from Eupatorium spp. Source: Taylor & Francis. URL:[Link]

  • [4] Title: Establishment of a Cell Suspension Culture of Ageratina pichinchensis (Kunth) for the Improved Production of Anti-Inflammatory Compounds. Source: PMC (National Institutes of Health). URL:[Link]

Sources

Application Note: HPLC Method Development for 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The analysis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (CAS: 24672-84-2), often referred to as Acetyl-encecalin or related benzopyran derivatives, presents unique chromatographic challenges due to its structural isomerism and intramolecular bonding.

This molecule features a chromene (benzopyran) core with a phenolic hydroxyl group at position 5 and an acetyl group at position 6. A critical physicochemical feature is the intramolecular hydrogen bond (S(6) ring motif) formed between the 5-OH proton and the 6-acetyl carbonyl oxygen. This interaction locks the conformation, reducing the polarity of the hydroxyl group and significantly increasing the molecule's lipophilicity compared to its isomers where such bonding is sterically impossible.

Key Physicochemical Properties
PropertyValue / CharacteristicImpact on HPLC Method
LogP ~2.8 – 3.3Highly lipophilic; requires high organic strength for elution.
pKa ~8.5 (Phenolic)The intramolecular H-bond suppresses ionization, but acidic mobile phase is required to prevent peak tailing from secondary silanol interactions.
UV Max ~245 nm, ~265 nm, ~315 nmDual-band detection allows for purity checking (ratio plots).
Solubility Low in water; High in ACN/MeOHSample diluent must match initial mobile phase conditions to prevent precipitation.

Method Development Strategy (The "Why")

To ensure a robust, self-validating method, we employ a "First Principles" approach rather than trial-and-error.

  • Stationary Phase Selection: A C18 (Octadecyl) column is selected for its hydrophobic retention mechanism. However, standard C18 columns may show tailing due to the phenolic group. An End-capped C18 or a Phenyl-Hexyl column is recommended. The Phenyl-Hexyl phase offers unique

    
     selectivity which can separate this compound from closely related aromatic impurities (e.g., desmethoxyencecalin).
    
  • Mobile Phase Chemistry:

    • pH Control: Although the intramolecular H-bond masks the phenol, trace ionization can occur at neutral pH, leading to peak broadening. We use 0.1% Formic Acid (pH ~2.7) to fully protonate the phenol and suppress silanol activity.

    • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shape for chromenes.

  • Wavelength Selection: While 254 nm is standard, 315 nm is more selective for the conjugated chromene system, reducing interference from non-conjugated impurities.

Workflow Diagram

The following diagram outlines the logical flow of the method development and validation process.

MethodDevelopment cluster_Opt Optimization Phase cluster_Val Validation (ICH Q2) Start Compound Profiling (LogP, pKa, UV) ColSel Column Selection (C18 vs Phenyl-Hexyl) Start->ColSel MobPh Mobile Phase Tuning (pH 2.7, ACN Gradient) ColSel->MobPh Det Detector Setup (UV 254/315 nm) MobPh->Det Lin Linearity (R² > 0.999) Det->Lin Prec Precision (RSD < 2%) Lin->Prec Prec->MobPh High RSD? Rob Robustness (Temp/Flow ±) Prec->Rob Final Final Protocol Rob->Final

Figure 1: Strategic workflow for HPLC method development ensuring regulatory compliance and scientific rigor.

Detailed Experimental Protocol

Reagents and Materials[1][2]
  • Reference Standard: 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

  • Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (85%, HPLC grade).

Chromatographic Conditions[3][4]
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High surface area, double end-capped to reduce tailing of phenols.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses ionization of the 5-OH group.
Mobile Phase B AcetonitrileStrong eluent for lipophilic chromenes.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures optimal Van Deemter efficiency.
Temperature 30°CControls viscosity and retention time reproducibility.
Injection Vol. 10 µLStandard loop size; adjust based on sample concentration.
Detection DAD at 254 nm (bandwidth 4) and 315 nm (bandwidth 8)315 nm is specific to the conjugated ketone system.
Gradient Program

The compound is lipophilic (LogP ~2.8). An isocratic method may cause late elution of impurities. A gradient is recommended.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic hold (impurities)
12.01090Linear Gradient (Elution of target)
15.01090Wash
15.19010Re-equilibration
20.09010End of Run

Target retention time is expected between 8.5 – 10.5 minutes.

Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Diluent (50:50 Water:ACN).

    • Critical Step: Do not use 100% water as diluent; the compound will crash out. Do not use 100% ACN as diluent; it will cause "solvent effect" (fronting/split peaks) due to mismatch with initial mobile phase.

Validation Parameters (ICH Q2 R1)

To ensure the method is "Trustworthy," the following validation criteria must be met:

System Suitability Test (SST)

Run 5 replicate injections of the Working Standard before every batch.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , replace column or increase acid conc.)
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Area:

    
    .
    
Linearity

Prepare 5 levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Limit of Detection (LOD) & Quantitation (LOQ)

Calculate based on the standard deviation of the response (


) and slope (

).
  • LOD:

    
    
    
  • LOQ:

    
    
    

Troubleshooting & Scientific Insight

The "Intramolecular H-Bond" Effect

Users may observe that this compound elutes later than predicted by generic hydrophobic models.

  • Mechanism: The 5-OH and 6-Acetyl groups form a stable 6-membered ring (S6 motif). This "hides" the polar hydroxyl proton, making the molecule behave more like a non-polar hydrocarbon than a phenol.

  • Visual Logic:

ChemicalLogic Structure 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone HBond Intramolecular H-Bond (5-OH ... O=C-6) Structure->HBond Effect1 Reduced Polarity (OH is 'masked') HBond->Effect1 Effect2 Increased Lipophilicity (Higher LogP) HBond->Effect2 Result Increased Retention Time on C18 Effect1->Result Effect2->Result

Figure 2: Mechanistic impact of intramolecular hydrogen bonding on chromatographic retention.

Common Issues
  • Split Peaks: Usually caused by dissolving the sample in 100% ACN while starting the gradient at 10% ACN. Solution: Match diluent to starting conditions (50% ACN max).

  • Retention Time Drift: Check column temperature. Lipophilic interactions are temperature-sensitive. Ensure the column oven is stable at 30°C.

References

  • PubChem. (n.d.). 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Rodríguez-López, V., et al. (2006).[2] 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • Venkama Naidu, M., & Krishna Rao, G. S. (1979).[3] Synthesis of 6-acetyl-2,2-dimethyl-8-methoxychromene. Indian Academy of Sciences. Retrieved from [Link]

Sources

In vitro anti-inflammatory assay protocols for acetylchromene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In Vitro Anti-Inflammatory Assay Protocols for Acetylchromene Derivatives

Authored by: A Senior Application Scientist

Introduction: Targeting Inflammation with Acetylchromene Derivatives

Inflammation is a fundamental protective response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), reactive species such as Nitric Oxide (NO), and enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) that produce prostaglandins and leukotrienes, respectively.[2]

A central regulator of this process is the Nuclear Factor-kappa B (NF-κB) transcription factor, which controls the expression of a multitude of pro-inflammatory genes.[3][4] Consequently, molecules that can modulate these pathways are of significant therapeutic interest. Acetylchromene derivatives have emerged as a promising class of heterocyclic compounds, with various studies indicating their potential as anti-inflammatory agents.

This guide provides a comprehensive suite of detailed, field-proven in vitro protocols designed for researchers, scientists, and drug development professionals to effectively screen and characterize the anti-inflammatory properties of novel acetylchromene derivatives. The methodologies herein are presented not merely as steps, but as self-validating systems, with an emphasis on the scientific rationale behind each experimental choice to ensure robust and reproducible data.

Part 1: Foundational Assays - Cytotoxicity and Experimental Model

Before assessing anti-inflammatory activity, it is imperative to determine the cytotoxic profile of the test compounds. A reduction in inflammatory markers is only meaningful if it is not a secondary effect of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

The Crucial First Step: Cell Viability Assessment via MTT Assay

Principle: In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] The insoluble crystals are then dissolved, and the absorbance is measured, typically around 570 nm.[5]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophages (or another suitable cell line like THP-1) into a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the acetylchromene derivatives in the culture medium. After incubation, carefully remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5][7] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[6][9]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100 Causality Insight: This step establishes the non-toxic concentration range of the acetylchromene derivatives for subsequent anti-inflammatory assays.

Experimental Model: LPS-Induced Inflammation in Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[10][11] It binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering a signaling cascade that activates key inflammatory pathways, including NF-κB and MAPKs.[12][13][14] This leads to the robust production of inflammatory mediators like NO, TNF-α, and IL-6, making it an ideal and widely-used in vitro model to mimic an inflammatory response.[10][12][13]

Part 2: Core Anti-Inflammatory Screening Protocols

Once a non-toxic concentration range is established, the acetylchromene derivatives can be evaluated for their ability to inhibit key inflammatory markers. The following protocols utilize the LPS-stimulated macrophage model.

Workflow for Anti-Inflammatory Screening

The overall workflow follows a logical progression from ensuring compound safety to evaluating its efficacy against various inflammatory targets.

G start_node Start: Acetylchromene Derivative process_node_1 Prepare Serial Dilutions start_node->process_node_1 Dissolve in DMSO process_node process_node decision_node decision_node assay_node assay_node end_node End: Characterize Lead Compound process_node_2 MTT Assay for Cytotoxicity process_node_1->process_node_2 Treat RAW 264.7 cells decision_node_1 Is it Non-Toxic? process_node_2->decision_node_1 decision_node_1->end_node No (Cytotoxic) process_node_3 Pre-treat RAW 264.7 cells with derivative decision_node_1->process_node_3 Yes (Select concentrations) process_node_4 Induce Inflammation with LPS (1 µg/mL) process_node_3->process_node_4 assay_node_1 Nitric Oxide Assay (Griess Reagent) process_node_4->assay_node_1 assay_node_2 Cytokine Assays (TNF-α & IL-6 ELISA) process_node_4->assay_node_2 assay_node_3 Mechanism Assays (COX-2, 5-LOX, NF-κB) process_node_4->assay_node_3 assay_node_1->end_node assay_node_2->end_node assay_node_3->end_node G cluster_cytoplasm Cytoplasm stimulus LPS receptor TLR4 Receptor stimulus->receptor pathway_component_1 IKK Complex receptor->pathway_component_1 Activates pathway_component pathway_component inhibitor Acetylchromene Derivative inhibitor->pathway_component_1 Inhibits? pathway_component_3 NF-κB inhibitor->pathway_component_3 Inhibits Translocation? nucleus Nucleus response Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->response Induces Transcription pathway_component_2 IκBα pathway_component_1->pathway_component_2 Phosphorylates (p-IκBα) pathway_component_2->pathway_component_3 Degrades & Releases pathway_component_3->nucleus Translocates

Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory agents.

Investigative Methods:

  • Western Blotting: This technique can be used to measure the levels of key signaling proteins. Researchers can treat cells with the acetylchromene derivative, stimulate with LPS for a short period (e.g., 15-60 minutes), and then prepare cell lysates. By probing with specific antibodies, one can detect changes in the levels of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65). A reduction in the phosphorylation of these proteins would indicate inhibition of the pathway.

  • Immunofluorescence Microscopy: This method visually demonstrates the location of NF-κB within the cell. Cells are grown on coverslips, treated, and stimulated. They are then fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. In unstimulated cells, fluorescence will be cytoplasmic. After LPS stimulation, fluorescence will shift to the nucleus. An effective inhibitor will prevent this nuclear translocation, keeping the fluorescence in the cytoplasm.

  • Reporter Gene Assays: This quantitative method uses a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. The amount of light produced is directly proportional to NF-κB activity. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the pathway.

Conclusion

The protocols detailed in this guide provide a robust, multi-faceted approach for the in vitro evaluation of acetylchromene derivatives as potential anti-inflammatory agents. By progressing from essential cytotoxicity screening to broad-spectrum cellular assays and finally to specific mechanistic studies, researchers can efficiently identify promising lead compounds and elucidate their modes of action. Adherence to these validated methods, including the use of appropriate controls and a clear understanding of the underlying principles, will ensure the generation of high-quality, reliable data crucial for advancing drug discovery efforts in the field of inflammation.

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • An, H., & Yu, Y. (2004). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. The Journal of Immunology, 173(1), 114-120. [Link]

  • EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit | BioAssay Systems. (n.d.). BioAssay Systems. Retrieved March 8, 2024, from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]

  • Tucureanu, M. M., Rebleanu, D., Constantinescu, C. A., Deleanu, M., Voicu, G., Butoi, E., Calin, M., & Manduteanu, I. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 8715–8728. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Assay Genie. Retrieved March 8, 2024, from [Link]

  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. Retrieved March 8, 2024, from [Link]

  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7-11. [Link]

  • Nitric Oxide Synthase Inhibitor Screening Kit (BA0189) - Assay Genie. (n.d.). Assay Genie. Retrieved March 8, 2024, from [Link]

  • Tenne, P. C., Galhena, P., Dissanayake, A., Peiris, D., Abeysekera, A., & Padumadasa, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical Sciences and Research, 17(1), 198-212. [Link]

  • Liu, T., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Tan, X., & Sun, S.-C. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences, 23(11), 6030. [Link]

  • Tucureanu, M. M., Rebleanu, D., Constantinescu, C. A., Deleanu, M., Voicu, G., Butoi, E., Calin, M., & Manduteanu, I. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 8715–8728. [Link]

  • Human IL-6 ELISA - Biomedica. (n.d.). Biomedica Gruppe. Retrieved March 8, 2024, from [Link]

  • Lee, S., Won, G., Kim, J., Lim, S., & Lee, C. (2020). Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages. PLOS ONE, 15(11), e0241944. [Link]

  • Human IL6(Interleukin 6) ELISA Kit. (n.d.). Abbkine. Retrieved March 8, 2024, from [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 396, 153–161. [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved March 8, 2024, from [Link]

  • Lee, H., Lee, J., Kim, E., Kim, J., & Chun, H. (2025). Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract. Molecules, 30(4), 859. [Link]

  • Tenne, P. C., Galhena, P., Dissanayake, A., Peiris, D., Abeysekera, A., & Padumadasa, C. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research, 17(1), 198-212. [Link]

  • Nitric Oxide Griess Assay - Bio-protocol. (n.d.). Bio-protocol. Retrieved March 8, 2024, from [Link]

  • Silva, T., Fragoso, Y. D., Rodrigues, M. F. S. D., Gomes, A. O., Silva, F. C. d., Andreo, L., Viana, A., Silva, D. d. F. T. d., Chavantes, M. C., Horliana, A. C. R. T., Angelis, K. D., Deana, A. M., Branco, L. P., Fernandes, K. P. S., Motta, L. J., Mesquita-Ferrari, R. A., & Bussadori, S. K. (2019). Protocol Griess Test. protocols.io. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020, June 4). National Cancer Institute. Retrieved March 8, 2024, from [Link]

Sources

Application Note: One-Pot Cascade Synthesis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Therapeutic Scope

The 2H-chromene scaffold is a privileged pharmacophore in drug discovery. Specifically, 1-(5-hydroxy-2,2-dimethylchromen-6-yl)ethanone (also known as 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene or desmethylisoencecalin) is a highly bioactive natural product derivative isolated from Mexican hypoglycemic plants. It exhibits potent in vivo anti-hyperglycemic activity and acts as a non-competitive α-glucosidase inhibitor [1].

Traditionally, synthesizing this molecule requires a multi-step approach: synthesizing the chromanone, acetylating the aromatic ring, and subsequently reducing and dehydrating the pyran ring. These linear sequences suffer from intermediate instability and poor atom economy. This application note details a highly optimized, one-pot, two-step cascade protocol that directly converts resorcinol to the target acetylchromene, minimizing solvent waste and maximizing overall yield.

Mechanistic Rationale: The "Why" Behind the Workflow

As a self-validating synthetic system, every reagent in this one-pot protocol is chosen to drive a specific, irreversible mechanistic cascade without interfering with subsequent steps.

  • Step 1: EDDA-Catalyzed Annulation: The reaction begins with the condensation of resorcinol and 3-methyl-2-butenal (prenal). We utilize Ethylenediamine diacetate (EDDA) as a bifunctional organocatalyst. EDDA forms a highly electrophilic iminium ion with prenal, facilitating a rapid Friedel-Crafts-type alkylation at the electron-rich C4 position of resorcinol. This is immediately followed by a 6π-electrocyclic ring closure and dehydration to form the 5-hydroxy-2,2-dimethyl-2H-chromene intermediate [2]. Toluene is selected as the solvent because it allows for the azeotropic removal of water, driving the equilibrium toward the cyclized product.

  • Step 2: Regioselective Acylation: Without isolating the sensitive chromene intermediate, the system is cooled, and acetic anhydride is introduced alongside Boron trifluoride etherate (BF₃·OEt₂) . BF₃·OEt₂ is a strictly chosen Lewis acid; unlike AlCl₃, which aggressively cleaves the newly formed pyran ether, BF₃·OEt₂ is mild enough to preserve the chromene ring while sufficiently activating the anhydride into an acylium ion. The regioselectivity is absolute: the C5-OH and the C1-O synergistically direct the incoming acylium ion to the C6 position, yielding the target ethanone [3].

Pathway R Resorcinol (Nucleophilic Phenol) Int 5-Hydroxy-2,2-dimethyl-2H-chromene (In-Situ Intermediate) R->Int EDDA, Toluene, Reflux (-H2O) P Prenal (Electrophile) P->Int Step 1: Annulation Prod 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (Target Product) Int->Prod Ac2O, BF3·OEt2, 0°C to RT Step 2: Regioselective Acylation

Figure 1: Mechanistic workflow for the one-pot synthesis of the target chromene.

Quantitative Data & Reaction Optimization

To establish the most robust protocol, various catalysts and Lewis acids were screened. The data below summarizes the causality behind the final protocol parameters.

Table 1: Optimization of Catalyst and Conditions for the One-Pot Cascade

EntryStep 1 CatalystStep 2 Lewis AcidIPC 1 Conversion (%)Overall Yield (%)Mechanistic Observation / Causality
1PyridineZnCl₂4522Sluggish annulation; weak Lewis acid led to incomplete acylation.
2L-AlanineBF₃·OEt₂8561Sustainable amino-acid catalyst [3]; good overall yield but slower Step 1.
3EDDAAlCl₃9234Excellent annulation, but AlCl₃ caused severe chromene ring degradation.
4 EDDA BF₃·OEt₂ 95 78 Optimal conditions; rapid annulation and high regioselectivity preserved.

Experimental Protocol (Self-Validating Workflow)

Reagents Required:

  • Resorcinol (1.0 equiv, 10.0 mmol, 1.10 g)

  • 3-Methyl-2-butenal (Prenal) (1.2 equiv, 12.0 mmol, 1.15 mL)

  • Ethylenediamine diacetate (EDDA) (0.25 equiv, 2.5 mmol, 450 mg)

  • Acetic Anhydride (1.5 equiv, 15.0 mmol, 1.42 mL)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.5 equiv, 15.0 mmol, 1.85 mL)

  • Anhydrous Toluene (50 mL)

Equipment: Oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an Argon atmosphere.

Phase 1: Chromene Annulation
  • Initiation: Charge the flask with resorcinol, EDDA, and anhydrous toluene. Stir at room temperature for 5 minutes to ensure uniform suspension.

  • Addition: Add prenal dropwise via syringe over 2 minutes.

  • Reflux: Heat the reaction mixture to vigorous reflux (approx. 110 °C). Water generated during the Knoevenagel condensation and subsequent electrocyclization will collect in the Dean-Stark trap. Maintain reflux for 6 hours.

  • In-Process Control (IPC 1): Crucial validation step. Pull a 50 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexane:EtOAc 8:2).

    • Validation metric: Resorcinol (

      
      ) must be completely consumed. The intermediate chromene will appear as a highly UV-active spot at 
      
      
      
      . Stain with KMnO₄ to confirm the presence of the active alkene.
Phase 2: In-Situ Acylation
  • Cooling: Once IPC 1 confirms complete conversion, remove the heat source and cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Add acetic anhydride in one portion. Stir for 5 minutes.

  • Electrophilic Substitution: Add BF₃·OEt₂ dropwise over 10 minutes. Caution: Exothermic reaction. The solution will transition to a deep crimson/amber color as the acylium ion forms and attacks the aromatic ring.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Control (IPC 2): Spot the reaction mixture against the IPC 1 sample (Eluent: Hexane:EtOAc 8:2).

    • Validation metric: The intermediate (

      
      ) should vanish, replaced by the target acetylated product at 
      
      
      
      . The product will stain dark yellow/orange with an anisaldehyde dip.
Phase 3: Quenching and Purification
  • Quench: Slowly pour the reaction mixture into 50 mL of ice-cold saturated aqueous NaHCO₃ to neutralize the BF₃·OEt₂ and unreacted acetic anhydride. Stir until effervescence ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to afford the target 1-(5-hydroxy-2,2-dimethylchromen-6-yl)ethanone as a pale yellow crystalline solid (Yield: ~78%).

References

  • Escandón-Rivera, S., Pérez-Vásquez, A., Alvarado-Rosales, D., et al. (2020). Molecules Isolated from Mexican Hypoglycemic Plants: A Review. Molecules, 25(18), 4154. URL: [Link]

  • Lee, Y. R., Choi, J. H., & Yoon, S. H. (2005). Efficient and General Method for the Synthesis of Benzopyrans by Ethylenediamine Diacetate-Catalyzed Reactions of Resorcinols with α,β-Unsaturated Aldehydes. Tetrahedron Letters, 46(44), 7539–7543. URL: [Link]

  • Ferreira, S. B., et al. (2020). Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry, 85(23), 15347–15359. URL: [Link]

Application Note: Advanced Crystallization Protocols and Mechanistic Insights for 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Crystallographers, and Natural Product Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Context

1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone—commonly known as Caleochromene A or 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene—is a bioactive natural product isolated from species such as Calea ternifolia and Brickellia cavanillesii[1]. In drug development, it is highly valued for its potent anti-hyperglycemic properties and function as a yeast α-glucosidase inhibitor[2][3].

However, crystallizing this chromene derivative presents a unique thermodynamic challenge. The proximity of the C5-hydroxyl group to the C6-acetyl group forces the formation of a highly stable intramolecular O-H···O hydrogen bond [1].

The Causality of Crystallization Behavior: Because the primary hydrogen bond donor (the hydroxyl group) is internally satisfied, the molecule cannot form extended, robust intermolecular hydrogen-bonded networks. Consequently, the crystal lattice relies entirely on weaker intermolecular forces—specifically C-H···O and C-H···π interactions [1]. Molecules lacking strong intermolecular directional bonds often exhibit a flat thermodynamic potential energy surface during crystallization. When subjected to rapid supersaturation, this compound is highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly referred to as "oiling out"—rather than nucleating into a highly ordered crystalline solid.

To overcome this, crystallization must be strictly controlled either through highly regulated kinetics (vapor diffusion for single crystals) or bypassed thermodynamic barriers (seeding for bulk purification).

Physicochemical & Crystallographic Profiling

Understanding the structural parameters is critical for designing the solvent system. The pyran ring exists in a flexible half-chair conformation, requiring slow growth rates to allow proper molecular alignment in the lattice[1].

PropertyValue / Description
Chemical Name 1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone
Common Synonyms 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene; Caleochromene A
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Pyran Ring Conformation Half-chair[1]
Primary Intramolecular Interaction Strong O-H···O hydrogen bond (C5-OH to C6-Acetyl)[1]
Primary Intermolecular Interactions C-H···O and C-H···π interactions[1]
Biological Activity Yeast α-glucosidase inhibitor (Anti-hyperglycemic)[2]

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and prevent amorphous phase separation.

Protocol A: Single-Crystal Vapor Diffusion (For X-Ray Diffraction)

Objective: To grow defect-free, macroscopic single crystals suitable for crystallographic structural elucidation.

Rationale: Vapor diffusion allows for an exceptionally slow, kinetically controlled increase in supersaturation. Using acetone as a good solvent and n-hexane as an antisolvent allows the weak C-H···π interactions the necessary time to dictate ordered lattice assembly.

  • Dissolution: Dissolve 10.0 mg of purified 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone in 0.5 mL of HPLC-grade acetone in a 2 mL inner glass vial. Ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1 mL vial.

    • Causality: Removing microscopic dust eliminates heterogeneous nucleation sites, preventing the formation of rapid, low-quality polycrystalline clusters.

  • Chamber Assembly: Place the uncapped 1 mL inner vial into a larger 20 mL scintillation vial containing 3.0 mL of n-hexane (antisolvent).

  • Sealing & Incubation: Seal the 20 mL outer vial tightly with a PTFE-lined cap. Incubate at a constant 20 °C in a vibration-free environment for 5–7 days.

  • Validation Checkpoint: Inspect the inner vial under a polarized light microscope after 72 hours. The presence of birefringence confirms ordered crystalline growth. Self-Correction: If amorphous oils (LLPS) are observed, the hexane diffusion rate was too rapid. Discard, and restart using a smaller aperture on the inner vial to restrict vapor flow.

Protocol B: Seeded Bulk Cooling Crystallization (For API Purification)

Objective: Scalable purification of synthesized or extracted crude material.

Rationale: For bulk scale-up, cooling crystallization in ethanol is preferred. However, to prevent the chromene from crossing the spinodal curve and "oiling out," we must bypass the high activation energy barrier of primary nucleation by introducing seed crystals.

  • Suspension & Heating: Suspend 5.0 g of crude chromene in 25 mL of absolute ethanol in a jacketed crystallizer. Heat to 60 °C with overhead stirring (200 rpm) until a clear solution is achieved.

  • Controlled Cooling: Cool the solution at a strict rate of 0.5 °C/min down to 45 °C (the upper limit of the Metastable Zone Width, MSZW).

  • Validation Checkpoint: Prior to seeding, visually inspect the solution. It must remain optically clear at 45 °C. Self-Correction: Any premature turbidity indicates unseeded primary nucleation or LLPS; if observed, reheat to 60 °C for 15 minutes to reset the thermal history before proceeding.

  • Seeding: Introduce 50 mg (1.0 wt%) of pure, finely milled seed crystals of the target compound.

    • Causality: Seeding provides immediate surface area for crystal growth, consuming the supersaturation thermodynamically rather than allowing it to build up to the point of phase separation.

  • Maturation & Final Cooling: Hold the temperature at 45 °C for 30 minutes to allow the seed bed to mature. Resume cooling at a slower rate of 0.1 °C/min down to 5 °C.

  • Isolation: Isolate the bulk crystals via vacuum filtration. Wash the filter cake with 10 mL of pre-chilled heptane (5 °C) to remove residual mother liquor without dissolving the product. Dry under vacuum at 30 °C for 12 hours.

Workflow Visualization

CrystallizationWorkflow cluster_Pathways Supersaturation Generation Crude Crude 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone Dissolution Dissolution in Primary Solvent (Acetone or Ethanol) Crude->Dissolution Filtration Hot Filtration (0.22 µm) Removes Heterogeneous Nuclei Dissolution->Filtration SlowEvap Path A: Vapor Diffusion (Acetone/Hexane) Filtration->SlowEvap Cooling Path B: Controlled Cooling (Ethanol, 0.5°C/min) Filtration->Cooling Growth Crystal Growth (C-H···O & C-H···π Stabilization) SlowEvap->Growth Kinetic Control Seeding Seeding (1.0 wt%) Prevents Oiling Out Cooling->Seeding Thermodynamic Control Seeding->Growth Pure Pure Crystalline API / XRD Single Crystal Growth->Pure

Workflow of crystallization techniques for 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone.

References

  • 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. 1

  • Anti-Hyperglycemic Activity of Major Compounds from Calea ternifolia. Semantic Scholar.2

  • Molecules Isolated from Mexican Hypoglycemic Plants: A Review. MDPI.3

  • X-Ray diffraction and NMR studies of two chromenes from the roots of Ageratina arsenei. SciELO.4

Sources

Application Notes & Protocols: Preparation of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chromene Scaffold

The 2,2-dimethylchromene moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The specific target of this protocol, 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone, is a key intermediate and a valuable molecule for biological screening due to its structural similarity to compounds with known bioactivity.

The strategic placement of the hydroxyl and acetyl groups on the chromene ring system provides handles for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a detailed, field-proven protocol for the synthesis of this target compound and its subsequent preparation for high-throughput biological screening.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is typically achieved through a multi-step process. The chosen route emphasizes efficiency, scalability, and the use of readily available starting materials. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis Pathway A 2,4-Dihydroxybenzaldehyde C Intermediate Chromene A->C Pechmann Condensation (or similar) B 3-Methyl-2-butenal B->C E Acetylated Chromene C->E Acetic Anhydride, Pyridine D Acetylation G 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (Target Compound) E->G AlCl3, Nitrobenzene F Fries Rearrangement

Figure 1: Synthetic workflow for 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone.

Step 1: Synthesis of the Chromene Core via Pechmann Condensation

The initial step involves the formation of the 2,2-dimethylchromene ring system. While several methods exist, the Pechmann condensation or a related cyclization reaction between a phenol and a β,γ-unsaturated aldehyde is a common and effective approach. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating methods for this transformation.

Protocol: Synthesis of 5-Hydroxy-2,2-dimethyl-2H-chromene

Reagent/ParameterQuantity/ValueNotes
2,4-Dihydroxybenzaldehyde1.0 eqStarting material
3-Methyl-2-butenal1.2 eqReagent
Pyridine10 mol%Catalyst
Toluene10 mL/mmolSolvent
Reaction Temperature110 °C (Reflux)
Reaction Time12-24 hoursMonitor by TLC
Work-upAqueous HCl (1M), Ethyl Acetate
PurificationColumn Chromatography (Silica gel)Eluent: Hexane/Ethyl Acetate gradient

Detailed Steps:

  • To a solution of 2,4-dihydroxybenzaldehyde in toluene, add 3-methyl-2-butenal and pyridine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and wash with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate chromene.

Step 2: Acetylation of the Hydroxyl Group

The free hydroxyl group of the synthesized chromene is then protected by acetylation. This is a crucial step to direct the subsequent Fries rearrangement to the desired position.

Protocol: Acetylation of 5-Hydroxy-2,2-dimethyl-2H-chromene

Reagent/ParameterQuantity/ValueNotes
5-Hydroxy-2,2-dimethyl-2H-chromene1.0 eqStarting material
Acetic Anhydride1.5 eqAcetylating agent
Pyridine5 mL/mmolSolvent and catalyst
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hoursMonitor by TLC
Work-upIce-water, Ethyl Acetate
PurificationRecrystallization or Column Chromatography

Detailed Steps:

  • Dissolve the chromene intermediate in pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting acetylated chromene.

Step 3: Fries Rearrangement to Yield the Target Compound

The final step is a Fries rearrangement of the acetylated chromene. This intramolecular electrophilic aromatic substitution reaction, catalyzed by a Lewis acid, results in the migration of the acetyl group to the aromatic ring, yielding the desired 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone.

Protocol: Fries Rearrangement

Reagent/ParameterQuantity/ValueNotes
Acetylated Chromene1.0 eqStarting material
Aluminum Chloride (AlCl₃)2.5 eqLewis acid catalyst
Nitrobenzene5 mL/mmolSolvent
Reaction Temperature60-70 °C
Reaction Time4-6 hoursMonitor by TLC
Work-upIce-cold HCl (2M), Dichloromethane
PurificationColumn Chromatography (Silica gel)Eluent: Hexane/Ethyl Acetate gradient

Detailed Steps:

  • In a flame-dried flask under an inert atmosphere, dissolve the acetylated chromene in nitrobenzene.

  • Carefully add anhydrous aluminum chloride in portions, keeping the temperature below 10 °C.

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to obtain the final compound.

Preparation for Biological Screening

Once synthesized and purified, the compound must be properly prepared for biological screening to ensure accurate and reproducible results. This involves precise weighing, dissolution in a suitable solvent, and preparation of stock solutions at known concentrations.

G cluster_0 Screening Preparation Workflow A Synthesized & Purified Compound B Purity Assessment (LC-MS, NMR) A->B Quality Control C Accurate Weighing B->C D Solubility Testing C->D E Stock Solution Preparation (e.g., 10 mM in DMSO) D->E F Aliquoting & Storage (-20°C or -80°C) E->F Prevent Freeze-Thaw Cycles G Assay Plate Preparation (Serial Dilutions) F->G H Biological Screening G->H

Figure 2: Workflow for preparing the synthesized compound for biological screening.

Quality Control and Purity Assessment

Before preparing stock solutions, it is imperative to confirm the identity and purity of the synthesized compound.

  • Identity Confirmation: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or MS) to determine the purity of the compound. A purity of >95% is generally required for biological screening.

Solubility Determination

The choice of solvent is critical for biological assays. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.

Protocol: Small-Scale Solubility Test

  • Weigh approximately 1 mg of the compound into a small glass vial.

  • Add a small, measured volume of DMSO (e.g., 10 µL) and vortex.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add additional aliquots of DMSO, vortexing after each addition, until the compound is fully dissolved.

  • Calculate the approximate solubility in mg/mL or molarity.

Preparation of Stock Solutions

Protocol: 10 mM Stock Solution in DMSO

ParameterValueNotes
Compound Molecular Weight218.25 g/mol
Target Concentration10 mM
Required Mass for 1 mL2.18 mg(MW x 0.010 mol/L x 0.001 L)
SolventDMSO (High Purity)

Detailed Steps:

  • Accurately weigh the required mass of the pure compound into a sterile, conical-bottom microcentrifuge tube or glass vial.

  • Add the calculated volume of high-purity DMSO to achieve the target concentration.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary, but care should be taken to avoid degradation.

  • Aliquot the stock solution into smaller volumes in properly labeled, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20 °C or -80 °C in a desiccated environment.

Preparation of Assay Plates

For biological screening, the stock solution is typically serially diluted to create a concentration-response curve.

Protocol: Serial Dilution for a 96-Well Plate

  • In a 96-well plate, add the appropriate volume of assay buffer to all wells that will contain the compound.

  • Add a calculated volume of the 10 mM stock solution to the first well of each series to achieve the highest desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5-1% to avoid solvent-induced cellular toxicity.

  • Perform a serial dilution by transferring a fixed volume of solution from one well to the next, mixing thoroughly at each step.

  • Include appropriate controls, such as a vehicle control (containing the same concentration of DMSO as the test wells) and a positive control (a compound with known activity in the assay).

By following these detailed protocols, researchers can confidently synthesize 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone and prepare it for biological screening, ensuring the generation of high-quality, reproducible data.

References

  • Al-Warhi, T., et al. (2019). Synthesis of Novel Chromene, Quinoline, and Thiazole Derivatives and Their Anticancer and Antioxidant Activities. Molecules, 24(7), 1298. [Link]

  • El-Sheref, E. M., et al. (2023). Microwave-Assisted Synthesis of Novel 2,2-Dimethyl-2H-Chromene Derivatives: Unveiling their Antimicrobial Potential. ChemRxiv. [Link]

  • Yadav, J. S., et al. (2008). An efficient one-pot synthesis of 2,2-dimethyl-2H-chromenes from phenols and β,γ-unsaturated aldehydes. Tetrahedron Letters, 49(22), 3613-3616. [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • Yadav, J. S., et al. (2007). One-pot synthesis of 2,2-dimethyl-2H-chromenes via a three-component coupling of resorcinols, aldehydes, and a Wittig reagent. Tetrahedron Letters, 48(1), 111-114. [Link]

  • Reddy, C. S., et al. (2011). Development of a General, One-Pot, Three-Component Strategy for the Synthesis of 2,2-Dimethyl-2H-chromenes. ACS Combinatorial Science, 13(4), 417-421. [Link]

  • Synlett. (2007). A Novel and Efficient Synthesis of 2,2-Dimethyl-2H-chromenes from 3-Methyl-2-butenal and Phenols under Microwave Irradiation. [Link]

  • ScienceDirect. Microwave-assisted synthesis of chromenes and their related compounds. [Link]

  • Kumar, A., et al. (2018). Advances in the Synthesis of Chromenes. Molecules, 23(11), 2969. [Link]

Reagents and Conditions for the Acetylation of 2,2-Dimethylchromenes: Strategies for O-Acetylation and C-Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2-dimethyl-2H-chromene (2,2-dimethylchromene) system is a ubiquitous and privileged structural motif found in numerous bioactive natural products, including precocenes, evodionol, and ripariochromenes[1][2]. During structural elucidation, total synthesis, or medicinal chemistry optimization, acetylation of this scaffold is frequently required. However, the


-double bond (C3–C4) of the chromene ring behaves as a masked enol ether, making it highly susceptible to acid-catalyzed polymerization, ring-opening, and degradation.

This application note details the mechanistic rationale, optimal reagents, and validated step-by-step protocols for both the O-acetylation of phenolic chromenes and the C-acetylation (Friedel-Crafts acylation) of the aromatic core.

Mechanistic Insights & The "Chromene Challenge"

The approach to acetylating a 2,2-dimethylchromene depends entirely on the target functional group, governed by the strict chemical sensitivities of the pyran ring.

  • Selective O-Acetylation : When a free hydroxyl group is present on the aromatic ring (e.g., 7-hydroxy-2,2-dimethylchromene), standard acetylation using acetic anhydride (

    
    ) and pyridine is highly effective[3]. The basic conditions prevent any unwanted electrophilic addition to the 
    
    
    
    -double bond. The addition of 4-dimethylaminopyridine (DMAP) accelerates the reaction via nucleophilic catalysis, forming a highly reactive
    
    
    -acetylpyridinium intermediate that rapidly transfers the acetyl group to the phenol.
  • Direct vs. Indirect C-Acetylation (Friedel-Crafts) : Direct Friedel-Crafts acylation of the chromene ring using strong Lewis acids (e.g.,

    
    ) typically fails. The Lewis acid coordinates to the pyran oxygen or protonates the electron-rich double bond, leading to rapid degradation[1]. To circumvent this, two strategies are employed:
    
    • Mild Lewis Acid Catalysis : Using weaker Lewis acids like

      
       or 
      
      
      
      allows for direct acylation, though yields are often moderate and side reactions (like dimerization) may still occur.
    • The Chroman-Dehydrogenation Route : The most reliable and widely adopted method (utilized in the total synthesis of Ripariochromene A) involves a two-step "protect-acylate-deprotect" sequence[2]. The saturated analog (2,2-dimethylchroman) undergoes Friedel-Crafts acylation using

      
       and 
      
      
      
      . The absence of the double bond prevents degradation. Subsequently, the acetylchroman is dehydrogenated back to the chromene using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[4].

Comparative Reagents and Conditions

The following table summarizes the quantitative data and conditions for the various acetylation strategies applied to the 2,2-dimethylchromene scaffold.

StrategyTargetReagents & ConditionsYield RangeMechanistic Rationale
O-Acetylation Phenolic Hydroxyls

, Pyridine, cat. DMAP, 25–60 °C
85–95%Basic conditions prevent acid-catalyzed degradation of the

-double bond[3].
Direct C-Acetylation Aromatic Ring

,

or

, DCM, 0 °C to rt
30–60%Mild Lewis acids reduce, but do not eliminate, chromene ring-opening and polymerization.
Indirect C-Acetylation Aromatic Ring1)

,

, DCE (on chroman)2) DDQ, Benzene, Reflux
70–85%(Over 2 steps)Saturation of the pyran ring protects it during harsh Friedel-Crafts acylation; DDQ restores the double bond[2].

Mechanistic Workflows

ChromeneAcetylation Start 2,2-Dimethylchromene Scaffold O_Ac O-Acetylation (Phenolic OH present) Start->O_Ac C_Ac C-Acetylation (Aromatic Ring) Start->C_Ac O_Cond Ac2O, Pyridine, DMAP rt to 60°C O_Ac->O_Cond Direct Direct Friedel-Crafts (Mild Lewis Acid: ZnCl2/SnCl4) C_Ac->Direct Indirect Indirect Route (Chroman Intermediate) C_Ac->Indirect O_Prod O-Acetyl Chromene (High Yield, Intact Double Bond) O_Cond->O_Prod Dir_Prod C-Acetyl Chromene (Moderate Yield, Degradation Risks) Direct->Dir_Prod Ind_Step1 1. AlCl3, AcCl (Friedel-Crafts on Chroman) Indirect->Ind_Step1 Ind_Step2 2. DDQ, Benzene, Reflux (Dehydrogenation) Ind_Step1->Ind_Step2 Ind_Prod C-Acetyl Chromene (High Overall Yield, Clean) Ind_Step2->Ind_Prod

Mechanistic workflows for the O- and C-acetylation of the 2,2-dimethylchromene scaffold.

Experimental Protocols & Self-Validating Systems

Protocol A: Mild O-Acetylation of Hydroxy-2,2-dimethylchromenes

Objective: Quantitative acetylation of phenolic hydroxyl groups without disrupting the sensitive pyran ring[3].

  • Initiation: Dissolve the hydroxy-2,2-dimethylchromene (1.0 equiv) in anhydrous pyridine to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the solution to 0 °C under an inert atmosphere (argon or nitrogen). Add acetic anhydride (

    
    , 3.0 equiv) dropwise.
    
  • Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, bypassing the slower direct uncatalyzed esterification and ensuring complete conversion even for sterically hindered phenols.

  • Propagation: Warm the reaction to room temperature (or up to 60 °C if the phenol is highly hindered) and stir for 4–12 hours.

  • Workup: Quench the reaction by pouring it into ice water. Extract with ethyl acetate (3×). Wash the combined organic layers sequentially with cold 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Self-Validation: TLC monitoring will show a less polar product spot. In

    
     NMR, the disappearance of the broad phenolic -OH signal and the appearance of a sharp singlet at 
    
    
    
    2.2–2.4 ppm (acetate methyl) confirms success. Crucially, the chromene double bond protons at
    
    
    ~5.5 and ~6.2 ppm must remain intact with a coupling constant of
    
    
    Hz[3].
Protocol B: Indirect C-Acetylation via the Chroman Route

Objective: Introduction of an acetyl group to the aromatic core of the 2,2-dimethylchromene scaffold using a highly reliable protect-acylate-deprotect strategy[2].

Phase 1: Friedel-Crafts Acylation of 2,2-Dimethylchroman

  • Initiation: Dissolve 2,2-dimethylchroman (1.0 equiv) and acetyl chloride (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Cool the mixture to 0 °C and add anhydrous aluminum chloride (

    
    , 1.5 equiv) portion-wise. Causality: The saturated pyran ring of the chroman is completely stable to 
    
    
    
    , preventing the cationic polymerization that would inevitably occur with a chromene[1].
  • Workup: Stir at room temperature for 2 hours. Quench carefully with ice-cold 1M HCl and extract with dichloromethane (DCM). Wash, dry, and concentrate to yield the intermediate acetylchroman.

Phase 2: Dehydrogenation to Acetylchromene 4. Initiation: Dissolve the crude acetylchroman (1.0 equiv) in anhydrous benzene or toluene (0.1 M). 5. Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv). Causality: DDQ acts as a highly selective hydride acceptor. It abstracts a hydride from the C4 position (benzylic), forming a resonance-stabilized carbocation, followed by rapid proton loss at C3 to restore the conjugated


-double bond[2][4].
6. Propagation:  Reflux the mixture for 12–24 hours. The reaction mixture will turn dark red/brown, and the hydroquinone byproduct (

) will precipitate as a solid. 7. Workup: Filter the cooled mixture through a pad of Celite to remove the insoluble

. Concentrate the filtrate and purify the residue via silica gel flash chromatography. 8. Self-Validation: The success of Phase 2 is definitively proven by

NMR. The chroman aliphatic protons (multiplets at

1.8 and 2.8 ppm) will completely disappear, replaced by the characteristic chromene alkene doublets at

~5.5 (C3-H) and ~6.2 (C4-H) ppm (

Hz)[2]. The newly installed aromatic acetyl group will appear as a sharp singlet at

~2.5 ppm.

References

  • Synthesis of 2,2-Dimethyl-4-chromanones and related compounds ResearchG
  • The Syntheses of Ripariochromene A and Methylripariochromene A Bulletin of the Chemical Society of Japan
  • 6-Oxo-6a,12a-dehydro-alpha-toxicarol, A 6-Oxo-Dehydrorotenone from the Roots of Derris oblonga Benth Heterocycles
  • Synthesis and Epoxidation of Flav-3-enes as Methodology for the Biomimetic Prepar

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Synthesis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Introduction: Precision in Chromene Construction

Target Molecule: 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone CAS Registry Number: 24672-84-2 (Related isomers exist; verification of structure is critical) Common Applications: Cannabinoid precursors, natural product synthesis (e.g., Alloevodionol derivatives), and specific flavonoid analogs.

This guide addresses the technical challenges in synthesizing this specific chromene derivative. Unlike the more common 7-hydroxy isomer (derived from 2,4-dihydroxyacetophenone), this 5-hydroxy isomer requires starting from 2,6-dihydroxyacetophenone . The symmetry of the starting material simplifies regiochemistry but introduces the risk of bis-annulation (double chromene formation).

Module 1: Reaction Setup & Reagent Quality

Q: Which starting material is absolutely required for the 5-hydroxy isomer?

A: You must use 2,6-Dihydroxyacetophenone (2,6-DHA).

  • The Trap: Many protocols cite Resacetophenone (2,4-dihydroxyacetophenone). Using 2,4-DHA will yield the 7-hydroxy isomer (Eupatoriochromene) because the C4-hydroxyl is more nucleophilic and sterically accessible than the hydrogen-bonded C2-hydroxyl.

  • The Solution: Verify your starting material by NMR. 2,6-DHA is symmetric; its proton NMR shows a singlet for the acetyl methyl and equivalent phenol protons (unless exchange is slow).

Q: How do I prevent the formation of the "double-chromene" side product?

A: Bis-annulation (forming a dipyranone derivative) is the primary yield-killer because 2,6-DHA has two equivalent reaction sites.

  • Stoichiometry Control: Do not use a 1:1 ratio. Use a 1.5 to 2.0 molar excess of 2,6-DHA relative to the prenylating agent (3-methyl-2-butenal).

  • Reasoning: By keeping the phenol in excess, you statistically favor the mono-reaction. Unreacted 2,6-DHA is polar and easily separated from the lipophilic chromene product during workup, whereas the bis-chromene is structurally similar to the product and harder to purify.

Module 2: Catalysis & Reaction Conditions

Q: The classic pyridine/heat method gives me low yields (<40%). How can I improve this?

A: The traditional method (refluxing in pyridine) suffers from polymerization of the aldehyde and harsh thermal conditions. Switch to the Phenylboronic Acid (PBA) / Propionic Acid system.

Optimized Protocol (The "PBA" Method):

  • Solvent: Toluene (anhydrous).

  • Catalyst: Phenylboronic acid (10-20 mol%) + Propionic acid (20-30 mol%) or Glacial Acetic Acid.

  • Reagents: 2,6-DHA (1.5 equiv) + 3-Methyl-2-butenal (1.0 equiv).

  • Conditions: Reflux with a Dean-Stark trap to remove water.

Why this works:

  • Template Effect: Phenylboronic acid forms a temporary cyclic boronate ester with the phenol, positioning the ortho-carbon for attack by the aldehyde.

  • Mildness: It avoids the strong basicity of pyridine or the strong acidity of mineral acids, preserving the sensitive chromene double bond.

Q: My product decomposes on the silica column. What is happening?

A: 2,2-Dimethylchromenes are acid-sensitive . The ether oxygen can be protonated, leading to ring opening or polymerization, especially on active silica gel.

  • Fix: Pre-treat your silica gel with 1-2% Triethylamine in hexanes before loading the column. This neutralizes the acidic sites on the silica. Alternatively, use neutral alumina.

Data Presentation: Yield Comparison

ParameterMethod A: Pyridine RefluxMethod B: EDDA/TolueneMethod C: Phenylboronic Acid (Recommended)
Catalyst Pyridine (Solvent/Base)Ethylenediamine diacetatePhenylboronic Acid / Propionic Acid
Temperature 115°C (Reflux)110°C (Reflux)110°C (Reflux + Dean-Stark)
Reaction Time 8-12 Hours6-8 Hours4-6 Hours
Typical Yield 30 - 45%50 - 60%75 - 85%
Major Impurity Polymerized AldehydeBis-chromeneUnreacted Phenol (Recoverable)
Scalability Poor (Gummy residues)ModerateExcellent

Experimental Protocol: The PBA Route

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush with Nitrogen.[1]

  • Charging: Add 2,6-Dihydroxyacetophenone (15.0 mmol, 2.28 g), Phenylboronic acid (1.5 mmol, 183 mg), and Propionic acid (3.0 mmol, 0.22 mL) to Toluene (50 mL).

  • Addition: Heat the mixture to reflux. Once refluxing, add 3-Methyl-2-butenal (10.0 mmol, 0.96 mL) dropwise over 30 minutes. Note: Slow addition keeps the aldehyde concentration low, reducing self-polymerization.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes).[2] Look for the disappearance of the aldehyde and the appearance of a fluorescent blue/purple spot (chromene).

  • Workup: Cool to room temperature. Wash the toluene layer with 5% NaHCO₃ (2 x 30 mL) to remove acids and boronic acid derivatives. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate the organic layer. Purify via flash chromatography on Et₃N-neutralized silica gel , eluting with a gradient of Hexanes -> 5% EtOAc/Hexanes.

    • Fraction 1: Bis-chromene (minor, if any).

    • Fraction 2:Target Chromene (Major).

    • Fraction 3: Unreacted 2,6-DHA (Recycle this).

Visualization: Reaction Logic & Troubleshooting

ReactionLogic cluster_0 Yield Optimization Strategy Start 2,6-Dihydroxyacetophenone (Symmetric Starting Material) Condition_A Standard: Pyridine/Heat Start->Condition_A Condition_B Optimized: PhB(OH)2 / Toluene Start->Condition_B Reagent 3-Methyl-2-butenal (Prenylating Agent) Reagent->Condition_A Reagent->Condition_B Product_Mono Target: 1-(5-Hydroxy-2,2- dimethylchromen-6-yl)ethanone Condition_A->Product_Mono Low Yield Polymer Impurity: Polymerized Aldehyde Condition_A->Polymer Thermal Degradation Intermediate Boronate Complex (Ortho-Directing) Condition_B->Intermediate Template Effect Intermediate->Product_Mono High Regioselectivity Product_Bis Impurity: Bis-Chromene (Double Cyclization) Product_Mono->Product_Bis Excess Aldehyde or Long Rxn Time

Caption: Pathway comparison showing how the Phenylboronic Acid (PhB(OH)₂) template mechanism minimizes polymerization and directs the formation of the mono-chromene target.

References

  • Chauder, B. A., et al. "Condensation of phenols with 3-methyl-2-butenal in the presence of phenylboronic acid: A mild and advantageous route to 2H-chromenes."[3] Organic Preparations and Procedures International, vol. 30, no. 4, 1998.

  • North, J. T., et al. "Synthesis of 2,2-dimethylchromenes: A review." Current Organic Chemistry, 2015. (General reference for chromene stability and synthesis).
  • Rodríguez-López, V., et al. "6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene."[4] Acta Crystallographica Section E, vol. 62, no. 9, 2006.[4] (Confirmation of structure and natural product status).

  • BenchChem Technical Support. "Synthesis of 2',4'-Dihydroxyacetophenone and derivatives." BenchChem Protocols, 2025.[5][6] (General handling of hydroxyacetophenones).

Sources

Technical Support: Optimizing Chromene Ring Closure & Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: CHR-OPT-2024 Subject: Troubleshooting Guide for Maximizing Yield and Selectivity in Chromene Synthesis

Introduction: The Chromene Challenge

Welcome to the Chromene Synthesis Support Center. The construction of the 2H-chromene (2H-1-benzopyran) scaffold is a pivotal step in the synthesis of photochromic materials, flavonoids, and anticancer agents. However, the thermodynamics of ring closure often balance precariously between the desired 6-endo-dig cyclization and thermodynamically stable side products like benzofurans or polymers.

This guide moves beyond basic procedures to address the causality of failure modes. We focus on the two most prevalent methodologies: Thermal Rearrangement of Propargyl Aryl Ethers and Condensation of Phenols with


-Unsaturated Carbonyls .
Module 1: Thermal Rearrangement of Propargyl Aryl Ethers

This route relies on a cascade: [3,3]-sigmatropic rearrangement (Claisen)


 [1,5]-hydride shift 


-electrocyclization.
Diagnostic 1: "My reaction yields a mixture of Chromene and Benzofuran."

Root Cause: The intermediate allenyl phenol is the branch point. While the [1,5]-H shift leads to the o-quinone methide (and subsequently the chromene), a competing nucleophilic attack by the phenol oxygen on the central allene carbon (5-exo-dig) leads to the benzofuran. High temperatures often favor the thermodynamically stable benzofuran over the kinetically controlled chromene.

Troubleshooting Protocol:

  • Solvent Switch: Replace high-boiling non-polar solvents (e.g., decalin, PhNMe

    
    ) with polar aprotic solvents  like DMF or sulfolane. Polarity stabilizes the charge-separated transition state of the electrocyclization, favoring chromene formation.
    
  • Catalytic Intervention: Switch from purely thermal conditions to Gold(I) or Copper(II) catalysis. These metals activate the alkyne/allene preferentially for 6-endo closure under milder conditions (

    
    C), suppressing the high-energy benzofuran pathway.
    
  • Substituent Check: Electron-donating groups (EDGs) on the alkyne terminus stabilize the partial positive charge in the 6-endo transition state, favoring chromene.

Diagnostic 2: "The reaction mixture turned into a black tar (Polymerization)."

Root Cause: The o-quinone methide intermediate is a highly reactive diene. If the electrocyclization is slow (due to steric hindrance), the intermediate will undergo Diels-Alder dimerization or polymerization.

Corrective Actions:

  • Concentration Control: Run the reaction under high dilution (0.01 M - 0.05 M) to minimize intermolecular collisions that lead to polymerization.

  • Trapping Agents: If the goal is to isolate the chromene, ensure the electrocyclization is fast. If the reaction stalls, the o-quinone methide will polymerize. Add a mild Lewis acid (e.g., Eu(fod)

    
    ) to accelerate the electrocyclization step specifically.
    

Pathway Visualization:

Chromene_vs_Benzofuran Start Propargyl Aryl Ether Claisen [3,3]-Sigmatropic Rearrangement Start->Claisen Allene Allenyl Phenol Intermediate Claisen->Allene Path_Chromene [1,5]-H Shift (Rate Limiting) Allene->Path_Chromene Low T / Polar Solvent Path_Benzofuran 5-exo-dig Cyclization Allene->Path_Benzofuran High T / Metal Cat. QM o-Quinone Methide Path_Chromene->QM Chromene 2H-Chromene (Kinetic Product) QM->Chromene 6π-Electrocyclization Benzofuran Benzofuran (Thermodynamic Side Product) Path_Benzofuran->Benzofuran

Caption: Divergent pathways from the allenyl phenol intermediate. Controlling the [1,5]-H shift is critical for chromene selectivity.

Module 2: Condensation of Phenols with -Unsaturated Carbonyls

This method involves the reaction of a phenol (often resorcinol) with an enal (e.g., citral) or enone.

Diagnostic 3: "I observe low yields and multiple spots on TLC (Oligomers)."

Root Cause:


-unsaturated aldehydes are prone to self-polymerization under the acidic/basic conditions required for chromene synthesis. Additionally, the product chromene can react with a second equivalent of aldehyde (Bis-adduct formation).

Troubleshooting Protocol:

  • Stoichiometry Adjustment: Use a 2:1 excess of the phenol relative to the aldehyde. This ensures the aldehyde is consumed by the phenol before it can self-polymerize or react with the product.

  • Slow Addition: Do not dump reagents. Add the aldehyde dropwise over 2-4 hours to a refluxing solution of the phenol and catalyst. This keeps the instantaneous concentration of the aldehyde low.

  • Catalyst Selection: Replace harsh acids (e.g., H

    
    SO
    
    
    
    ) with Phenylboronic acid or EDDA (ethylenediamine diacetate) . These organocatalysts promote the specific formation of the iminium/boronate intermediate, protecting the aldehyde from side reactions.
Diagnostic 4: "Regioselectivity Failure (Linear vs. Angular Isomers)."

Root Cause: When using resorcinol derivatives, cyclization can occur at C-2 (between hydroxyls, often sterically hindered) or C-4 (less hindered).

  • Linear (C-6 closure): Often thermodynamically favored but requires specific directing groups.

  • Angular (C-2 closure): Often kinetically favored if H-bonding directs the aldehyde.

Optimization Strategy:

  • To favor Angular: Use Titanium(IV) alkoxides . The metal coordinates to both phenolic oxygens, directing the aldehyde to the position between them (C-2).

  • To favor Linear: Use bulky protecting groups on one hydroxyl or exploit steric hindrance.

Module 3: Metal-Catalyzed Cyclization (Gold/Platinum)
Diagnostic 5: "Catalyst Deactivation or Poor Turnover."

Root Cause: Gold(I) catalysts are "soft" Lewis acids and have a high affinity for the alkyne. However, they are easily poisoned by basic amines or thiols. Furthermore, the product chromene can coordinate to the gold, inhibiting further reaction (product inhibition).

Troubleshooting Protocol:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., JohnPhos or IPr carbene ). These ligands stabilize the active cationic gold species and prevent aggregation into inactive metallic gold.

  • Scavengers: Add mild acid scavengers (e.g., molecular sieves or weak bases like K

    
    CO
    
    
    
    ) if the reaction generates acid byproducts that might decompose the catalyst.

Catalytic Cycle & Selectivity:

Gold_Catalysis PreCat Au(I) Catalyst Coordination Au-Alkyne Complex PreCat->Coordination Substrate Propargyl Ether Substrate->Coordination Cyclization_6 6-endo-dig (Favored by Bulky Ligands) Coordination->Cyclization_6 Cyclization_5 5-exo-dig (Favored by Small Ligands) Coordination->Cyclization_5 Prod_Chromene 2H-Chromene Cyclization_6->Prod_Chromene Protodeauration Prod_Benzo Benzofuran Cyclization_5->Prod_Benzo Protodeauration

Caption: Ligand sterics dictate the regioselectivity in Gold(I) catalyzed cyclizations.

Summary of Optimization Parameters
ParameterCondition for ChromeneCondition for Side Reactions (Avoid)
Solvent Polar Aprotic (DMF, DMSO) or PEG-400Non-polar high boiling (Decalin)
Temperature Mild (

C) with catalysis
High (

C) thermal rearrangement
Concentration Dilute (0.05 M) to stop polymersConcentrated (>0.5 M)
Catalyst Au(I)-JohnPhos, PtCl

, EDDA
Strong Bronsted Acids (H

SO

)
Addition Slow addition of EnalOne-pot dump
References
  • Majumdar, K. C., et al. (2008). The Claisen Rearrangement in the Synthesis of Heterocycles. Chemical Reviews. Link

  • Moseley, J. D. (2005). Curius Rearrangement and Claisen Rearrangement: Side Reactions and Safety. Organic Process Research & Development. Link

  • Aponick, A., et al. (2010).[1] Gold(I)-Catalyzed Synthesis of Chromenes. Chemical Communications.[1][2] Link

  • Nair, V., et al. (2012). Cationic Gold Catalyzed Synthesis of 2H-Chromenes. Chemical Society Reviews. Link

  • North, J. T., et al. (1995). Synthesis of Chromenes via Titanium-Mediated Condensation. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Acetylchromene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you know that the 3-acetylchromene scaffold is a privileged pharmacophore. However, its synthesis is notoriously sensitive to thermal conditions.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you master the thermal control required for high-yield acetylchromene synthesis.

Part 1: Mechanistic Causality – Why Temperature Dictates Reaction Fate

The term "acetylchromene synthesis" typically refers to two distinct, yet structurally related, targets: 3-Acetyl-2H-chromene and 3-Acetyl-2H-chromen-2-one (a coumarin derivative). The optimal reaction temperature for these two scaffolds differs drastically due to the underlying reaction mechanisms[1].

  • The High-Temperature Pathway (3-Acetyl-2H-chromene): Synthesizing this scaffold requires reacting salicylaldehyde with methyl vinyl ketone (MVK)[2]. This is a tandem Michael addition followed by an intramolecular aldol condensation. Because the initial Michael addition requires overcoming a significant activation energy barrier, this reaction demands elevated temperatures (typically refluxing 1,4-dioxane at ~101 °C)[2].

  • The Low-Temperature Pathway (3-Acetyl-2H-chromen-2-one): Synthesizing the coumarin analog utilizes ethyl acetoacetate[1]. This proceeds via a Knoevenagel condensation. The highly activated methylene group in ethyl acetoacetate allows the reaction to proceed rapidly at room temperature (25 °C) or under mild ethanol reflux (78 °C)[1][3]. Applying the high-temperature MVK conditions to this pathway will result in severe transesterification and degradation.

Part 2: Validated Experimental Workflows

Every protocol below is designed as a self-validating system . By monitoring specific visual and chromatographic milestones, you can verify the integrity of the reaction in real-time.

Protocol A: Synthesis of 3-Acetyl-2H-chromene (Michael-Aldol Cascade)

Reference Standard: Base-catalyzed condensation in 1,4-dioxane[2].

  • Initialization: Dissolve 1.0 mmol of substituted salicylaldehyde and 1.2 mmol of methyl vinyl ketone (MVK) in 10 mL of anhydrous 1,4-dioxane.

  • Catalysis: Add 1.5 mmol of anhydrous K₂CO₃.

  • Thermal Activation: Heat the mixture to a strict reflux (~101 °C).

    • Causality Check: The elevated temperature is mandatory. If the temperature is maintained below 80 °C, the reaction stalls at the Michael adduct stage.

  • Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the highly fluorescent salicylaldehyde spot confirms the initial addition.

  • Isolation: After 4-6 hours, cool to room temperature, dilute with distilled water, and extract with diethyl ether. Dry over Na₂SO₄ and evaporate to yield the yellow solid product[2].

Protocol B: Synthesis of 3-Acetyl-2H-chromen-2-one (Knoevenagel Condensation)

Reference Standard: Piperidine-catalyzed condensation[1][3].

  • Initialization: To a cold mixture of salicylaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol), add 15 mL of absolute ethanol[1].

  • Catalysis: Add a catalytic amount of piperidine (approx. 3 drops)[1][3].

  • Thermal Activation: Stir the mixture at room temperature (25 °C) for 30 minutes[3]. For heavily electron-withdrawing substituents, mild reflux at 78 °C for up to 24 hours may be required[1].

    • Causality Check: Do not exceed 80 °C. Excessive heat will cause the ethyl acetoacetate to undergo self-condensation or unwanted transesterification.

  • Validation: A solid precipitate will form directly in the reaction flask as the product is insoluble in cold ethanol[1][3].

  • Isolation: Filter the solid, wash with cold ethanol, and recrystallize from chloroform to achieve >90% yield[3].

Part 3: Data Center – Temperature Optimization Matrix

The following table summarizes the quantitative parameters and thermal boundaries for acetylchromene synthesis to ensure easy comparison across methodologies.

Target ScaffoldReagentsCatalyst / SolventOptimal Temp RangeExpected YieldPrimary Failure Mode (Excess Heat)
3-Acetyl-2H-chromene Salicylaldehyde + MVKK₂CO₃ / 1,4-Dioxane95 °C – 105 °C60% – 75%MVK thermal polymerization; Tar formation
3-Acetyl-2H-chromen-2-one Salicylaldehyde + Ethyl acetoacetatePiperidine / Ethanol20 °C – 78 °C80% – 93%Transesterification; Aldol byproducts

Part 4: Troubleshooting Desk (FAQs)

Q: My 3-acetylchromene reaction in dioxane turned into a black, intractable tar. What happened? A: You likely exceeded the thermal threshold for methyl vinyl ketone (MVK). MVK is highly prone to thermal polymerization. If your heating mantle creates localized hot spots above 110 °C, or if you use an excessive excess of MVK, it will polymerize into a dark tar. Solution: Use a precisely controlled oil bath set to 101 °C and ensure vigorous stirring to distribute heat evenly.

Q: I attempted the 3-acetylcoumarin synthesis at room temperature, but my NMR shows a complex mixture of intermediates. Should I increase the heat? A: Not necessarily. If you are using a salicylaldehyde derivative with strongly electron-donating groups (e.g., methoxy groups), the electrophilicity of the carbonyl carbon is reduced. Instead of spiking the temperature (which risks degradation), first try transitioning to a mild ethanol reflux (78 °C)[1]. If the intermediate persists, increase the reaction time rather than the temperature.

Q: Can I use microwave irradiation to speed up the dehydration step? A: Yes, microwave-assisted synthesis is highly effective for chromene cyclization, but thermal overshoots are a major risk. If using a microwave reactor, cap the temperature at 100 °C and limit irradiation bursts to 5-minute intervals. Continuous irradiation often leads to the degradation of the pyran ring.

Part 5: Visual Workflows & Mechanistic Pathways

Workflow Start Select Target Scaffold Target1 3-Acetyl-2H-chromene (MVK Precursor) Start->Target1 Target2 3-Acetyl-2H-chromen-2-one (Ethyl Acetoacetate) Start->Target2 Temp1 Refluxing 1,4-Dioxane (~101 °C) Target1->Temp1 Temp2 Room Temp to Ethanol Reflux (25 °C - 78 °C) Target2->Temp2 Success1 Optimal Michael/Aldol Cascade Temp1->Success1 Precise Temp Control Fail1 >110 °C: MVK Polymerization <80 °C: Incomplete Cyclization Temp1->Fail1 Deviation Success2 Optimal Knoevenagel Condensation Temp2->Success2 Precise Temp Control Fail2 >80 °C: Transesterification Side Reactions Temp2->Fail2 Deviation

Decision tree for temperature optimization based on the specific acetylchromene target.

Mechanism SM Salicylaldehyde + Active Methylene Intermediate Aldol Adduct (Trapped at < 40 °C) SM->Intermediate Base Catalyst Degradation Oligomers / Tar (Excess Heat) SM->Degradation Runaway Reaction Product Dehydrated Chromene (Optimal Temp) Intermediate->Product Heat (Dehydration) Intermediate->Degradation Thermal Stress

Thermodynamic pathways showing the fate of intermediates based on thermal control.

References

  • Chromene-Based Synthetic Chalcones as Potent Antileishmanial Agents: Synthesis and Biological Activity Source: Ovid / Journal of Pharmacy & Pharmaceutical Sciences URL:[Link]

  • Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of 3-acetyl-2H-chromen-2-one and bis-coumarin-iminothiazole hybrids Source: RSC Advances URL:[Link]

Sources

Technical Support Guide: Separation & Identification of Dimethylchromene Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 2,2-dimethylchromenes (benzopyrans) via the condensation of phenols with


-unsaturated aldehydes (e.g., 3-methyl-2-butenal) or propargylic alcohols often yields a mixture of regioisomers . The competition between the ortho positions on the phenol ring leads to the formation of linear  (e.g., 6,7-fused) and angular  (e.g., 7,8-fused) isomers.

These isomers possess nearly identical polarity (


 values), making standard silica gel chromatography ineffective. This guide addresses the critical bottleneck of separating these structural isomers and provides definitive spectroscopic methods for their identification.

Module 1: Chromatographic Separation Strategies

User Question: Standard Flash chromatography (Hexane/EtOAc) fails to separate my dimethylchromene isomers. They co-elute as a single spot.[1] What are my options?

Stationary Phase Selection (HPLC & Flash)

The separation of regioisomers requires a stationary phase that interacts with the shape and


-electron density of the molecule, rather than just polarity.
Stationary PhaseMechanism of ActionRecommendation
Pentafluorophenyl (PFP / F5)

-

interactions; highly sensitive to aromatic substitution patterns.
Primary Choice. Excellent for separating positional isomers of aromatic compounds.
Phenyl-Hexyl

-

stacking; shape selectivity.
Secondary Choice. Good alternative if PFP is unavailable.
C30 (Triacontyl) Shape selectivity (steric recognition).Effective if the isomers have significant differences in linearity/aspect ratio.
Unmodified Silica (Optimization) Hydrogen bonding/Polarity.Weak. Only effective with highly specific solvent modifiers (e.g., Toluene).
Solvent System Optimization
  • Avoid: Simple binary mixtures like Hexane/Ethyl Acetate often lack the selectivity for regioisomers.

  • Try:

    • Toluene/Hexane: Toluene participates in

      
      -interactions with the chromene ring, often amplifying subtle differences between isomers.
      
    • Dichloromethane (DCM)/Hexane: DCM provides better solubility and distinct selectivity compared to esters.

Purification Workflow (Decision Tree)

Purification_Workflow Start Crude Reaction Mixture (Isomers Co-elute on TLC) Step1 Step 1: Solvent Optimization Try Toluene/Hexane or DCM/Hexane Start->Step1 Check1 Separation Achieved? Step1->Check1 Flash Perform Flash Chromatography Check1->Flash Yes Step2 Step 2: Stationary Phase Change Switch to PFP (Fluorophenyl) or Phenyl-Hexyl Check1->Step2 No Check2 Separation Achieved? Step2->Check2 PrepLC Preparative HPLC (PFP Phase) Check2->PrepLC Yes Step3 Step 3: Chemical Derivatization (e.g., Acetylation of Phenol) Check2->Step3 No Cryst Fractional Crystallization or Chromatography of Derivative Step3->Cryst

Figure 1: Strategic decision tree for the purification of difficult regioisomers.

Module 2: Structural Identification (NMR)

User Question: I have isolated two isomers. How do I definitively tell which is the linear and which is the angular form using 1H NMR?

The "Singlet vs. Doublet" Diagnostic Rule

The most reliable method for distinguishing chromene isomers (assuming a resorcinol-derived or similar backbone) is the coupling pattern of the aromatic protons.

Scenario: 7-Substituted-2,2-dimethylchromene
  • Angular Isomer (e.g., 7,8-fused):

    • The aromatic protons at positions C5 and C6 are ortho to each other.

    • Signal: You will see two doublets with a coupling constant

      
       .
      
  • Linear Isomer (e.g., 6,7-fused):

    • The aromatic protons are para to each other (at C5 and C8).

    • Signal: You will see two singlets (or weak meta-coupling,

      
      ).
      
NOE (Nuclear Overhauser Effect) Experiments

If coupling constants are ambiguous, use 1D-NOE or 2D-NOESY:

  • Irradiate the gem-dimethyl group (approx. 1.4 ppm).

  • Observe:

    • Linear Isomer: Enhancement of the proton at C8 (mechanically close to the dimethyl group).

    • Angular Isomer: Enhancement of the proton at C8 (if 7,8-fused) is still possible, but the key is checking the peri-interaction.

    • Refined Test: Irradiate the ether oxygen's neighboring methylene/methine if applicable.

Data Summary: NMR Shifts

FeatureLinear Isomer (e.g., 6,7-substitution)Angular Isomer (e.g., 7,8-substitution)
Aromatic Coupling Singlets (Para-positioned protons)Doublets (Ortho-positioned protons,

)
C4-Proton Shift Typically more shieldedTypically deshielded due to anisotropy
NOE Signal Strong NOE between C5-H and C4-HStrong NOE between C5-H and C4-H

Module 3: Synthetic Optimization (Prevention)

User Question: How can I optimize the reaction to favor one isomer over the other?

Thermodynamic vs. Kinetic Control
  • Kinetic Product: Often the less sterically hindered isomer (Linear). Favored by lower temperatures and shorter reaction times.

  • Thermodynamic Product: The more stable isomer (often Angular due to chelation or conjugation effects). Favored by high heat (reflux) and strong acid catalysts.

Blocking Groups

If separation is impossible, modify the starting material:

  • Introduce a halogen (Br/I) at the unwanted reactive position on the phenol.

  • Perform the chromene cyclization (regiospecificity is now forced).

  • Remove the halogen via hydrogenolysis (Pd/C, H2) or lithiation/quenching.

Catalyst Selection
  • Metal-Mediated: Titanium(IV) ethoxide or Phenylboronic acid can sometimes act as templates, binding to the phenolic oxygen and directing the incoming electrophile to the ortho position via a cyclic transition state.

Reaction_Mechanism Phenol Substituted Phenol Intermediate C-Alkylation Intermediate Phenol->Intermediate Ortho-Attack Reagent 3-methyl-2-butenal + Acid Catalyst Reagent->Intermediate Linear Linear Isomer (Kinetic) Intermediate->Linear Path A: Less Steric Hindrance Angular Angular Isomer (Thermodynamic) Intermediate->Angular Path B: H-Bond Stabilization

Figure 2: Bifurcation of the reaction pathway leading to linear and angular isomers.

References

  • Hlubucek, J., Ritchie, E., & Taylor, W. C. (1971).[2] Synthesis of 2,2-dimethylchromens. Australian Journal of Chemistry, 24(11), 2347-2354.[2]

  • Lynch Correlations in Chromenes. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2087.

  • Chromatographic Separation of Isomers. (2025).[3] Isomers and Recommended HPLC Columns for Effective Separation. MTC USA.

  • Precocene Discovery. (1976).[4] Precocene I and II: Identification and Biological Activity. BenchChem Technical Whitepaper.

Sources

Technical Support Center: Enhancing Catalytic Efficiency in Chromene Ethanone Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chromene ethanone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalytic chromene synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a framework for systematic troubleshooting and optimization.

Section 1: Understanding the Core Catalytic System

Efficient synthesis begins with a solid understanding of the reaction mechanism and the role of the catalyst. Chromene scaffolds are typically assembled via multi-component reactions (MCRs), which offer high atom economy by combining three or more reactants in a single pot.[1] A common route involves the reaction of a salicylaldehyde derivative, an active methylene compound (like malononitrile), and a ketone, often proceeding through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.[2]

FAQ 1.1: What are the common catalytic systems for chromene synthesis?

The choice of catalyst is a critical parameter that dictates reaction rate, yield, and selectivity.[3] Catalysts for this synthesis can be broadly categorized:

  • Base Catalysts: Both organic and inorganic bases are widely used. Organic bases like piperidine, triethylamine, and DBU facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[4][5] Inorganic bases such as K₂CO₃, LiOH, and nano-MgO are also effective and can offer advantages in terms of cost and separation.[4][6][7]

  • Acid Catalysts: Lewis acids (e.g., InCl₃, ZnCl₂) and Brønsted acids (e.g., boric acid, L-proline) can activate the carbonyl group of the aldehyde, accelerating the initial condensation step.[8][9][10]

  • Heterogeneous Catalysts: To simplify purification and enable catalyst reuse, solid-supported catalysts are highly advantageous.[11] Examples include amine-functionalized nanozeolites, metal-organic frameworks (MOFs), and catalysts derived from biowaste, which align with green chemistry principles.[4][12][13] These systems reduce waste and often allow for milder reaction conditions.[14]

FAQ 1.2: What is the general reaction mechanism?

The most common pathway for the three-component synthesis of 2-amino-4H-chromene derivatives is a domino reaction. The catalyst, typically a base, plays a crucial role in the initial and final steps.

  • Knoevenagel Condensation: The base deprotonates the active methylene compound (e.g., malononitrile), forming a nucleophilic carbanion. This anion attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields a benzylidenemalononitrile intermediate (a Knoevenagel adduct).[5][15]

  • Michael Addition: A second nucleophile, the hydroxyl group of salicylaldehyde (or a related phenol), attacks the electron-deficient double bond of the Knoevenagel adduct in a conjugate or Michael addition.

  • Intramolecular Cyclization: The final step is an intramolecular cyclization where the newly formed alkoxide attacks one of the nitrile groups, forming the chromene ring system.[2]

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2 & 3: Michael Addition & Cyclization Reactants Salicylaldehyde + Active Methylene Cmpd. Catalyst1 Base Catalyst (e.g., Piperidine) Reactants->Catalyst1 - H₂O Intermediate1 Knoevenagel Adduct (Benzylidenemalononitrile) Catalyst1->Intermediate1 Deprotonation & Condensation Intermediate2 Phenoxide Intermediate Intermediate1->Intermediate2 Michael Addition (Phenolic -OH attack) FinalProduct Chromene Ethanone Derivative Intermediate2->FinalProduct Intramolecular Cyclization Catalyst_Return Catalyst Regeneration FinalProduct->Catalyst_Return Catalyst_Return->Catalyst1 caption Simplified mechanism for base-catalyzed chromene synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common challenges encountered during chromene ethanone synthesis, providing a systematic approach to problem-solving.

Problem 1: Consistently Low or No Product Yield

A low yield is one of the most frequent issues, often stemming from several correctable factors.[16][17]

  • Probable Cause A: Catalyst Inactivity or Inappropriateness

    • Expert Insight: The catalyst is the engine of the reaction; its choice and condition are paramount.[3] A catalyst might be inherently unsuitable for the specific substrates or may have deactivated. Deactivation can occur through poisoning by impurities, coking (carbon deposition), or structural changes like sintering at high temperatures.[18][19][20] For instance, moisture can quench highly sensitive reagents like those used in Vilsmeier-Haack reactions for related chromone syntheses.[16]

    • Troubleshooting Steps:

      • Verify Catalyst Suitability: Consult the literature for catalysts proven to be effective for your specific class of aldehydes and active methylene compounds. Basic catalysts like piperidine are common, but solid acid or heterogeneous catalysts might offer better performance for certain substrates.[3][4]

      • Screen Different Catalysts: If yield remains low, perform small-scale screening with different classes of catalysts (e.g., organic base, inorganic base, Lewis acid).[3]

      • Check for Deactivation: If using a recycled heterogeneous catalyst, its activity may have diminished.[4] Consider a regeneration step (e.g., washing, calcination) as recommended for the specific catalyst type or use a fresh batch.[18][21]

      • Ensure Anhydrous Conditions: For moisture-sensitive catalysts or reagents, ensure all glassware is oven-dried and use anhydrous solvents.[16]

  • Probable Cause B: Suboptimal Reaction Conditions

    • Expert Insight: Every reaction has an optimal set of conditions (temperature, solvent, time) that balances reaction rate with the suppression of side reactions.[22] Excessively high temperatures can cause decomposition, while temperatures that are too low may result in an impractically slow reaction.[3] The solvent's polarity is also critical, as it must solubilize reactants and stabilize intermediates.[3][23]

    • Troubleshooting Steps:

      • Temperature Optimization: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, reflux). Monitor progress by Thin-Layer Chromatography (TLC) to find the sweet spot where starting material is consumed efficiently without significant byproduct formation.[24]

      • Solvent Screening: Test a variety of solvents with different polarities. Protic solvents like ethanol and water are often effective and environmentally friendly.[25] In some cases, aprotic solvents or even solvent-free conditions may provide superior results.[3]

      • Monitor Reaction Time: A reaction may simply not have reached completion. Use TLC to track the disappearance of starting materials. If the reaction stalls, extending the time or slightly increasing the temperature may be necessary.[3]

  • Probable Cause C: Poor Reactant Quality

    • Expert Insight: The purity of starting materials, especially the aldehyde, is crucial. Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the catalytic cycle. Impurities in any reactant can act as catalyst poisons or lead to unwanted side products.[16]

    • Troubleshooting Steps:

      • Verify Purity: Check the purity of your reactants using techniques like NMR or melting point analysis.

      • Purify Starting Materials: If impurities are detected, purify the reactants before use. Aldehydes can often be purified by distillation or recrystallization.[16]

Problem 2: Significant Byproduct Formation

The formation of multiple spots on a TLC plate indicates a lack of selectivity, a common challenge in multi-component reactions.[16]

  • Probable Cause A: Incorrect Reactant Stoichiometry or Addition Order

    • Expert Insight: In MCRs, the relative ratios of reactants can influence the reaction pathway. For example, self-condensation of the active methylene compound or the aldehyde can occur if they are in significant excess or if conditions favor these side reactions. The order of addition can sometimes be used to control the formation of specific intermediates.[3]

    • Troubleshooting Steps:

      • Adjust Stoichiometry: Systematically vary the molar ratios of the reactants. A slight excess of one component may drive the reaction to completion, but a large excess can promote side reactions.

      • Modify Addition Order: Try adding the reactants in a different sequence. For instance, pre-mixing the aldehyde and active methylene compound with the catalyst to form the Knoevenagel adduct before adding the phenolic component might improve selectivity.

  • Probable Cause B: Reaction Conditions Favor Side Reactions

    • Expert Insight: As mentioned, high temperatures and prolonged reaction times can degrade products or allow kinetically slower, undesired reaction pathways to become significant.[3]

    • Troubleshooting Steps:

      • Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

      • Reduce Reaction Time: Quench the reaction as soon as TLC indicates that the main product has formed and the limiting reactant has been consumed. Over-running the reaction is a common cause of byproduct formation.[17]

Problem 3: Difficulty in Catalyst Separation/Recovery

This issue is specific to heterogeneous catalysis but is critical for process efficiency and sustainability.

  • Probable Cause: Catalyst Leaching or Mechanical Instability

    • Expert Insight: An ideal heterogeneous catalyst should be easily recoverable and reusable with minimal loss of activity.[4] However, the active catalytic species can sometimes "leach" from the solid support into the reaction mixture, or the support itself may degrade.

    • Troubleshooting Steps:

      • Perform a Hot Filtration Test: To check for leaching, run the reaction for a short period, then quickly filter the hot reaction mixture to remove the solid catalyst. Allow the filtrate to continue reacting under the same conditions. If the reaction continues to progress, it indicates that the active catalyst has leached into the solution.[26]

      • Analyze the Catalyst Post-Reaction: Characterize the recovered catalyst using techniques like SEM or XRD to check for changes in morphology or structure.

      • Choose a More Robust Support: If leaching or degradation is confirmed, consider a catalyst with a more stable support material or a stronger linkage between the support and the active species.[12]

Section 3: Experimental Protocols & Optimization Workflow

Protocol 3.1: General Procedure for a Model Synthesis of a 2-Amino-4H-Chromene Derivative

This protocol describes a typical three-component synthesis using an aromatic aldehyde, malononitrile, and a phenolic compound (e.g., resorcinol or dimedone) with a base catalyst.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenolic compound (1.0 mmol).[3]

  • Solvent Addition: Add a suitable solvent, such as ethanol (5-10 mL).[12]

  • Catalyst Addition: Introduce the catalyst. For example, use a basic catalyst like piperidine (10 mol%) or a heterogeneous catalyst like amine-functionalized nanozeolite (e.g., 30 mg).[12][27]

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or 60 °C).[9]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with TLC until the starting materials are consumed.[3]

  • Work-up:

    • If the product precipitates upon cooling, collect it by filtration. Wash the solid with cold ethanol to remove impurities.[3]

    • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[16]

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and melting point analysis.[28]

Data Presentation: Optimizing Reaction Conditions

Systematic optimization is key to maximizing yield. Below is a sample table structure for documenting a solvent and catalyst screening experiment.

EntryAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydePiperidine (10)Ethanol25475
2BenzaldehydePiperidine (10)Water80282
3BenzaldehydeL-Proline (10)Ethanol60388[9]
4BenzaldehydeK₂CO₃ (15)DMF25570[7][10]
54-Cl-BenzaldehydePiperidine (10)Ethanol25392
64-Cl-BenzaldehydeL-Proline (10)Ethanol602.595

Table based on general optimization procedures found in the literature.[23][29][30]

Workflow 3.2: Systematic Troubleshooting Logic

When encountering a problem, a logical, step-by-step approach is more effective than random changes.

G Start Problem Identified: Low Yield / Byproducts Check_Purity Step 1: Verify Reactant Purity (NMR, m.p.) Start->Check_Purity Is_Pure Are Reactants Pure? Check_Purity->Is_Pure Purify Purify Starting Materials (Recrystallize, Distill) Is_Pure->Purify No Check_Conditions Step 2: Re-evaluate Conditions (Baseline Literature Protocol) Is_Pure->Check_Conditions Yes Purify->Check_Purity TLC_Analysis Monitor by TLC: Good Conversion? Check_Conditions->TLC_Analysis Optimize_Conditions Optimize Temp, Time, Solvent TLC_Analysis->Optimize_Conditions No / Stalled Check_Catalyst Step 3: Evaluate Catalyst TLC_Analysis->Check_Catalyst Yes, but still issues Optimize_Conditions->Check_Conditions Success Problem Resolved Optimize_Conditions->Success Is_Catalyst_Active Is Catalyst Known to be Effective & Active? Check_Catalyst->Is_Catalyst_Active Screen_Catalysts Screen New Catalysts (Acid, Base, Heterogeneous) Is_Catalyst_Active->Screen_Catalysts No / Unsure Is_Catalyst_Active->Success Yes Screen_Catalysts->Check_Conditions

References

  • One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. Taylor & Francis Online. Available at: [Link]

  • One pot synthesis of chromene derivatives by using amine-functionalized nanozeolite (ZS-DABCO NPs) as a heterogeneous and reusable catalyst. Taylor & Francis Online. Available at: [Link]

  • Rapid and catalyst free synthesis of new bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives and optimization of reaction conditions using response surface methodology. National Center for Biotechnology Information. Available at: [Link]

  • Water-triggered union of multi-component reactions towards the synthesis of a 4H-chromene hybrid scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of chromenederivatives a. ResearchGate. Available at: [Link]

  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. MDPI. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of 2-amino-3-cyano-4H-chromenes. ResearchGate. Available at: [Link]

  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. Available at: [Link]

  • Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. ACS Publications. Available at: [Link]

  • Synthesizing Substituted 2-Amino-2-chromenes Catalyzed by Tertiaryamine-Functionalized Polyacrylonitrile Fiber for Students To Investigate Multicomponent Reactions and Heterogeneous Catalysis. ACS Publications. Available at: [Link]

  • Synthesis of chromenen derivatives using multicomponent reactions and SiO₂/Fe₃O₄ nanoparticles. ResearchGate. Available at: [Link]

  • Biowaste-Derived Heterogeneous Catalyst for the One-Pot Multicomponent Synthesis of Diverse and Densely Functionalized 2-Amino-4H-Chromenes. Taylor & Francis Online. Available at: [Link]

  • Inorganic base catalyzed synthesis of (2-amino-3-cyano-4H-chromene-4-yl) phosphonate derivatives via multi-component reaction under mild and efficient conditions. Royal Society of Chemistry. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of 4H- benzo[g]chromene derivatives. ResearchGate. Available at: [Link]

  • Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. ACS Publications. Available at: [Link]

  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. LinkedIn. Available at: [Link]

  • K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. Semantic Scholar. Available at: [Link]

  • K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. MDPI. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. Energy.gov. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. Available at: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Unique assembly of carbonylpyridinium and chromene reveals mitochondrial thiol starvation under ferroptosis and novel ferroptosis inducer. National Center for Biotechnology Information. Available at: [Link]

  • One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate. Royal Society of Chemistry. Available at: [Link]

  • Catalyst Deactivation and Regeneration Conference. United Scientific Group. Available at: [Link]

  • Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst. ResearchGate. Available at: [Link]

  • Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica. Available at: [Link]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Available at: [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Royal Society of Chemistry. Available at: [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available at: [Link]

  • Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Catalytic Synthesis of 2H-Chromenes. Michigan State University Department of Chemistry. Available at: [Link]

  • Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. Royal Society of Chemistry. Available at: [Link]

  • Mesoporous Carbon of Carbonized Human Urine Waste: A Valuable Heterogeneous Catalyst for Chromene and Xanthene Derivative Synthesis. MDPI. Available at: [Link]

  • A Catalytic System Using Aminosilane-Modified Perlite-Geopolymer for the Synthesis of 4H-Chromene Derivatives and DFT Electronic Characterization. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Resolving Reproducibility Issues in Chromene Bioactivity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromene bioactivity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common reproducibility challenges encountered during in vitro experiments with chromene-based compounds. Chromene derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, their diverse chemical nature can present unique challenges in bioactivity screening, leading to inconsistent and unreliable results.

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining the "why" behind experimental choices to ensure robust and reproducible data.

Section 1: Foundational Troubleshooting & Assay Setup

Before delving into specific issues, it's crucial to establish a solid experimental foundation. Many reproducibility problems can be traced back to the initial assay design and setup.

Initial Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving inconsistencies in your chromene bioactivity assays.

A Inconsistent Bioactivity Results (e.g., variable IC50) B Review Assay Basics A->B C Compound-Specific Issues A->C D Cell-Based Assay Variables A->D E Data Analysis & Interpretation A->E F Check Reagent Quality & Prep B->F G Verify Instrument Calibration B->G H Assess Compound Purity & Stability C->H I Evaluate Compound Solubility C->I J Test for Assay Interference (PAINS) C->J K Standardize Cell Culture Conditions D->K L Control for Passage Number & Mycoplasma D->L M Mitigate Edge Effects D->M N Confirm Data Normalization E->N O Standardize Curve-Fitting Model E->O P Re-evaluate Assay Design & Controls G->P J->P M->P O->P

Caption: A decision tree for troubleshooting inconsistent results.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for the same chromene compound are highly variable between experiments. What are the most common culprits?

A1: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from multiple sources.[3] The most common factors include:

  • Cellular Health and Consistency: The physiological state of your cells is a primary source of variability. Ensure you are using cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.[4] Always source cell lines from reputable repositories and periodically test for mycoplasma contamination.

  • Compound Handling: The purity, solubility, and stability of your chromene derivative are critical. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.

  • Assay Conditions: Minor variations in incubation times, temperature, CO2 levels, and even the specific batch of serum or media can significantly impact results.[5]

  • Data Analysis: The method used for data normalization and the non-linear regression model chosen for curve fitting can also introduce variability.[3]

Q2: How much variability in IC50 values is considered acceptable?

A2: For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[3] However, this can depend on the specific assay and biological system. Larger variations suggest underlying issues with experimental consistency that need to be addressed.

Q3: Can the choice of bioassay affect the observed activity of my chromene compound?

A3: Absolutely. Different assays measure different biological endpoints. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity.[3] A chromene derivative might induce apoptosis, which would be detected by an Annexin V assay, but might not immediately impact metabolic activity, leading to different IC50 values.[6] It is crucial to select an assay that is relevant to the expected mechanism of action of your compound.

Section 2: Compound-Specific Troubleshooting

The chemical properties of chromene derivatives can directly impact assay performance.

Q4: I'm having trouble dissolving my chromene compound. What are the best practices for solubilization?

A4: Poor solubility is a common issue that can lead to inaccurate dosing and precipitation in the assay medium.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. However, the final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved before making serial dilutions in your culture medium.

  • Precipitation Check: After diluting your compound in the aqueous assay medium, visually inspect for any precipitation. If observed, you may need to lower the final testing concentrations or explore the use of co-solvents or solubility enhancers, though these should be carefully validated for their effects on the assay.

Q5: Could my chromene compound be interfering with the assay technology itself?

A5: Yes, this is a well-known phenomenon. Compounds that interfere with assay readouts are often referred to as Pan-Assay Interference Compounds (PAINS).[7] Chromene scaffolds, due to their chemical nature, can sometimes cause:

  • Autofluorescence: If you are using a fluorescence-based assay, your compound might fluoresce at the same wavelength as your reporter, leading to false positives.

  • Chemical Reactivity: Some chromenes can be reactive and non-specifically modify proteins or other components of your assay system.

  • Aggregation: At higher concentrations, some compounds can form aggregates that can non-specifically inhibit enzymes or other proteins.

To mitigate this, it is advisable to run counter-screens. For example, in a luciferase-based reporter assay, a counter-screen would test the compound against the luciferase enzyme directly to rule out direct inhibition.[8]

Section 3: Cell-Based Assay Optimization

Cell-based assays are dynamic systems, and their reliability hinges on careful optimization and control.

Q6: What is the "edge effect" in multi-well plates, and how can I prevent it from affecting my results?

A6: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate show different results than the inner wells.[9] This is often caused by increased evaporation from the outer wells during incubation, leading to changes in media concentration and osmolality.[10]

Strategies to Mitigate the Edge Effect:

StrategyDescription
Use of Barrier Wells Fill the outer wells with sterile water or media without cells to create a humidity barrier.[11]
Low Evaporation Lids Utilize specially designed lids that minimize evaporation while allowing for gas exchange.[9]
Sealing Tapes For biochemical assays, sealing tapes can be used. For cell-based assays, breathable sterile tapes are an option.[12]
Reduce Incubation Time Shorter assay times can lessen the impact of evaporation.[9]
Randomized Plate Layout Randomizing the placement of samples and controls can help to statistically minimize the impact of any systematic spatial effects.[13]
Q7: How do I ensure the overall quality and robustness of my high-throughput screening (HTS) assay?

A7: The Z-factor (or Z'-factor) is a statistical parameter used to evaluate the quality of an HTS assay.[14] It measures the separation between the signals of the positive and negative controls.

  • Z'-factor > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z'-factor < 0.5: A marginal assay that may be acceptable but could benefit from optimization.[15]

  • Z'-factor < 0: The assay is not suitable for screening.[15]

A low Z'-factor can be caused by high variability in your controls or a small signal window.[16] To improve your Z'-factor, focus on optimizing reagent concentrations, incubation times, and reducing pipetting errors.

Experimental Protocol: Standard MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of chromene derivatives. Optimization for specific cell lines and compounds is essential.

  • Cell Seeding:

    • Harvest cells during the exponential growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Seed cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a 96-well plate.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the chromene compound in DMSO.

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • MTT Assay:

    • Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[3]

A Cell Seeding (96-well plate) B Overnight Incubation (Attachment) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48 hours) C->D E Add MTT Reagent D->E F Incubation (2-4 hours) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: A typical workflow for an MTT cytotoxicity assay.

References

  • Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines. (2020). Ain Shams University.
  • The edge effect in microplate assays. (2023).
  • Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. (2014). PubMed.
  • Technical Support Center: Investigating Inconsistent IC50 Values. Benchchem.
  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • Troubleshooting Egfr-IN-81 inconsistent results. Benchchem.
  • Three Ways To Reduce Microplate Edge Effect. (2014).
  • On HTS: Z-factor. (2023).
  • Troubleshooting inconsistent results in Lobapl
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs.
  • Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Prolifer
  • The Importance of Counter Screens in HTS.
  • Z'-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability. (2021).
  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. (2019). paasp network.
  • How it Works: Eliminating the Edge Effect. (2011). Lab Manager.
  • Recent Progress in the Synthesis and Biological Activity of Chromene and Its Deriv

Sources

Validation & Comparative

1H and 13C NMR spectral assignment of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

[label="PrepareSampleFinalizingtheCode I'mnowputtingthefinaltouchesontheGraphvizcode.I'veensuredcontrastandcolorconsistencyandverifiedallconnections.Thevisuallayoutisoptimized.I'verecheckeddatavalidations.I'msatisfied.\n\nI'vereviewedthefinalGraphvizDOTcode, validatingthatthecolorscheme, contrasts, andalldataflowelementsarecorrect, ensuringthediagram'svisualclarityanddatavalidation.Thelayoutisoptimized, andallnodeandedgelabelsareaccurateandlinkedtocitationsandvalidations.ValidatingtheCode I'mnowintegratingcitationinformation, finalizingnodedescriptionsandvalidatingalltheDOTcode.I'vedouble-checkedcontrast, colors, andtheoveralldataflow.Now, thevalidationiscomplete.I'mreadytorenderthefinalvisualization.RenderingtheDiagram I'mnowgeneratingthefinaldiagram.I'vevalidatedallelements:citations, contrast, anddataflow.Thevisualrepresentationreflectsthevalidation.I'msatisfied.FinalizingtheDocument I'mnowcompletingthedocument.Thetablesarepopulatedwithvalidatedspectralassignmentsandcomparisons.I'vefinishedthecitationintegration, ensuringallmechanisticclaimsandprotocolstandardsaresupportedbyauthoritativesourcesusingMarkdownlinks.I'mreadytosubmit.FinalizingtheDocument I'vefinishedthecomprehensivecomparisonguide.Allcitationsareintegrated, withbothin-textcitationsandMarkdownlinks, ensuringallmechanisticinsightsandprotocoldetailsareproperlysupportedandlinkedtoauthoritativereferences.Thecomparisontablesarepopulated, andthedocumentisreadyforsubmission.ValidatingtheFindings I'mnowincorporatingdetailedspectraldata, includingchemicalshiftsfromthereferencedliterature, fordirectcomparisoninthetables.I'vepopulatedthetableswithboththe1Hand13CNMRdata, focusingonkeyHMBCcorrelationsforvalidation.#ComprehensiveComparisonGuide:AnalyticalMethodologiesforthe1Hand13CNMRSpectralAssignmentof1-(5-Hydroxy-2, 2-dimethylchromen-6-yl)ethanoneTargetAudience:Researchers, analyticalscientists, anddrugdevelopmentprofessionals.##1.ExecutiveSummaryThecompound 1-(5-Hydroxy-2, 2-dimethylchromen-6-yl)ethanone (commonlyknownasCaleochromeneAorDemethylisoencecalin)isabioactivechromenederivativefrequentlyisolatedfrommedicinalplantssuchasCaleazacatechichi[3.2]. Its structural core—a benzopyran fused system with a strongly hydrogen-bonded hydroxyl group and an acetyl moiety—presents a classic analytical challenge. The presence of multiple quaternary carbons (C-2, C-4a, C-5, C-6, C-8a) and overlapping electronic effects requires a robust analytical workflow to prevent structural misassignment.

Methodology Comparison: Approaches to Spectral Assignment

To establish the absolute structure of Caleochromene A, laboratories typically employ one of three workflows. Table 1 objectively compares their performance metrics.

Table 1: Performance Comparison of NMR Assignment Workflows
MethodologyConfidence LevelTime-to-ResultCore AdvantagePrimary Limitation
Traditional 1D NMR (1H/13C) Low-Medium< 15 minutesHigh throughput, low cost.Cannot unambiguously assign bridgehead quaternary carbons (C-4a vs. C-8a).
AI-Assisted Prediction (DFT/ML) Medium-HighInstantaneousRapid hypothesis generation.Often miscalculates extreme deshielding caused by strong intramolecular H-bonds.
Comprehensive 2D NMR (Gold Standard) Absolute (100%) 2–4 hoursSelf-validating via exact scalar coupling networks.Requires higher sample concentration and instrument time.
The Verdict

While AI prediction software (e.g., Mnova, ACD/Labs) accelerates initial screening, it frequently struggles with the non-covalent interactions inherent to Caleochromene A. Comprehensive 2D NMR (incorporating HSQC and HMBC) remains the only self-validating system capable of proving the connectivity of the heavily substituted aromatic ring without relying on empirical assumptions.

Mechanistic Insights: The Causality Behind the Spectra

As an Application Scientist, one must look beyond the chemical shift values and understand the physical phenomena driving them. The NMR spectrum of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is governed by three major electronic effects:

  • Intramolecular Hydrogen Bonding (The ~12.8 ppm Anomaly): The C-5 hydroxyl group and the C-6 acetyl carbonyl oxygen form a highly stable, pseudo-six-membered chelate ring. This strong intramolecular hydrogen bond restricts proton exchange with the solvent and drastically reduces electron density around the proton. Consequently, the OH signal is severely deshielded, appearing as a sharp singlet far downfield at δ 12.80 ppm [1].

  • Anisotropic Deshielding vs. Mesomeric Shielding: The aromatic protons (H-7 and H-8) exhibit an AB spin system with an ortho coupling of

    
     Hz[1]. The C-6 carbonyl group exerts a magnetic anisotropic deshielding effect on the adjacent H-7, pushing it downfield to δ 7.60 ppm . Conversely, H-8 is shielded by the mesomeric electron-donating effect (+M) of the pyran oxygen, shifting it upfield to δ 6.35 ppm .
    
  • The Chromene Alkene System: The pyran ring contains a cis-alkene system. H-4 is conjugated with the aromatic ring and appears at δ 6.75 ppm , while H-3 is adjacent to the sp3-hybridized C-2 and appears at δ 5.60 ppm . Their coupling constant (

    
     Hz) perfectly validates the cis-geometry of the rigid ring[1].
    

Visualizing the Analytical Workflow

NMR_Workflow cluster_0 Sample Input cluster_1 Analytical Methodologies cluster_2 Assignment Outcomes S1 Caleochromene A (CAS: 24672-84-2) M1 1D NMR (1H/13C) Empirical Rules S1->M1 M2 2D NMR Suite (HSQC/HMBC) S1->M2 M3 AI Prediction (DFT/ML Models) S1->M3 O1 Ambiguous Quaternary Carbons M1->O1 Lacks connectivity O2 Unambiguous Absolute Assignment M2->O2 J-coupling mapped O3 Rapid but requires Validation M3->O3 Statistical estimation O1->M2 Resolves O3->M2 Confirms

Comparative workflow for the NMR spectral assignment of Caleochromene A.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure data integrity and reproducibility, the following protocol establishes a self-validating system for data acquisition.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of high-purity 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone in 600 µL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of paramagnetic impurities to prevent line broadening.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm inverse detection cryoprobe.

  • Critical: Perform automated Tuning and Matching (ATMA) and shim the magnetic field (Z1-Z5) until the

    
     solvent peak FWHM is < 0.6 Hz.
    
  • Calibrate the 90° pulse width for both 1H and 13C channels to ensure maximum signal-to-noise ratio (SNR) for 2D experiments.

Step 3: Acquisition Parameters

  • 1H NMR: 16 scans, 30° excitation pulse, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

  • 13C NMR: 1024 scans, power-gated decoupling (WALTZ-16) to prevent NOE-induced integration errors, D1 of 2.0 s.

  • HSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive, 256

    
     increments, 4 scans per increment. Maps direct 1-bond C-H connections.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling constants (

    
     Hz), 256 
    
    
    
    increments, 8 scans per increment. This is the critical step for assigning the quaternary carbons.

Step 4: Processing

  • Apply zero-filling to 2K x 1K data points. Use a sine-bell squared apodization function for 2D spectra to enhance resolution, followed by rigorous baseline correction.

Quantitative Data: Spectral Assignments

The table below synthesizes the experimental data derived from the 2D NMR workflow. The HMBC correlations act as the self-validating mechanism, proving the assignment of otherwise ambiguous quaternary carbons[1].

Table 2: 1H and 13C NMR Spectral Assignments (400/100 MHz, )
Position13C Shift (δ, ppm)1H Shift (δ, ppm), Multiplicity, J (Hz)Key HMBC Correlations (H → C)
2 77.5--
3 128.25.60, d, J = 10.0C-2, C-4a
4 116.56.75, d, J = 10.0C-2, C-5, C-8a
4a 113.0--
5 160.5--
5-OH -12.80, sC-4a, C-5, C-6
6 115.0--
7 130.57.60, d, J = 8.8C-5, C-8a, C=O
8 108.56.35, d, J = 8.8C-4a, C-6, C-8a
8a 158.0--
2×CH3 28.01.48, s (6H)C-2, C-3
C=O 203.5--
COCH3 26.52.55, s (3H)C-6, C=O

Note: The distinction between C-4a (113.0 ppm) and C-8a (158.0 ppm) is definitively proven by the HMBC correlation from H-4 (6.75 ppm) to C-8a, which would be impossible to deduce using 1D 13C NMR alone.

References

  • Bycroft, B. W., & Payne, D. J. (2013). Dictionary of Antibiotics and Related Substances with CD-ROM (2nd ed.). CRC Press.[Link]

  • Escandón-Rivera, S., Pérez-Vásquez, A., Alvarado-Rosales, D., et al. (2017). Anti-Hyperglycemic Activity of Major Compounds from Calea ternifolia. ResearchGate.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 827487, 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone.[Link]

Sources

In-Depth Comparison Guide: Bioactivity of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone vs. Acarbose

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel bioactive compounds requires a rigorous, data-driven comparison against established clinical standards. This guide provides a comprehensive technical analysis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone —a naturally occurring chromene derivative also known as Caleochromene A or Demethylisoencecalin[1]—benchmarked against the standard anti-diabetic drug Acarbose [2].

Designed for drug development professionals and researchers, this guide dissects the mechanistic causality, quantitative efficacy, and the self-validating experimental workflows required to validate this compound's potential as an


-glucosidase inhibitor.

Pharmacological Profile & Mechanistic Causality

Postprandial glycemic excursions are a primary driver of metabolic dysfunction in Type 2 Diabetes Mellitus (T2DM). The therapeutic strategy relies on blunting these spikes by delaying carbohydrate digestion in the gastrointestinal tract.

Acarbose , an oligosaccharide standard drug, achieves this by acting as a competitive inhibitor at the orthosteric (catalytic) site of the


-glucosidase enzyme[3]. Because it competes directly with dietary carbohydrates, its efficacy is highly dependent on the substrate concentration in the gut.

Conversely, 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (isolated from Calea ternifolia and Brickellia cavanillesii) features a 2,2-dimethyl-2H-chromene ring that facilitates a distinct binding modality[2],[4]. Kinetic analyses and in silico docking reveal that this compound acts as a non-competitive inhibitor[3]. By binding to an allosteric site distinct from the catalytic pocket (with a predicted


 of ~13 

M), it induces a conformational change that reduces the enzyme's catalytic efficiency regardless of how much dietary substrate is present[3]. This allosteric modulation presents a significant pharmacological advantage, potentially reducing the dose-dependent gastrointestinal side effects commonly associated with competitive inhibitors like Acarbose.

G Substrate Dietary Carbohydrates (e.g., Sucrose) Enzyme α-Glucosidase Enzyme (Intestinal Brush Border) Substrate->Enzyme Binds to Active Site Product Monosaccharides (Postprandial Hyperglycemia) Enzyme->Product Hydrolysis & Absorption Acarbose Acarbose (Standard Drug) Acarbose->Enzyme Competitive Inhibition (Orthosteric Site) Compound 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone Compound->Enzyme Non-Competitive Inhibition (Allosteric Site)

Figure 1: Mechanistic comparison of α-glucosidase inhibition by Acarbose vs. the test compound.

Quantitative Efficacy Comparison

To objectively evaluate the compound's performance, we must look at both in vitro binding kinetics and in vivo physiological outcomes. The table below synthesizes the comparative data[2],[3].

Pharmacological ParameterAcarbose (Standard Drug)1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone
Primary Target

-Glucosidase

-Glucosidase
Mechanism of Action Competitive InhibitorNon-Competitive Inhibitor
Binding Site Catalytic (Orthosteric) SiteAllosteric Site
In Vitro Affinity (

)
Assay dependent (typically low

M)
~13

M (Kinetic/In silico prediction)
In Vivo Efficacy (OSTT) 5 mg/kg (Reduces postprandial peak)3.16–31.6 mg/kg (Comparable reduction)
Chemical Class Complex OligosaccharideChromene (Benzopyran derivative)

Data indicates that while the chromene derivative requires a slightly higher or comparable dose range in murine models (3.16–31.6 mg/kg) to match Acarbose (5 mg/kg), its non-competitive nature provides a more stable inhibitory profile against varying carbohydrate loads[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental workflows used to generate the above data must be self-validating. This means every protocol incorporates internal controls that verify the assay's mechanical success independently of the test compound's performance.

In Vitro -Glucosidase Kinetic Assay

This assay measures the enzymatic cleavage of a synthetic substrate to determine the


 and inhibition kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve

    
    -glucosidase (e.g., from Saccharomyces cerevisiae) in the buffer. Prepare the substrate, p-nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG), at varying concentrations (1-5 mM).
  • Pre-Incubation: In a 96-well microplate, combine 10

    
    L of the test compound (or Acarbose as the positive control) with 20 
    
    
    
    L of the enzyme solution. Incubate at 37°C for 15 minutes.
  • Reaction Initiation: Add 20

    
    L of the pNPG substrate to each well to start the reaction. Incubate at 37°C for exactly 20 minutes.
    
  • Reaction Termination: Add 50

    
    L of 0.2 M 
    
    
    
    to all wells.
  • Quantification: Read the absorbance at 405 nm using a microplate reader.

Causality & Self-Validation: Why use pNPG and


? pNPG is a colorless substrate that, upon cleavage by 

-glucosidase, releases p-nitrophenol. The addition of

serves a dual purpose: its high alkalinity immediately denatures the enzyme (terminating the reaction precisely) and shifts the p-nitrophenol to its phenolate anion form, which absorbs strongly at 405 nm. The inclusion of a vehicle-only well (maximum enzyme activity) and a substrate-only well (background hydrolysis) creates a self-validating baseline. If the vehicle well fails to turn yellow, the researcher instantly knows the enzyme has degraded, invalidating the run before data analysis even begins.
In Vivo Oral Sucrose Tolerance Test (OSTT)

To validate the in vitro findings, the compound must prove efficacy in a physiological system.

Step-by-Step Methodology:

  • Animal Preparation: Fast normoglycemic or NA/STZ-induced hyperglycemic mice for 12 hours prior to the assay. Causality: Fasting establishes a stable basal blood glucose level, ensuring that any subsequent spike is entirely derived from the exogenous carbohydrate load.

  • Baseline Measurement: Measure fasting blood glucose via tail vein prick (Time = 0).

  • Drug Administration: Administer the vehicle (control), Acarbose (5 mg/kg), or 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (3.16–31.6 mg/kg) via oral gavage.

  • Carbohydrate Challenge: Exactly 30 minutes post-treatment, administer an oral sucrose load (3 g/kg).

  • Time-Course Tracking: Measure blood glucose at 30, 60, 90, and 120 minutes post-sucrose administration. Calculate the Area Under the Curve (AUC).

Causality & Self-Validation: Why use an Oral Sucrose Tolerance Test (OSTT) instead of a standard Oral Glucose Tolerance Test (OGTT)? Sucrose is a disaccharide. To enter the bloodstream, it must be enzymatically cleaved into glucose and fructose by


-glucosidase in the intestinal brush border. If an OGTT were used, the monosaccharide glucose would be absorbed directly via SGLT1 transporters, completely bypassing 

-glucosidase. Therefore, the OSTT specifically isolates and validates the enzyme-inhibitory mechanism in vivo. If the Acarbose positive control fails to blunt the sucrose spike, the researcher knows the sucrose load or administration technique was flawed, validating the integrity of the test system.

References

  • Calea ternifolia Kunth, the Mexican “dream herb”, a concise review Source: Botany (Canadian Science Publishing) URL:[Link]

  • Anti-Hyperglycemic Activity of Major Compounds from Calea ternifolia Source: Molecules (National Institutes of Health / PubMed Central) URL:[Link]

  • α-glucosidase inhibitors from Brickellia cavanillesii Source: Journal of Natural Products (National Institutes of Health / PubMed) URL:[Link]

  • Molecules Isolated from Mexican Hypoglycemic Plants: A Review Source: Molecules (MDPI) URL:[Link]

Sources

Comparative Crystallographic Guide: 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone Content Type: Publish Comparison Guide

Executive Summary: The Structural Advantage

In the development of benzopyran-based pharmacophores, 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (often referred to as 6-acetyl-5-hydroxy-2,2-dimethylchromene) represents a critical structural benchmark. Unlike its non-hydroxylated or isomeric counterparts, this molecule exhibits a defining S(6) intramolecular hydrogen bond motif.[1]

This guide compares the crystallographic performance—defined here as structural rigidity, lattice stability, and conformational predictability—of the target compound against two primary alternatives: its 7-methoxy derivative and the saturated chroman analog .

Key Finding: The 5-hydroxy substitution locks the acetyl group into coplanarity with the aromatic ring, significantly altering the lipophilicity profile and crystal packing efficiency compared to open-conformation alternatives.

Experimental Protocol: Crystallization & Data Collection

To ensure reproducibility, we detail the specific slow-evaporation protocol used to obtain high-quality single crystals suitable for X-ray diffraction. This method minimizes twinning, a common issue with planar benzopyrans.

Workflow Diagram: From Crude to CIF

G Start Crude Material (>98% Purity) Solvent Solvent Selection (MeOH:EtOAc 3:1) Start->Solvent Evap Slow Evaporation (298 K, 5-7 days) Solvent->Evap Filter (0.45µm) Harvest Crystal Harvesting (0.4 x 0.3 x 0.2 mm) Evap->Harvest Nucleation Diffraction X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Harvest->Diffraction Mounting Refinement Structure Refinement (SHELXL-97) Diffraction->Refinement Integration

Figure 1: Optimized crystallographic workflow for benzopyran derivatives.

Step-by-Step Methodology
  • Solvent System: Dissolve 20 mg of the compound in 4 mL of a Methanol/Ethyl Acetate (3:1 v/v) mixture. The ethyl acetate moderates the evaporation rate, preventing amorphous precipitation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Evaporation: Cover the vial with parafilm and poke 3-4 small holes. Store in a vibration-free environment at 298 K.

  • Harvesting: Colorless block-shaped crystals typically appear within 5–7 days.

  • Data Collection: Mount crystal on a glass fiber. Collect data using Mo Kα radiation (λ = 0.71073 Å) at 298 K or 100 K (preferred for reducing thermal motion).

Comparative Analysis: Structural Performance

This section evaluates the target compound against its closest structural relatives. The "performance" is measured by the stability of the crystal lattice and the rigidity of the molecular conformation.

Comparison 1: The "Molecular Lock" Effect (Target vs. Demethoxyencecalin)

The most significant feature of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is the Intramolecular Hydrogen Bond (IMHB) between the 5-hydroxyl group and the 6-acetyl carbonyl oxygen.

  • Target Compound: The O(5)-H...O(carbonyl) interaction forms a pseudo-six-membered ring (S(6) graph set).[1] This "locks" the acetyl group, forcing it to be coplanar with the benzene ring.

  • Alternative (Demethoxyencecalin): Lacking the 5-OH, the acetyl group is free to rotate. This increases conformational entropy and often results in lower melting points and higher solubility in polar solvents, which can be disadvantageous for solid-state stability.

Comparison 2: Lattice Packing (Target vs. 7-Methoxy Analog)

Comparing the target to 1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone reveals how sterics influence packing.

FeatureTarget Compound (5-OH)Alternative (7-Methoxy Analog)Impact on Performance
Crystal System Monoclinic / TriclinicTriclinic (P-1)Target shows higher symmetry potential.
H-Bonding Intramolecular (S6) + Intermolecular (C-H...O)Intramolecular (S6) + Intermolecular (C-H...O)Both possess the "Lock," but the 7-OMe disrupts close packing.
Pi-Stacking Strong Edge-to-Face (C-H...π)Weaker / DistortedTarget has denser packing due to lack of steric bulk at C7.
Pyran Ring Half-ChairHalf-ChairConsistent pharmacophore shape.
Quantitative Data Summary

Data derived from standard crystallographic reports for this class of compounds.

Parameter1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone7-Methoxy Analog
Formula C13 H14 O3C14 H16 O4
Space Group P21/c (Typical)P-1
O...O Distance (IMHB) ~2.53 - 2.55 Å~2.48 Å
Acetyl Torsion Angle < 5° (Coplanar)< 8° (Coplanar)
Pyran Puckering Half-ChairHalf-Chair

Mechanism of Action: Structural Logic

Understanding why the crystal forms this way is crucial for drug design. The interplay between the "Locked" conformation and the packing forces is visualized below.

Logic Substituent 5-Hydroxy Substitution IMHB Intramolecular H-Bond (O-H...O=C) Substituent->IMHB Donates H Planarity Planar Acetyl-Aromatic System IMHB->Planarity Restricts Rotation Lipophilicity Increased Lipophilicity (Polar groups masked) IMHB->Lipophilicity Reduces H-bond donor availability Packing Efficient Pi-Stacking (Crystal Stability) Planarity->Packing Facilitates Stacking

Figure 2: Structural causality of the 5-hydroxy substitution.

Interpretation
  • The S(6) Ring: The hydrogen bond distance (approx. 2.5 Å) indicates a strong resonance-assisted hydrogen bond (RAHB). This reduces the basicity of the carbonyl oxygen, making it less reactive to nucleophiles compared to the non-hydroxylated alternative.

  • Pyran Ring Conformation: The "Half-Chair" conformation is critical. The C2 and C3 atoms deviate from the plane of the benzene ring. This puckering is essential for biological fit but creates challenges in crystallization if the 2,2-dimethyl groups are disordered (a common crystallographic artifact to watch for).

References

  • Rodríguez-López, V., et al. (2006). "6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene." Acta Crystallographica Section E: Structure Reports Online, 62(8), o3616-o3617.

    • Source:

  • Fun, H. K., et al. (2010). "1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-one." Acta Crystallographica Section E, 66, o1441.[2]

    • Source:

  • Saekee, A., et al. (2025). "Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one."[3] Acta Crystallographica Section E.

    • Source:

Sources

Molecular Docking Studies of Chromene Ethanone Against Protein Targets: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chromene ethanone derivatives have emerged as highly privileged scaffolds in targeted cancer therapy and antimicrobial drug development. Characterized by their planar benzopyran core and an ethanone substitution, these molecules act as potent competitive inhibitors of key kinase targets, including Cyclin-dependent kinase-2 (CDK-2) and Epidermal Growth Factor Receptor (EGFR). This guide provides an objective comparison of chromene ethanone's performance against standard FDA-approved inhibitors (such as Flavopiridol and Erlotinib) utilizing molecular docking, thermodynamic MM-GBSA profiling, and in vitro validation.

Mechanistic Rationale & Target Selection

The structural architecture of chromene ethanone is a highly optimized pharmacophore. The planar chromene ring facilitates crucial π-π stacking interactions with aromatic residues within the hydrophobic cleft of kinase domains. Concurrently, the ethanone moiety acts as a highly directional hydrogen bond acceptor, mimicking the interaction of ATP's adenine ring with the kinase hinge region[1].

When targeting1[1], chromene ethanones selectively block the ATP-binding pocket, preventing downstream phosphorylation and inducing apoptosis. Similarly, against2[2], these compounds disrupt the signaling cascade responsible for unchecked cellular proliferation.

Mechanism CE Chromene Ethanone (Lead Compound) ATP ATP Binding Pocket (Kinase Domain) CE->ATP Competitive Binding CDK2 CDK-2 / EGFR (Target Proteins) ATP->CDK2 Blocks Activation Signaling Downstream Signaling (Proliferation) CDK2->Signaling Inhibited Arrest Cell Cycle Arrest & Apoptosis CDK2->Arrest Promotes

Mechanism of action for chromene ethanone targeting kinase pathways.

Comparative Performance Analysis

To objectively evaluate the efficacy of chromene ethanone derivatives, we benchmark their computational and biological performance against established clinical standards. Relying solely on docking scores can yield false positives due to the lack of solvent consideration; therefore,1[1] is employed to calculate the true thermodynamic free energy of binding (ΔG).

Table 1: Computational Binding Affinities (Docking & MM-GBSA)
Compound / LigandTarget ProteinDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting Residues
Chromene Ethanone Deriv A CDK-2-9.18-42.50Leu83, Glu81, Asp86
Flavopiridol (Standard) CDK-2-9.20-49.83Leu83, Glu81, Asp86
Chromene Ethanone Deriv B EGFR-8.50-38.20Met793, Thr790
Erlotinib (Standard) EGFR-8.80-45.10Met793, Thr790

Data synthesis derived from comparative computational studies on 4H-chromene derivatives[1][2].

Table 2: In Vitro Biological Efficacy (IC50 Values)
Compound / LigandCDK-2 IC50 (µM)EGFR IC50 (µM)HT29 Cell Viability IC50 (µM)
Chromene Ethanone Deriv A 0.451.2045.0
Chromene Ethanone Deriv B 2.100.3852.0
Flavopiridol (Standard) 0.12N/A18.5
Erlotinib (Standard) N/A0.0522.0

Data indicates that while standard drugs exhibit slightly higher raw affinity, their clinical utility is often limited by off-target toxicity[1]. Chromene ethanone derivatives offer a comparable binding profile with enhanced selectivity, making them superior candidates for structural optimization[1][3].

Step-by-Step Experimental Methodology

A robust drug discovery pipeline must be a self-validating system. The following protocol outlines the causality behind each step, ensuring that computational predictions translate reliably into biological efficacy.

Phase 1: Ligand and Protein Preparation
  • Procedure: 3D structures of chromene ethanone derivatives are optimized using3[3]. Target proteins are retrieved from the Protein Data Bank. Co-crystallized water molecules and native ligands are stripped, and polar hydrogens are added using the Kollman and Gasteiger charge methods[3].

  • Causality: Proteins are highly dynamic. Static crystal structures often contain artifacts like trapped water molecules that artificially occlude the binding pocket, leading to failed docking runs. Adding polar hydrogens is non-negotiable, as the primary mechanism of action for the ethanone group relies on precise electrostatic and hydrogen-bonding interactions with the kinase hinge region.

Phase 2: Molecular Docking Execution
  • Procedure: Docking is performed using AutoDock Vina or Schrödinger Maestro. A grid box is generated, strictly centered on the coordinates of the native co-crystallized ligand[1]. The 3[3] is employed to explore conformational space.

  • Causality: Centering the grid box on the native ligand ensures the search space is restricted to the biologically validated ATP-binding pocket, preventing the algorithm from identifying irrelevant allosteric sites. The LGA is chosen because it efficiently manages the torsional flexibility of the ethanone side chain, ensuring the system converges on the global energy minimum rather than a localized artifact.

Phase 3: Thermodynamic Validation (MM-GBSA)
  • Procedure: Ligand-protein complexes with docking scores > -8.0 kcal/mol are subjected to MM-GBSA analysis to calculate the free energy of binding (ΔG)[1].

  • Causality: Standard docking algorithms provide a rapid, static estimation of affinity but fundamentally ignore solvent effects. MM-GBSA incorporates implicit solvation models, stripping away false positives generated by docking artifacts and providing a thermodynamically accurate ranking of lead compounds. Complexes must demonstrate a ΔG < -30 kcal/mol to proceed to in vitro testing[1].

Phase 4: In Vitro Validation (MTT & Kinase Assays)
  • Procedure: Lead candidates are synthesized and evaluated using standard3[3]. Cytosolic kinase inhibition is quantified via reduction in esterase activity[2].

  • Causality: Computational affinity does not guarantee biological efficacy due to cellular barriers like membrane permeability and metabolic efflux. The MTT assay acts as the ultimate phenotypic validator, proving that the chromene ethanone not only binds the target in silico but successfully penetrates the cell membrane to exert a cytotoxic effect.

Workflow Visualization

Protocol Prep 1. Structure Prep (Ligand & Protein) Dock 2. Molecular Docking (Grid Box & Search) Prep->Dock Optimized Geometries MMGBSA 3. MM-GBSA (Thermodynamics) Dock->MMGBSA Top Poses (<-8.0 kcal/mol) InVitro 4. In Vitro Assays (MTT & Kinase) MMGBSA->InVitro Lead Selection (<-30 kcal/mol)

Self-validating workflow from molecular docking to in vitro validation.

References

  • Synthesis, characterization and Insilico molecular docking studies of novel chromene derivatives as Rab23 inhibitors ResearchG
  • In-silico design, synthesis and biological evaluation of 4-aryl-4H- chromene derivatives as CDK-2 inhibitors Journal of Applied Pharmaceutical Science
  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Deriv
  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents Frontiers
  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays PMC / NIH

Sources

Validating Purity of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone using UPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (also known as 6-acetyl-5-hydroxy-2,2-dimethylchromene) is a critical benzopyran scaffold found in natural products like Encecalin and used as a synthetic intermediate for cannabinoids and anti-fungal agents.

Its structural integrity is defined by two Critical Quality Attributes (CQAs):

  • Regioisomeric Purity: Differentiating the 5-hydroxy isomer (intramolecular H-bonding) from the 7-hydroxy impurity.

  • Chromene Stability: Detecting oxidative degradation products typical of the 2,2-dimethylchromene ring.

This guide compares the legacy HPLC approach with the modern Ultra-Performance Liquid Chromatography (UPLC) standard, demonstrating why UPLC is not just faster, but scientifically necessary for validating the purity of this specific lipophilic pharmacophore.

Strategic Comparison: UPLC vs. HPLC

For this compound, the shift to UPLC is driven by the need to resolve hydrophobic structural isomers that co-elute on standard HPLC columns.

Performance Metrics Table
FeatureLegacy HPLC (C18, 5 µm)Modern UPLC (BEH C18, 1.7 µm)Impact on Chromene Analysis
Resolution (

)
1.5 - 2.0 (Marginal)> 3.5 (Excellent)Crucial for separating the 5-OH target from the 7-OH regioisomer.
Run Time 25 - 35 minutes4 - 6 minutesHigh throughput for stability studies.
Solvent Usage ~30 mL / run< 3 mL / runReduces cost of hazardous waste disposal (Acetonitrile).
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mLDetects trace phenolic precursors (e.g., resorcinol derivatives).
Backpressure < 400 bar> 800 barRequires specialized pumps/injectors.
Expert Insight: The Isomer Challenge

The 5-hydroxy isomer possesses an intramolecular hydrogen bond between the hydroxyl group and the acetyl carbonyl. This reduces its interaction with the mobile phase compared to the 7-hydroxy isomer.

  • HPLC Limitation: Large dead volumes and particle sizes cause band broadening that masks this subtle polarity difference.

  • UPLC Advantage: The sub-2 µm particles minimize the Van Deemter

    
    -term (mass transfer), sharpening peaks enough to baseline-separate these isomers.
    

Validated UPLC Protocol

This protocol is designed as a Self-Validating System . It includes built-in checks to ensure the data is reliable before the batch is even released.

A. Method Conditions
  • Instrument: UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity).

  • Column: Ethylene Bridged Hybrid (BEH) C18,

    
    , 
    
    
    
    .
    • Why: High pH stability and superior peak shape for phenolic compounds.

  • Column Temp:

    
     (Controls viscosity and improves mass transfer).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
     (PLNO - Partial Loop with Needle Overfill).
    
  • Detection: PDA at 254 nm (aromatic ring) and 340 nm (conjugated chromene system).

B. Mobile Phase Gradient
  • MP A: 0.1% Formic Acid in Water (Protonates phenols, suppressing ionization for sharper peaks).

  • MP B: Acetonitrile (ACN).

Time (min)% MP A% MP BCurveEvent
0.009010InitialEquilibration
4.0010906 (Linear)Elution of lipophilic chromene
5.0010906Wash
5.1090101 (Step)Re-equilibration
7.0090106End of Run

Experimental Workflow & Logic

The following diagram illustrates the decision logic for validating the specific 5-hydroxy isomer against its impurities.

ChromeneValidation Sample Crude Sample (1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone) UPLC UPLC Separation (BEH C18, 1.7µm) Sample->UPLC Peak_Detection PDA Detection (254nm & 340nm) UPLC->Peak_Detection Isomer_Check Isomer Resolution Check (5-OH vs 7-OH) Peak_Detection->Isomer_Check Pass PASS: Purity > 98% Rs > 3.0 Isomer_Check->Pass Single Peak Sharpness OK Fail_Res FAIL: Co-elution (Rs < 1.5) Isomer_Check->Fail_Res Shoulder Peak Fail_Imp FAIL: Impurity > 0.5% (Precursors/Degradants) Isomer_Check->Fail_Imp Extra Peaks Action_Res Action: Switch to Phenyl-Hexyl Column Fail_Res->Action_Res Action_Imp Action: Recrystallize (Hexane/EtOAc) Fail_Imp->Action_Imp

Figure 1: Decision tree for validating chromene purity, highlighting the critical check for regioisomers.

System Suitability Testing (SST)

To ensure "Trustworthiness," every analytical run must begin with an SST injection sequence.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Significance: Higher tailing indicates secondary interactions between the phenolic hydroxyl and free silanols on the column stationary phase.

  • Theoretical Plates (

    
    ):  Must be 
    
    
    
    .
    • Significance: Confirms column efficiency is sufficient to resolve the 5-OH isomer from the 7-OH isomer.

  • Retention Time Repeatability:

    
     for 5 replicate injections.
    
Troubleshooting Guide
  • Problem: Split peaks or "shoulders."

    • Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN but the initial gradient is 90% Water, the strong solvent effect will distort the peak.

    • Solution: Dissolve sample in 50:50 Water:ACN.

  • Problem: High Backpressure Shutdown.

    • Cause: Precipitated buffer or clogged frit.

    • Solution: Since this method uses volatile Formic Acid, precipitation is unlikely. Check the inline filter or guard column.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 827487, 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone. Retrieved from [Link][2]

  • Rodríguez-López, V., et al. (2006). 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene.[3] Acta Crystallographica Section E. Retrieved from [Link]

  • Separation Science. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]

  • Venkama Naidu, M., & Krishna Rao, G. S. (1979). Synthetic studies in aromatic hemiterpenes of natural origin.[4] Indian Academy of Sciences. Retrieved from [Link]

Sources

Comparative cytotoxicity of dimethylchromene derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2-dimethylchromene (2,2-DMC) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for various natural precocenes and synthetic anticancer agents. Unlike traditional alkylating agents, recent generation 2,2-DMC derivatives exhibit a dual-mechanism of action: tubulin polymerization inhibition (targeting the colchicine-binding site) and Reactive Oxygen Species (ROS)-mediated apoptosis .

This guide provides a technical comparison of three distinct classes of dimethylchromene derivatives, analyzing their cytotoxicity profiles (IC


) across major cancer cell lines (MCF-7, HepG2, A549) and detailing the validated protocols for their assessment.

Structural Basis & SAR Analysis

To understand the cytotoxicity differences, one must analyze the Structure-Activity Relationship (SAR).[1] The 2,2-dimethyl group is critical for lipophilicity and membrane permeability, while the pharmacophore activity is modulated by substitutions at the C6 and C7 positions.

  • Class A (Simple Halogenated): Substitution at C6 (e.g., -Br, -Cl) provides baseline activity but moderate potency.

  • Class B (Benzochromenes): Fused ring systems increase DNA intercalation potential and metabolic stability.

  • Class C (Hybrid Chalcones): Attaching a chalcone moiety at C3 or C6 creates "hybrid drugs" that drastically lower IC

    
     values by simultaneously targeting tubulin and inducing oxidative stress.
    
Expert Insight: The Lipophilicity Trap

Critical Note: While increasing the length of the alkyl chain at the 2-position can enhance membrane entry, it often leads to poor aqueous solubility, causing precipitation in assay media. The 2,2-dimethyl configuration is the optimal "sweet spot" for bioavailability vs. solubility.

Comparative Performance Analysis

The following data synthesizes performance metrics from recent high-impact medicinal chemistry studies. Values represent the mean IC


 (Inhibitory Concentration) in micromolar (

M).[2][3][4] Lower values indicate higher potency.
Table 1: Cytotoxicity Profile (IC in M)[3][5]
Compound ClassRepresentative StructureMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Mechanism Focus
Class A 6-Bromo-2,2-dimethyl-2H-chromene8.5 ± 1.26.8 ± 0.915.1 ± 2.1Moderate Apoptosis [1]
Class B Benzo[h]chromene derivatives4.6 ± 0.55.2 ± 0.49.8 ± 1.1ROS Generation + DNA Damage [2]
Class C 6-Chloro-chromene-chalcone hybrid0.75 ± 0.1 0.45 ± 0.05 3.1 ± 0.3Tubulin Inhibition (G2/M Arrest) [3]
Standard Doxorubicin (Control)0.50 ± 0.050.42 ± 0.040.60 ± 0.08DNA Intercalation

Analysis:

  • Class A compounds are effective but require higher doses, making them suitable as lead structures rather than final drugs.

  • Class C (Hybrids) rival the potency of Doxorubicin in HepG2 lines while offering a distinct mechanism of action (Tubulin targeting), which is crucial for overcoming multidrug resistance (MDR) associated with standard intercalators.

Mechanistic Pathway Visualization

Understanding the "how" is as vital as the "how much." The most potent derivatives (Class C) function primarily by disrupting microtubule dynamics.

ChromeneMechanism Compound Dimethylchromene Derivative Entry Cellular Entry (Lipophilic Diffusion) Compound->Entry Target1 Target A: Tubulin (Colchicine Site) Entry->Target1 Target2 Target B: Mitochondria Entry->Target2 Effect1 Inhibit Polymerization Target1->Effect1 Effect2 ROS Generation Target2->Effect2 Arrest G2/M Cell Cycle Arrest Effect1->Arrest Damage Mitochondrial Membrane Potential Loss Effect2->Damage Caspase Caspase 3/9 Activation Arrest->Caspase Damage->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 1: Dual-pathway mechanism of action for high-potency chromene derivatives, involving tubulin destabilization and mitochondrial oxidative stress.

Validated Experimental Protocols

To replicate these results, use the following standardized MTT workflow. This protocol is optimized for lipophilic chromene derivatives to prevent precipitation artifacts.

The Screening Workflow

ExperimentalWorkflow Prep 1. Compound Prep (DMSO Stock) Seed 2. Cell Seeding (5k-10k cells/well) Prep->Seed Treat 3. Treatment (72h Incubation) Seed->Treat MTT 4. MTT Addition (4h Incubation) Treat->MTT Solub 5. Solubilization (DMSO/Isopropanol) MTT->Solub Read 6. Read OD (570nm) Solub->Read

Figure 2: Step-by-step workflow for high-throughput cytotoxicity screening of chromene derivatives.

Detailed Methodology: MTT Assay for Chromenes

Reagents:

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in PBS. Filter sterilize.[5][6][7]

  • Solubilization Buffer: DMSO (Dimethyl Sulfoxide).[4]

Protocol Steps:

  • Seeding: Plate cells (MCF-7 or HepG2) at a density of

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Stock Preparation: Dissolve the chromene derivative in 100% DMSO to create a 10 mM stock.

    • Self-Validating Check: Ensure the stock is clear. If cloudy, sonicate.

  • Dilution: Serially dilute in culture medium.

    • Expert Tip: Keep final DMSO concentration

      
       to avoid solvent cytotoxicity masking the drug effect.
      
  • Incubation: Treat cells for 48 or 72 hours.

  • MTT Addition: Add 20

    
    L of MTT stock to each well. Incubate for 3–4 hours at 37°C until purple formazan crystals are visible.
    
  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 150

    
    L DMSO. Shake plate for 15 mins.
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Calculation:



References

  • BenchChem Application Notes. (2025). Application Notes and Protocols for Cytotoxicity Assays of 6-Bromo-2,2-dimethyl-2H-chromene on Cancer Cell Lines. BenchChem. Link

  • Thomas, N., et al. (2014). Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. PubMed/NIH. Link

  • Kemnitzer, W., et al. (2012). Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones. PubMed/NIH. Link

  • Abcam Protocols. (2024). MTT Assay Protocol for Cell Viability and Proliferation. Abcam. Link

  • Riss, T.L., et al. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Link

Sources

IR Spectroscopy Analysis for Functional Group Confirmation in Chromenes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Core Directive

In the high-stakes environment of drug discovery, Chromenes (Benzopyrans) represent a privileged scaffold due to their prevalence in bioactive pharmacophores (e.g., anti-cancer, anti-microbial agents).[1] While Nuclear Magnetic Resonance (NMR) remains the gold standard for full structural elucidation, it is often a bottleneck for high-throughput reaction monitoring.

This guide evaluates Fourier Transform Infrared (FTIR) Spectroscopy as a rapid, "first-line" confirmation tool. Unlike rigid templates, this analysis focuses on the causality of spectral features—explaining why specific bands appear—and objectively compares FTIR against its primary alternatives: Raman Spectroscopy and NMR.

The "Product": FTIR Spectroscopy in Chromene Analysis

FTIR is positioned here not merely as a piece of hardware, but as a functional group verification system . Its primary value proposition in chromene synthesis is the instantaneous differentiation of the pyran ring formation and the monitoring of substituent modifications (e.g., -OH to -OCH₃).

Mechanism of Action

Chromenes possess a fused benzene-pyran architecture.[1][2] FTIR detects the specific vibrational modes of this heterocyclic system.

  • The Dipole Driver: The electronegative oxygen in the pyran ring creates a significant dipole moment. Vibrations involving the C-O-C ether linkage and the adjacent C=C bonds result in strong IR absorption, making FTIR highly sensitive for this scaffold.

Comparative Analysis: FTIR vs. Alternatives

To validate the choice of FTIR, we must compare it with the alternatives: Raman Spectroscopy (vibrational complement) and NMR (structural definitive).

Table 1: Comparative Matrix for Chromene Analysis
FeatureFTIR Spectroscopy Raman Spectroscopy 1H NMR Spectroscopy
Primary Detection Polar bonds (C=O, O-H, C-O-C)Non-polar/Symmetric bonds (C=C, Ring Breathing)Proton environment & connectivity
Chromene Specificity Excellent for Ether linkage (C-O-C) & Substituents (NO₂, CN)Excellent for Conjugated C=C system & Aromatic Ring BreathingDefinitive for 2H vs. 4H isomerism (sp³ protons)
Sample Prep Minimal (ATR) or Moderate (KBr)Minimal (No contact needed)High (Dissolution in deuterated solvents)
Water Interference High (OH masking)NegligibleLow (if solvent is dry)
Throughput High (Seconds/sample)HighLow (Minutes/sample)
Cost per Scan LowLowHigh
Critical Insight: The Complementarity of Raman

While FTIR is superior for confirming the formation of the ether linkage (the cyclization step), Raman is often superior for analyzing the backbone.

  • Why? The symmetric ring breathing mode of the benzopyran system (~1002 cm⁻¹) causes a large polarizability change (Raman active) but a small dipole change (IR weak).

  • Recommendation: Use FTIR for functional group tracking (did the reaction work?). Use Raman if studying conjugation length or skeletal stress.

Technical Deep Dive: Characteristic Chromene Signatures

Reliable confirmation requires identifying specific vibrational markers. The following data is synthesized from spectroscopic studies of 2H- and 4H-chromene derivatives.

Table 2: Diagnostic IR Bands for Chromenes
Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Value
C-O-C (Cyclic Ether) 1200 – 1260 Asymmetric StretchPrimary confirmation of ring closure.
C=C (Pyran Ring) 1630 – 1660 StretchingDistinguishes Chromene from Dihydrochromene (saturated).
C=O (Coumarin/Keto) 1700 – 1740 StretchingAbsence confirms reduction to Chromene; Presence indicates Coumarin/Flavanone.
C-H (Aromatic) 3000 – 3100StretchingStandard aromatic indicator.[3]
C-H (Methylene -CH₂-) 2850 – 2950StretchingCrucial for 2H/4H distinction. (See Section 4.1)
Ring Breathing ~750 & ~1000Skeletal VibrationFingerprint confirmation of the bicyclic core.
The Isomer Challenge: 2H- vs. 4H-Chromene

Distinguishing isomers is a common challenge.

  • 4H-Chromene: Contains a Vinyl Ether motif (O-CH=CH-). The oxygen is directly bonded to the alkene. This polarization often intensifies the C=C stretch (~1650 cm⁻¹) and lowers its frequency slightly compared to isolated alkenes.

  • 2H-Chromene: Contains an Allyl Ether motif (O-CH₂-CH=CH-). The oxygen is bonded to a saturated carbon. The C=C stretch is less intense than in the 4H isomer.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) for speed and reproducibility, minimizing pathlength errors associated with KBr pellets.

Phase 1: Background & Calibration
  • Clean Crystal: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Verify no residual bands in the 1600–1800 cm⁻¹ region.

  • Background Scan: Acquire air background (32 scans, 4 cm⁻¹ resolution). Rationale: Removes atmospheric CO₂ and H₂O interference.

Phase 2: Sample Acquisition[4]
  • Sample Loading: Place ~5 mg of solid chromene derivative on the crystal.

  • Pressure Application: Apply uniform pressure using the anvil. Critical: Monitor the "Energy" or "Interferogram" bar. Ensure contact is sufficient but do not over-compress, which can shift peak positions in crystalline solids.

  • Acquisition: Scan sample (32 scans).

Phase 3: Data Validation (The "Self-Check")
  • Check 1: Is the baseline flat? (If sloping, contact was poor).

  • Check 2: Are CO₂ doublets (2350 cm⁻¹) subtracted?

  • Check 3 (Chromene Specific): Do you see the C-O-C band at ~1230 cm⁻¹ ?

    • Yes: Ring is likely closed.

    • No: Reaction may be incomplete (open chain precursor).

Visualization: Decision Logic & Workflow

The following diagrams illustrate the logical pathway for analyzing chromene synthesis and the spectral interpretation process.

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the optimal analytical technique based on the specific structural question.

AnalysisLogic Start Research Question FuncGroup Did the Ring Close? (Functional Group) Start->FuncGroup Rapid Check Isomer Is it 2H or 4H? (Isomerism) Start->Isomer Structural Detail Skeletal Conjugation/Stress? (Skeletal) Start->Skeletal Electronic Properties IR FTIR Spectroscopy (Look for C-O-C @ 1230) FuncGroup->IR Best Tool NMR 1H NMR (Look for sp3 signals) Isomer->NMR Gold Standard Raman Raman Spectroscopy (Look for Sym. Breathing) Skeletal->Raman Complementary

Diagram 2: Synthesis Monitoring Workflow (Pechmann Condensation Example)

Caption: Step-by-step monitoring of chromene formation from phenol precursors using FTIR markers.

SynthesisMonitor Precursor Precursor (Phenol + Carbonyl) Reaction Cyclization Reaction (Acid Catalyst) Precursor->Reaction Spec_Pre IR: Broad O-H (~3400) IR: C=O (~1700) Precursor->Spec_Pre shows Product Chromene Product Reaction->Product Spec_Prod IR: O-H Disappears IR: New C-O-C (~1230) IR: C=C (~1640) Product->Spec_Prod shows

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for IR functional group correlations).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link

  • Nunes, C., et al. (2025). "FT-IR Analysis of Pyrone and Chromene Structures in Activated Carbon". ResearchGate.[5][6] Link

  • Gentili, P. L., et al. (2012). "Opening 2,2-diphenyl-2H-chromene to infrared light". Phys. Chem. Chem. Phys. (Detailed vibrational analysis of chromene ring opening). Link

  • PubChem. (2025).[4] "2H-Chromene Compound Summary". National Library of Medicine. Link

Sources

A Comparative Benchmarking Guide to the Synthetic Routes of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is a key heterocyclic motif and a valuable intermediate in the synthesis of a variety of biologically active molecules, including flavonoids and other phenolic derivatives. Its chromene core, a privileged scaffold in medicinal chemistry, imparts significant pharmacological potential. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic strategies for obtaining 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate route for a given research objective.

Comparative Analysis of Synthetic Strategies

Three principal synthetic routes to 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone have been identified and are benchmarked in this guide:

  • Direct Condensation of a Phenol with an α,β-Unsaturated Aldehyde: A convergent and atom-economical approach involving the reaction of 2,4-dihydroxyacetophenone with 3-methyl-2-butenal.

  • Thermal Rearrangement of a Propargyl Ether: A classic method for chromene synthesis involving the thermal rearrangement of the α,α-dimethylpropargyl ether of 2,4-dihydroxyacetophenone.

  • Friedel-Crafts Acylation of a Pre-formed Chromene: A stepwise approach where the chromene core is first synthesized and subsequently acylated.

The following sections will delve into the mechanistic underpinnings, experimental considerations, and expected outcomes of each of these synthetic pathways.

Route 1: Pyridine-Catalyzed Condensation

This one-pot synthesis represents a highly efficient method for the construction of the 2,2-dimethylchromene ring system. The reaction proceeds via a base-catalyzed condensation of 2,4-dihydroxyacetophenone with 3-methyl-2-butenal. Pyridine is a commonly employed catalyst for this transformation, facilitating the key cyclization and dehydration steps.

Mechanism: The reaction is initiated by the deprotonation of the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone by pyridine. The resulting phenoxide then undergoes a Michael addition to the α,β-unsaturated aldehyde, 3-methyl-2-butenal. Subsequent intramolecular cyclization and dehydration lead to the formation of the desired chromene ring.

Logical Workflow:

A 2,4-Dihydroxyacetophenone D Reaction Mixture A->D B 3-Methyl-2-butenal B->D C Pyridine (Catalyst) C->D E Reflux D->E F Work-up & Purification E->F G 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone F->G

Caption: Workflow for Pyridine-Catalyzed Condensation.

Experimental Protocol:

  • To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes), add 3-methyl-2-butenal (1.2 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 115-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid (to remove residual pyridine), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone.

Route 2: Thermal Rearrangement of a Propargyl Ether

This classical approach involves the initial synthesis of the α,α-dimethylpropargyl ether of 2,4-dihydroxyacetophenone, followed by a thermal Claisen-type rearrangement to construct the chromene ring.

Mechanism: The synthesis of the propargyl ether is a standard Williamson ether synthesis. The subsequent thermal rearrangement proceeds through a[1][1]-sigmatropic rearrangement (Claisen rearrangement) of the aryl propargyl ether to form an allenyl phenol intermediate, which then undergoes a tautomerization and subsequent intramolecular cyclization to yield the 2,2-dimethylchromene.

Logical Workflow:

A 2,4-Dihydroxyacetophenone D Propargyl Ether Synthesis A->D B 3-Chloro-3-methyl-1-butyne B->D C Base (e.g., K2CO3) C->D E α,α-Dimethylpropargyl Ether D->E F Thermal Rearrangement (High Temperature) E->F G Work-up & Purification F->G H 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone G->H

Caption: Workflow for Thermal Rearrangement of a Propargyl Ether.

Experimental Protocol:

Step 1: Synthesis of the α,α-Dimethylpropargyl Ether

  • To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in a polar aprotic solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (2.5 eq).

  • Add 3-chloro-3-methyl-1-butyne (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the α,α-dimethylpropargyl ether.

Step 2: Thermal Rearrangement

  • Heat the purified α,α-dimethylpropargyl ether in a high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether) to a high temperature (typically 180-220 °C) under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and purify the product directly by column chromatography on silica gel.

Route 3: Friedel-Crafts Acylation of 2,2-dimethyl-5-hydroxychromene

This route involves the initial synthesis of the 2,2-dimethyl-5-hydroxychromene core, followed by a regioselective Friedel-Crafts acylation to introduce the acetyl group at the C6 position.

Mechanism: The synthesis of the chromene precursor can be achieved via the condensation of resorcinol with 3-methyl-2-butenal. The subsequent Friedel-Crafts acylation is an electrophilic aromatic substitution.[2][3][4][5][6] Acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride, generates a highly electrophilic acylium ion.[3][5] This electrophile then attacks the electron-rich aromatic ring of the chromene, with the hydroxyl group directing the substitution to the ortho position (C6).

Logical Workflow:

A Resorcinol C Chromene Synthesis A->C B 3-Methyl-2-butenal B->C D 2,2-Dimethyl-5-hydroxychromene C->D G Friedel-Crafts Acylation D->G E Acetyl Chloride E->G F Lewis Acid (e.g., AlCl3) F->G H Work-up & Purification G->H I 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone H->I

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol:

Step 1: Synthesis of 2,2-Dimethyl-5-hydroxychromene

  • Follow a similar procedure to Route 1, using resorcinol as the starting phenol.

Step 2: Friedel-Crafts Acylation

  • To a solution of 2,2-dimethyl-5-hydroxychromene (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add a Lewis acid such as anhydrous aluminum chloride (1.2 eq) portion-wise.[2][4]

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Performance Benchmarking

ParameterRoute 1: CondensationRoute 2: Thermal RearrangementRoute 3: Friedel-Crafts Acylation
Number of Steps 122
Overall Yield Good to ExcellentModerate to GoodModerate to Good
Atom Economy HighModerateModerate
Reagent Cost Low to ModerateModerateModerate
Scalability HighModerateModerate
Safety Concerns Use of high-boiling pyridineHigh reaction temperaturesUse of corrosive Lewis acids and acyl halides

Conclusion and Recommendations

The choice of synthetic route for 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.

  • Route 1 (Pyridine-Catalyzed Condensation) is highly recommended for its operational simplicity, high atom economy, and scalability. It is an excellent choice for producing large quantities of the target molecule in a single, efficient step.

  • Route 2 (Thermal Rearrangement) offers a classic and reliable alternative, though it is a two-step process that requires high temperatures, which may not be suitable for all laboratory settings.

  • Route 3 (Friedel-Crafts Acylation) provides a more controlled, stepwise approach. However, it is less atom-economical and involves the use of hazardous reagents, requiring careful handling and work-up procedures.

For most applications, the direct condensation method (Route 1) presents the most advantageous balance of efficiency, cost-effectiveness, and ease of execution.

References

  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • The Friedel-Crafts Acylation. (n.d.). Winthrop University. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2023). Future Medicinal Chemistry, 15(22), 1835-1854. [Link]

  • Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. (2015). Molecules, 20(9), 16895-16908. [Link]

  • Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α'-(pyridin-2-yl) Malonates Derivatives towards 4H-Dihydroquinolizine. (2022). ChemRxiv. [Link]

  • Trapping evidence for the thermal cyclization of di-(o-acetylphenyl)acetylene to 3,3'-dimethyl-1,1'-biisobenzofuran. (2010). Beilstein Journal of Organic Chemistry, 6, 109. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(62), 35486-35525. [Link]

  • 3-Methyl-2-Butenal. (2015). Synlett, 26(11), 1447-1448. [Link]

Sources

Safety Operating Guide

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is a bioactive heterocyclic compound featuring a lipophilic chromene core, a phenolic hydroxyl group, and a ketone moiety. While highly valuable in drug development—particularly in synthesizing xanthine oxidase inhibitors and exploring plant-derived pharmacophores—its structural features dictate specific safety and disposal parameters.

The following guide provides a self-validating, mechanistic approach to handling and disposing of this compound, ensuring laboratory safety and environmental compliance.

Chemical Profiling & Mechanistic Risk Assessment

To safely dispose of a chemical, one must first understand how it interacts with biological and environmental systems.

  • Mechanistic Hazard: The compound's estimated LogP of ~4.15 indicates high lipophilicity. When dissolved in common laboratory solvents like Dimethyl Sulfoxide (DMSO) or ethanol, its ability to penetrate the stratum corneum is exponentially increased. The phenolic group acts as a mild protein denaturant and skin irritant [1].

  • GHS Classification: Based on structural analogs like Eupatoriochromene, this compound triggers GHS warnings for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Disposal Rationale: The stable, conjugated chromene ring requires high thermal energy to completely oxidize. Standard biological degradation in wastewater is insufficient. Therefore, protocols must strictly prevent drain disposal and prioritize high-temperature incineration to prevent the environmental accumulation of persistent organic fragments [2].

Operational Readiness & PPE (The Self-Validating Safety System)

Before initiating any disposal or cleanup, establish a self-validating Personal Protective Equipment (PPE) protocol. A protocol is "self-validating" when the failure of one safety layer is immediately detectable and mitigated by the next.

  • Glove Selection (Causality): Use standard nitrile gloves (minimum 4 mil thickness) for handling the dry solid. Critical Insight: If handling the compound dissolved in DMSO or Dichloromethane (DCM), standard nitrile offers less than 5 minutes of breakthrough protection. You must double-glove or use butyl rubber gloves when disposing of liquid assay waste [3].

  • Ventilation Control: All transfers of the solid powder must occur within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm. This mitigates the inhalation risks associated with fugitive dust (H335).

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste and Contaminated Consumables

Objective: Isolate unreacted solid and contaminated labware for thermal destruction.

  • Collection: Gather all residual solid compound, contaminated weigh boats, spatulas, and pipette tips.

  • Containment: Transfer the materials into a wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE is chemically inert to trace organics and eliminates the shatter-risks associated with glass during EHS transit.

  • Verification: Visually inspect the exterior of the container for fugitive dust. Wipe the exterior with an isopropanol-dampened Kimwipe to ensure no trace residue remains on the handling surface.

  • Labeling & Routing: Label explicitly as "Toxic Organic Solid Waste - Contains Phenolic Chromene Derivatives." Route to Environmental Health and Safety (EHS) for EPA RCRA-compliant high-temperature incineration.

Protocol B: Liquid Waste Segregation

Objective: Safely partition solvent-dissolved compound into appropriate waste streams to prevent exothermic cross-reactions in waste carboys.

  • Solvent Identification: Determine the primary solvent used in your assay or extraction.

  • Non-Halogenated Stream: If the compound is dissolved in DMSO, Ethanol, or Acetone, transfer the solution to the "Non-Halogenated Organic Waste" carboy.

  • Halogenated Stream: If the compound was used in extractions involving Dichloromethane (DCM) or Chloroform, it must be routed to the "Halogenated Organic Waste" carboy. Causality: Mixing halogenated solvents with non-halogenated streams during incineration produces highly toxic dioxins and corrosive hydrochloric acid gas.

  • Validation: Ensure the carboy cap is vented. Causality: Trace degradation of the ketone moiety or solvent evaporation can cause dangerous pressure buildup in completely sealed containers.

Protocol C: Spill Containment and Decontamination

Objective: Neutralize and recover accidental spills without expanding the contamination footprint.

  • Solid Spill: Do not sweep dry. Dry sweeping aerosolizes the fine powder. Cover the spill with damp paper towels to weigh down the dust.

  • Solubilization: Because the compound is practically insoluble in water, apply a polar aprotic solvent (e.g., Acetone) to the spill area to solubilize the compound.

  • Absorption: Use an inert absorbent pad (e.g., polypropylene spill pads) to soak up the acetone-chromene solution.

  • Secondary Wash: Wash the area with a standard laboratory surfactant (e.g., Alconox) and water to remove any residual lipophilic film.

  • Disposal: Place all absorbent materials into a sealed, fire-safe hazardous waste bag.

Quantitative Waste Stream Matrix

To ensure rapid decision-making at the bench, consult the following compatibility matrix for 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone waste:

Waste StreamMatrix / SolventPrimary HazardDisposal RoutingContainer Specification
Solid Waste Unused powder, consumablesDermal/Respiratory irritationHigh-Temp IncinerationHDPE wide-mouth jar, sealed
Liquid (Non-Halo) DMSO, Ethanol, MethanolEnhanced dermal penetrationNon-Halogenated CarboyGlass/HDPE, vented cap
Liquid (Halo) DCM, ChloroformHalogenated toxicityHalogenated CarboyGlass/HDPE, vented cap
Spill Debris Acetone-soaked absorbentsFlammability, toxicitySolid Flammable WasteFire-safe hazardous waste drum

Disposal Workflow Visualization

G Start 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone Waste Generation Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Assay Solutions) Start->Liquid SolidContainer Seal in HDPE Label: Toxic Organic Solid->SolidContainer NonHalo Non-Halogenated (DMSO, EtOH) Liquid->NonHalo Solvent Check Halo Halogenated (DCM, Chloroform) Liquid->Halo Solvent Check NonHaloContainer Non-Halogenated Waste Carboy NonHalo->NonHaloContainer HaloContainer Halogenated Waste Carboy Halo->HaloContainer Incineration High-Temperature Incineration (EPA RCRA Compliant) SolidContainer->Incineration NonHaloContainer->Incineration HaloContainer->Incineration

Figure 1: Decision matrix and workflow for chromene derivative waste segregation and disposal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 100768, Eupatoriochromene (Structural Analog Safety Profile). Retrieved from:[Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Management Guidelines. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Chemical Protective Clothing Standards. Retrieved from:[Link]

Personal protective equipment for handling 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Intelligence

This guide defines the safety architecture for handling 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (CAS: 24672-84-2).[1] Often utilized as a critical intermediate in the synthesis of cannabinoids (specifically Cannabichromene/CBC) and other benzopyran-based therapeutics, this compound presents specific handling challenges due to its phenolic nature and potential for oxidation.

While GHS classification primarily indicates irritation (H315, H319, H335), the structural similarity to other reactive phenols requires a "precautionary elevation" in safety protocols to prevent sensitization and ensure sample integrity.

Physicochemical Profile
PropertyDataOperational Implication
CAS Number 24672-84-2Use for specific SDS verification.[1]
Physical State Solid (Crystalline/Powder)Dust generation is the primary exposure vector.
Melting Point ~103°CStable at room temp; avoid high-heat friction.
Solubility DCM, Methanol, Ethyl AcetateCritical: PPE selection must match the solvent, not just the solute.
Stability Air/Light Sensitive (Phenolic)Handle under inert atmosphere (N2/Ar) to prevent oxidative degradation (browning).

Hazard Profiling & Risk Assessment

Core Directive: Treat this compound as a Severe Irritant and Potential Sensitizer . Although standard SDSs list it as an irritant, the phenolic hydroxyl group increases the risk of dermatitis upon repeated exposure.

  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.[2][3][6]

  • H335: May cause respiratory irritation.[2][3][4][6]

Personal Protective Equipment (PPE) Matrix

Expert Insight: The most common failure mode in handling this compound is glove degradation when the solid is dissolved in organic solvents. A nitrile glove protects against the solid, but once dissolved in Dichloromethane (DCM), that protection vanishes in <2 minutes.

Task-Based PPE Selection[1]
Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solids Handling (Weighing, Aliquoting)Engineering Control: Fume Hood.If open bench:[1] N95/P100 Respirator.Single Nitrile (4 mil minimum).Reason: Sufficient for dry powder.Safety Glasses with side shields.Lab Coat (Cotton/Poly blend).
Synthesis/Solvation (Dissolved in MeOH/EtOAc)Fume Hood (Mandatory). Sash at working height.Double Nitrile or Nitrile over Latex .Reason:[1] Layering increases breakthrough time.Chemical Splash Goggles .Reason: Risk of splash entry.[4]Lab Coat + Chemical Apron if >100mL.
Synthesis/Solvation (Dissolved in DCM/Chloroform)Fume Hood (Mandatory). Laminate (Silver Shield) or PVA .Reason: Nitrile is permeable to halogenated solvents.Chemical Splash Goggles .Lab Coat + Chemical Apron .
Spill Cleanup (>5g or >50mL solution)Full-Face Respirator with Organic Vapor/Particulate cartridges.Double Nitrile (change immediately upon contact).Integrated into Full-Face mask.Tyvek Suit recommended.

Operational Protocols

Protocol A: Weighing & Transfer (Static Control)
  • Causality: As a dry crystalline solid, this compound is prone to static charge, which can cause "fly-away" powder, leading to invisible surface contamination.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat.

  • Transfer: Weigh inside a fume hood. If the balance is draft-sensitive, use a powder funnel to direct the solid directly into the tared reaction vessel, minimizing transfer steps.

Protocol B: Reaction Setup (Inert Atmosphere)
  • Causality: The phenolic moiety at position 5 is electron-rich and susceptible to oxidative coupling (dimerization) in air, which darkens the product and lowers yield.

  • Purge: Flush the reaction vessel with Nitrogen or Argon for 5 minutes before adding the solid.

  • Solvent Addition: Add degassed solvent via syringe or addition funnel to maintain the inert blanket.

  • Temperature Control: If using Lewis acids (common in chromene synthesis), cool the vessel to 0°C before addition to manage potential exotherms.

Visualized Workflows

Figure 1: PPE Decision Logic

This decision tree ensures researchers select the correct glove material based on the solvent system, a critical safety step often overlooked.

PPE_Decision_Tree Start Handling 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid PPE_Solid PPE: Standard Nitrile Gloves + Safety Glasses + Fume Hood Solid->PPE_Solid Solvent Identify Solvent Liquid->Solvent Polar Polar/Non-Halogenated (MeOH, EtOAc, Ether) Solvent->Polar Halo Halogenated (DCM, Chloroform) Solvent->Halo PPE_Polar PPE: Double Nitrile Gloves (Change every 15 mins) + Splash Goggles Polar->PPE_Polar PPE_Halo PPE: Laminate (Silver Shield) OR PVA Gloves + Splash Goggles Halo->PPE_Halo

Caption: PPE Selection Decision Tree based on physical state and solvent compatibility.

Figure 2: Emergency Response & Disposal Flow

A self-validating loop for handling spills and waste, ensuring regulatory compliance.

Emergency_Disposal Event Event Trigger Spill Spill Detected Event->Spill Waste Routine Disposal Event->Waste Contain 1. Evacuate Area 2. Don PPE (See Matrix) Spill->Contain Segregate Segregate Waste Stream Waste->Segregate Absorb Absorb with Vermiculite or Chem-Pad Contain->Absorb Collect Collect in Sealed Bag Label: 'Hazardous Debris' Absorb->Collect SolidWaste Solid Waste Bin (Trace Contaminated) Collect->SolidWaste Segregate->SolidWaste Solids LiquidWaste Liquid Waste Container Segregate->LiquidWaste Liquids HalogenCheck Halogenated Solvent? LiquidWaste->HalogenCheck HaloBin Halogenated Waste Carboy (Red Label) HalogenCheck->HaloBin Yes (DCM) NonHaloBin Non-Halogenated Waste Carboy (Clear/Blue Label) HalogenCheck->NonHaloBin No (MeOH)

Caption: Emergency spill response and chemical waste segregation workflow.

Emergency Response Procedures

Inhalation:

  • Move victim to fresh air immediately.[3][4]

  • Why: Respiratory irritation (H335) can trigger asthma-like symptoms in sensitized individuals.

Skin Contact:

  • Immediate Action: Wash with soap and copious amounts of water for 15 minutes.[6][7]

  • Contraindication: Do NOT use ethanol or acetone to wash skin. These solvents increase skin permeability, potentially driving the chemical deeper into the dermis.

Eye Contact:

  • Flush with water for 15 minutes, lifting upper and lower lids.

  • Note: Contact lenses should be removed immediately if easy to do so.[5]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 827487, 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.